4-((4-Iodobenzyl)oxy)piperidine hydrochloride
Description
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Properties
IUPAC Name |
4-[(4-iodophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJCCLJVMDYJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-((4-Iodobenzyl)oxy)piperidine Hydrochloride: A-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route for 4-((4-Iodobenzyl)oxy)piperidine hydrochloride, a key intermediate in the development of various pharmaceutical agents, including PROTACs.[1] The synthesis is presented in a multi-step sequence, commencing with the protection of 4-hydroxypiperidine, followed by a Williamson ether synthesis, and concluding with deprotection and salt formation. This guide offers detailed experimental protocols, mechanistic insights, and critical analysis of each synthetic step to ensure reproducibility and high yield.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of the piperidine ring, a common scaffold in many bioactive molecules, coupled with the iodo-substituted benzyl ether moiety, allows for diverse downstream functionalization, making it a versatile precursor for targeted therapies. This guide delineates a reliable synthetic pathway, emphasizing the chemical principles and practical considerations for its successful implementation in a laboratory setting.
Overall Synthetic Strategy
The synthesis of this compound is strategically designed in a three-step process to ensure high purity and yield of the final product. The synthesis begins with the protection of the secondary amine of 4-hydroxypiperidine using a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the ether linkage via a Williamson ether synthesis. The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently yields the desired hydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Starting Materials
Synthesis of 4-Iodobenzyl Bromide
The synthesis of the key electrophile, 4-iodobenzyl bromide, can be achieved from 4-iodotoluene via a radical bromination reaction.
Reaction Scheme:
4-Iodotoluene + N-Bromosuccinimide (NBS) --(Benzoyl Peroxide, CCl₄, Reflux)--> 4-Iodobenzyl bromide
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodotoluene (1.0 eq.) in carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of benzoyl peroxide (0.02 eq.).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4-iodobenzyl bromide by recrystallization from a suitable solvent such as ethanol to obtain a white solid.[2]
Part 2: Step-by-Step Synthesis of this compound
Step 1: N-Boc Protection of 4-Hydroxypiperidine
To prevent the secondary amine of 4-hydroxypiperidine from participating in the subsequent etherification reaction, it is protected with a tert-butoxycarbonyl (Boc) group.
Reaction Scheme:
4-Hydroxypiperidine + Di-tert-butyl dicarbonate (Boc₂O) --(Base, Solvent)--> N-Boc-4-hydroxypiperidine
Mechanism of N-Boc Protection:
The lone pair of electrons on the nitrogen atom of 4-hydroxypiperidine acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate, which then collapses to form the N-Boc protected piperidine, along with the release of tert-butanol and carbon dioxide.
Caption: Mechanism of N-Boc protection of 4-hydroxypiperidine.
Experimental Protocol:
-
Dissolve 4-hydroxypiperidine (1.0 eq.) in a suitable solvent, such as a mixture of dichloromethane (DCM) and water.[3]
-
Add a base, such as sodium bicarbonate (1.5 eq.), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield N-Boc-4-hydroxypiperidine as a white solid.[4]
Table 1: Reaction Parameters for N-Boc Protection
| Parameter | Value |
| Stoichiometry | 4-Hydroxypiperidine (1.0 eq.), Boc₂O (1.05 eq.), NaHCO₃ (1.5 eq.) |
| Solvent | Dichloromethane/Water |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
Step 2: Williamson Ether Synthesis
The core ether linkage is formed via a Williamson ether synthesis, an S_N2 reaction between the alkoxide of N-Boc-4-hydroxypiperidine and 4-iodobenzyl bromide.[5][6]
Reaction Scheme:
N-Boc-4-hydroxypiperidine + 4-Iodobenzyl bromide --(NaH, DMF)--> N-Boc-4-((4-iodobenzyl)oxy)piperidine
Mechanism of Williamson Ether Synthesis:
The reaction proceeds in two stages. First, a strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group of N-Boc-4-hydroxypiperidine to form a more nucleophilic alkoxide. This alkoxide then acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-iodobenzyl bromide in an S_N2 fashion, displacing the bromide ion and forming the desired ether.[7][8][9]
Caption: Mechanism of the Williamson ether synthesis.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.[10]
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes).
-
Cool the reaction mixture back to 0 °C and add a solution of 4-iodobenzyl bromide (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude N-Boc-4-((4-iodobenzyl)oxy)piperidine by flash column chromatography on silica gel.
Table 2: Reaction Parameters for Williamson Ether Synthesis
| Parameter | Value |
| Stoichiometry | N-Boc-4-hydroxypiperidine (1.0 eq.), NaH (1.2 eq.), 4-Iodobenzyl bromide (1.1 eq.) |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight |
| Typical Yield | 70-85% |
Step 3: N-Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group under acidic conditions. Using hydrochloric acid for this step conveniently affords the desired hydrochloride salt in a single operation.[11]
Reaction Scheme:
N-Boc-4-((4-iodobenzyl)oxy)piperidine + HCl --(Dioxane)--> this compound
Mechanism of N-Boc Deprotection:
The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid.[12][13] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to release carbon dioxide and the free amine. The amine is then protonated by the excess acid to form the hydrochloride salt.[14][15]
Caption: Mechanism of acidic N-Boc deprotection.
Experimental Protocol:
-
Dissolve N-Boc-4-((4-iodobenzyl)oxy)piperidine (1.0 eq.) in a suitable solvent such as 1,4-dioxane or methanol.
-
Add a solution of 4M HCl in dioxane (excess, e.g., 10 eq.) to the mixture.[16]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, the hydrochloride salt may precipitate out of the solution. If so, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.
-
The crude product can be further purified by recrystallization to obtain this compound as a white solid.
Table 3: Reaction Parameters for N-Boc Deprotection and Salt Formation
| Parameter | Value |
| Stoichiometry | N-Boc-4-((4-iodobenzyl)oxy)piperidine (1.0 eq.), HCl (excess) |
| Solvent | 1,4-Dioxane or Methanol |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | >95% |
Conclusion
This technical guide has detailed a reliable and efficient multi-step synthesis for this compound. By providing comprehensive experimental protocols, mechanistic insights, and key reaction parameters, this document serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The described synthetic route is scalable and utilizes readily available starting materials, making it a practical approach for the synthesis of this important pharmaceutical intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 9. byjus.com [byjus.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 14. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Boc Deprotection - HCl [commonorganicchemistry.com]
"mechanism of action of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride"
An In-Depth Technical Guide to the Mechanism of Action of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride
Authored by: A Senior Application Scientist
Abstract
This compound is a molecule of significant interest within contemporary drug discovery and chemical biology. Its chemical architecture, featuring a piperidine core, a flexible oxy-benzyl linker, and a terminal iodine atom, positions it at the crossroads of two distinct, yet potentially overlapping, mechanistic paradigms. Primarily, it is cataloged and utilized as a chemical linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), sophisticated molecules designed to hijack the cell's own protein disposal machinery. Concurrently, its structural similarity to known pharmacophores suggests an intrinsic capacity for direct pharmacological activity, most notably as a ligand for sigma (σ) receptors. This guide provides a comprehensive exploration of these dual mechanisms, grounded in established biochemical principles and supported by evidence from analogous compounds. We will dissect its role as a crucial component in targeted protein degradation and investigate its potential as a standalone modulator of key cellular signaling pathways, offering researchers a thorough technical foundation for its application and further investigation.
Part 1: The Primary Role as a PROTAC Linker
The most prominently documented application of this compound is as a linker in the construction of PROTACs[1][2][3][4][5]. This function is not a direct pharmacological mechanism of action in the traditional sense but is instead a structural role that enables a powerful therapeutic modality: targeted protein degradation.
The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The fundamental mechanism of a PROTAC is to act as a molecular bridge, bringing the target protein into close proximity with an E3 ligase[1][2]. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to lysine residues on the surface of the target protein. The resulting polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell.
Visualizing the PROTAC Cycle
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the role of the linker in forming the ternary complex.
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.
Experimental Workflow: Synthesis and Validation
The use of this compound as a linker involves its chemical incorporation between the two active ligands. The iodobenzyl group is particularly useful as it provides a reactive handle for coupling reactions, such as Sonogashira or Suzuki cross-coupling, to attach the target protein ligand.
Step-by-Step Protocol: PROTAC Synthesis and Functional Validation
-
Ligand Synthesis: Synthesize or procure the warhead ligand for the Protein of Interest (POI) and the ligand for the chosen E3 ligase (e.g., pomalidomide for Cereblon, or a von Hippel-Lindau ligand).
-
Linker Coupling:
-
Step 2a (Activation): The piperidine nitrogen of this compound is typically coupled to the E3 ligase ligand, often via an amide bond formation.
-
Step 2b (Cross-Coupling): The 4-iodobenzyl moiety is then coupled to the POI ligand using a suitable palladium-catalyzed cross-coupling reaction. The choice of reaction depends on the functional groups present on the POI ligand.
-
-
Purification and Characterization: The final PROTAC conjugate is purified, typically by High-Performance Liquid Chromatography (HPLC), and its identity is confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
In Vitro Validation - Ternary Complex Formation:
-
Objective: To confirm the PROTAC can simultaneously bind the POI and the E3 ligase.
-
Method: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinities and thermodynamics of the binary and ternary complexes.
-
-
In Vitro Validation - Ubiquitination Assay:
-
Objective: To demonstrate that the PROTAC induces ubiquitination of the POI.
-
Method: Incubate the POI, the specific E3 ligase, E1 and E2 ubiquitin-activating enzymes, ubiquitin, ATP, and the PROTAC. Analyze the reaction mixture by Western blot using an antibody against the POI. A ladder of higher molecular weight bands corresponding to the ubiquitinated POI confirms activity.
-
-
Cellular Validation - Protein Degradation Assay:
-
Objective: To measure the reduction of POI levels in a cellular context.
-
Method: Treat cultured cells with varying concentrations of the PROTAC. After a set incubation period (e.g., 24 hours), lyse the cells and quantify the POI levels using Western blot or quantitative mass spectrometry. The DC₅₀ (concentration for 50% degradation) is a key metric.
-
Part 2: Intrinsic Pharmacological Activity - A Putative Sigma Receptor Ligand
Beyond its role as a linker, the chemical structure of this compound bears a strong resemblance to established classes of sigma (σ) receptor ligands. The piperidine scaffold is a common feature in many central nervous system (CNS) active compounds, and halogenated benzyl groups are known to interact with these receptors[6][7].
Sigma Receptors: Enigmatic Modulators of Cellular Function
Sigma receptors are intracellular chaperone proteins, with σ₁ and σ₂ being the two major subtypes. They are not classical G-protein coupled receptors or ion channels but reside in specific microdomains, such as the endoplasmic reticulum-mitochondrion interface.
-
Sigma-1 (σ₁) Receptor: Implicated in a wide range of cellular functions including the modulation of ion channels, neurotransmitter release, neuroprotection, and cellular differentiation.
-
Sigma-2 (σ₂) Receptor: Associated with cell proliferation and cell death, and it is often overexpressed in tumor cells.
Numerous compounds containing piperidine or piperazine rings with benzyl or substituted benzyl moieties have been synthesized and evaluated as high-affinity sigma receptor ligands[8][9][10][11]. The presence of an iodine atom, as in this compound, is particularly noteworthy, as radioiodinated analogs are frequently developed as imaging agents for visualizing sigma receptor densities in vivo using techniques like SPECT or PET[8][10].
Structure-Activity Relationship and Mechanistic Hypothesis
Based on the existing literature, we can hypothesize a mechanism of action for this compound as a sigma receptor ligand. The protonated piperidine nitrogen would likely form a key ionic interaction within the receptor binding pocket, while the iodobenzyl group would engage in hydrophobic and halogen-bonding interactions.
Comparative Binding Affinities of Related Sigma Receptor Ligands
| Compound Name | Receptor Target(s) | Reported Affinity (Ki) | Reference |
| 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine | σ₁ | 0.38 nM | [8] |
| 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine | σ₁ | 0.43-0.91 nM | [9] |
| 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | σ₁ and σ₂ | 4.6 nM (vs Haloperidol) | [10] |
| (+)-2-[4-(4-iodophenyl)piperidino]cyclohexanol | σ₁ | 1.30 nM | [11] |
This data strongly suggests that the combination of a piperidine core and an iodinated benzyl-containing moiety is highly conducive to potent sigma-1 receptor binding.
Visualizing a Potential Signaling Cascade
If this compound acts as a σ₁ receptor agonist, it could initiate a cascade of downstream events. The diagram below shows a simplified, hypothetical signaling pathway.
Caption: A hypothetical signaling pathway initiated by σ₁ receptor activation at the ER-mitochondria interface.
Experimental Protocol: Radioligand Competition Binding Assay
To empirically determine the affinity of this compound for sigma receptors, a radioligand competition binding assay is the gold standard.
-
Objective: To determine the binding affinity (Ki) of the test compound for σ₁ and σ₂ receptors.
-
Materials:
-
Membrane Preparation: Homogenized tissue rich in sigma receptors (e.g., guinea pig brain for σ₁, rat liver for σ₂).
-
Radioligand: A high-affinity radiolabeled sigma receptor ligand, such as [³H]-(+)-pentazocine for σ₁.
-
Test Compound: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known sigma ligand (e.g., haloperidol) to determine non-specific binding.
-
Assay Buffer: Tris-HCl buffer.
-
Filtration System: A cell harvester with glass fiber filters.
-
-
Procedure:
-
Step 3a (Incubation): In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Step 3b (Separation): Rapidly filter the incubation mixture through the glass fiber filters to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.
-
Step 3c (Quantification): Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The mechanism of action of this compound is best understood through a dual lens. Its primary, validated role is that of a versatile chemical linker, indispensable for the synthesis of PROTACs that drive targeted protein degradation[1][2]. This function is passive yet critical, enabling a potent therapeutic strategy.
However, a compelling body of evidence from structurally related molecules strongly suggests a second, intrinsic mechanism: direct interaction with sigma receptors[8][9][10][11]. Its chemical features align well with the pharmacophore for high-affinity σ₁ receptor ligands. This potential bioactivity must be considered by researchers using it as a "simple" linker, as it could introduce off-target effects or even synergistic therapeutic activity.
Future research should focus on:
-
Direct Pharmacological Characterization: Performing radioligand binding assays to definitively measure the binding affinity of this compound for σ₁ and σ₂ receptors.
-
Functional Assays: Determining whether the compound acts as an agonist, antagonist, or allosteric modulator at sigma receptors.
-
Off-Target Profiling: Screening the compound against a broader panel of receptors and enzymes to build a complete pharmacological profile.
-
PROTAC Control Experiments: When using this molecule as a linker, researchers should design control experiments with the linker molecule alone to account for any potential sigma-receptor-mediated effects of the final PROTAC conjugate.
By exploring both its established utility and its putative pharmacology, the scientific community can fully harness the potential of this compound in the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 6. 3-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride | 1220032-44-9 | Benchchem [benchchem.com]
- 7. 3-[(4-Iodobenzyl)oxy]piperidine hydrochloride | 1219977-04-4 | Benchchem [benchchem.com]
- 8. Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]meth yl]piperidin e: a novel high affinity sigma receptor radioligand for SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride
Introduction
4-((4-Iodobenzyl)oxy)piperidine hydrochloride is a key bifunctional molecule, frequently utilized as a linker in the burgeoning field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component, such as this compound, is not merely a spacer but plays a critical role in determining the molecule's overall properties, including solubility, cell permeability, and the spatial orientation of the two binding ligands, which ultimately impacts the efficacy of the resulting PROTAC.
This guide provides a comprehensive overview of the essential physicochemical properties of this compound. For drug development professionals, a thorough understanding of these characteristics is paramount as they directly influence a molecule's behavior in biological systems and inform formulation strategies. This document outlines not just the theoretical importance of each parameter but also provides detailed, field-proven experimental protocols for their determination, empowering researchers to generate robust and reliable data.
Chemical Identity and Structure
A foundational understanding begins with the molecule's basic identity.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonym(s) | 4-(4-iodobenzyloxy)piperidine hydrochloride | |
| CAS Number | 1220034-88-7 | [1][3] |
| Molecular Formula | C₁₂H₁₇ClINO | [1][3] |
| Molecular Weight | 353.63 g/mol | [1][3] |
| Chemical Structure | ![]() |
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can lead to low absorption and erratic pharmacokinetic profiles. For a molecule like this compound, which serves as a fragment for larger PROTAC molecules, understanding its intrinsic solubility is the first step in predicting the properties of the final, more complex therapeutic. We will describe the kinetic solubility assay, a high-throughput method ideal for early-stage discovery, where compound availability is often limited.
Trustworthiness: The described shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility, providing a self-validating system by ensuring that a true equilibrium between the solid and dissolved states is reached.
Experimental Protocol: Kinetic Solubility Determination by Shake-Flask Method
This protocol is designed to measure the equilibrium solubility of the compound in a buffered aqueous solution, mimicking physiological pH.
Principle: An excess of the solid compound is agitated in a specific buffer until equilibrium is achieved. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified, typically by High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
-
Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Filter the buffer through a 0.45 µm membrane to remove any particulate matter.
-
Sample Preparation: Accurately weigh approximately 2 mg of this compound into a glass vial.
-
Incubation: Add 1 mL of the prepared PBS (pH 7.4) to the vial. Seal the vial tightly.
-
Agitation: Place the vial in a shaker or orbital incubator set to 25°C and agitate at a consistent speed (e.g., 250 rpm) for 24 hours. This extended incubation time is crucial to ensure equilibrium is reached.[4]
-
Filtration: After incubation, allow the suspension to settle for 30 minutes. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially inflating the solubility measurement.
-
Quantification:
-
Prepare a series of calibration standards of the compound in the mobile phase used for HPLC analysis.
-
Analyze the filtered sample and the calibration standards by a validated HPLC-UV method. The iodobenzyl group provides a suitable chromophore for UV detection.
-
The concentration of the compound in the filtrate, corresponding to its solubility, is determined from the calibration curve.
-
Data Presentation: Expected Solubility Profile
| Solvent System | Expected Solubility | Rationale |
| Water | Moderate | The hydrochloride salt form and the piperidine ether oxygen enhance aqueous solubility. |
| PBS (pH 7.4) | Moderate to High | The compound is expected to be protonated and highly soluble at physiological pH. |
| DMSO | High | As a polar aprotic solvent, DMSO is generally an excellent solvent for compounds of this nature. |
Acid Dissociation Constant (pKa)
Expertise & Experience: The pKa value dictates the extent of ionization of a molecule at a given pH. For this compound, the key ionizable group is the secondary amine within the piperidine ring. Its pKa will determine the charge state of the molecule in different physiological compartments, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a robust and direct method for pKa determination.
Trustworthiness: Potentiometric titration is a highly precise and reliable method that directly measures the pH change of a solution upon addition of a titrant.[5] The inflection point of the resulting titration curve provides a direct and accurate determination of the pKa.[1][6]
Experimental Protocol: pKa Determination by Potentiometric Titration
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is the pH at which the ionizable group is 50% protonated and 50% deprotonated, which corresponds to the midpoint of the titration curve's buffer region.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.
-
Sample Preparation: Accurately prepare a ~10 mM solution of this compound in deionized water. To maintain a constant ionic strength, 0.15 M KCl can be added.[1][6]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Begin stirring with a magnetic stir bar. Immerse the calibrated pH electrode and the titrant delivery tube into the solution. Purge the solution with nitrogen to eliminate dissolved CO₂, which can interfere with the measurement.[1][6]
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.02 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.
Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Thermal Properties: Melting Point
Expertise & Experience: The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. A sharp melting point over a narrow range is indicative of high purity. For a hydrochloride salt, the melting point is also an indicator of its thermal stability. Differential Scanning Calorimetry (DSC) is the preferred method as it provides more information than a simple melting point apparatus, including data on phase transitions and decomposition.
Trustworthiness: DSC is a highly sensitive and reproducible technique.[7] The method is standardized by ASTM E794, ensuring reliable and comparable results across different laboratories.[8] The use of a reference standard (like indium) for calibration ensures the accuracy of the temperature and enthalpy measurements.[9][10]
Experimental Protocol: Melting Point Determination by DSC
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample melts, it absorbs energy (an endothermic process), resulting in a detectable peak on the DSC thermogram. The temperature at the onset or peak of this endotherm is taken as the melting point.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.[9]
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample under a nitrogen atmosphere at a constant rate, typically 10°C/min.[11] A common temperature range would be from 25°C to a temperature above the expected melting point (e.g., 300°C).
-
-
Data Analysis: The resulting thermogram will show a peak corresponding to the melting of the sample. The melting point (Tm) can be reported as the onset temperature or the peak temperature of the endothermic event.[12]
Visualization: Idealized DSC Thermogram
Caption: Idealized DSC thermogram showing a melting endotherm.
Chemical Stability
Expertise & Experience: Chemical stability is a cornerstone of drug development. A molecule must be stable under various conditions to ensure it maintains its identity, purity, and potency throughout its shelf-life. Forced degradation (or stress testing) studies are intentionally designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.[13][14] This information is crucial for developing stability-indicating analytical methods, which can resolve the parent compound from any potential degradants.
Trustworthiness: The protocols for forced degradation are based on ICH (International Council for Harmonisation) guidelines (specifically ICH Q1A), which are the global standard for stability testing.[15] A stability-indicating HPLC method is considered validated when it can demonstrate specificity, meaning it can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol: Forced Degradation Studies
Principle: The compound is subjected to a series of harsh conditions (acid, base, oxidation, heat, light) to induce degradation. The resulting samples are then analyzed by a high-resolution analytical technique, like HPLC-MS, to separate and identify any degradation products.
Step-by-Step Methodology:
A stock solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the following conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
Analysis:
-
After exposure, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) to aid in the identification of degradants.
-
The goal is to achieve 5-20% degradation of the parent compound. If degradation is too extensive or minimal, the stress conditions (time, temperature, reagent concentration) should be adjusted.
Visualization: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Conclusion
The physicochemical properties outlined in this guide—solubility, pKa, melting point, and stability—represent the foundational data required for the successful advancement of any chemical entity in a drug discovery program. For a critical building block like this compound, these parameters are not just data points but are predictive indicators of its utility and the likely behavior of the more complex PROTAC molecules derived from it. The experimental protocols provided herein are robust, grounded in established scientific principles and regulatory standards, and designed to yield high-quality, reproducible data. By diligently applying these methodologies, researchers can build a comprehensive data package that de-risks development and paves the way for rational formulation design and successful clinical translation.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.astm.org [store.astm.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
An In-depth Technical Guide to the Structural Analysis of 4-((4-Iodobenzyl)oxy)piperidine Hydrochloride
Introduction: Unveiling a Key PROTAC Linker
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The elegant design of a PROTAC relies on a heterobifunctional molecule, where a ligand for a target protein and a ligand for an E3 ubiquitin ligase are tethered by a chemical linker. The nature of this linker is not merely a spacer; it critically influences the ternary complex formation, stability, and ultimately, the degradation efficiency of the target protein.
This guide focuses on the comprehensive structural analysis of a significant PROTAC linker building block: 4-((4-Iodobenzyl)oxy)piperidine hydrochloride . Its chemical structure, featuring a piperidine ring, a benzyl ether linkage, and an iodine atom, provides a versatile scaffold for PROTAC synthesis. The iodine atom, in particular, offers a convenient handle for further chemical modifications, such as cross-coupling reactions, to attach a ligand for the protein of interest.
As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a detailed, field-proven guide to the structural characterization of this important molecule. We will not only outline the "what" and "how" of the analytical techniques but, more importantly, the "why" behind each experimental choice, ensuring a robust and self-validating analytical workflow.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a molecule is the bedrock of any analytical investigation.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₇ClINO | [1] |
| Molecular Weight | 353.63 g/mol | [1] |
| CAS Number | 1220034-88-7 | [1] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Purity | ≥95% |
Synthesis and Potential Impurities: A Forward-Thinking Approach
A robust structural analysis anticipates potential impurities arising from the synthetic route. The most plausible synthesis of this compound is via a Williamson ether synthesis , followed by salt formation.[2][3][4][5][6]
References
The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of clinically approved drugs has solidified its status as a "privileged scaffold".[1] This guide offers a deep dive into the multifaceted world of piperidine derivatives in drug discovery, moving beyond a simple recitation of facts to explore the strategic thinking and experimental rationale that drive the development of these crucial therapeutic agents. We will dissect synthetic strategies, unravel structure-activity relationships, and explore the ever-expanding therapeutic landscape of piperidine-containing drugs.
The Enduring Appeal of the Piperidine Moiety: A Structural and Physicochemical Perspective
The ubiquity of the piperidine scaffold in drug discovery is no accident. It stems from a unique combination of structural and physicochemical properties that make it an ideal building block for crafting effective and safe medicines. Piperidine is a saturated heterocycle, meaning the carbon atoms are sp3-hybridized, which imparts a three-dimensional character to the molecules that contain it.[2] This is a critical feature, as the complex, three-dimensional binding pockets of biological targets often require similarly structured ligands for optimal interaction.
Furthermore, the nitrogen atom within the piperidine ring is a key player. It can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor, facilitating crucial interactions with biological targets.[3] The basicity of this nitrogen can be fine-tuned through the addition of substituents, allowing medicinal chemists to modulate the pharmacokinetic properties of a drug candidate, such as its solubility and ability to cross cell membranes. The conformational flexibility of the piperidine ring also allows it to adapt its shape to fit snugly into a variety of binding sites.[4]
Crafting the Core: Key Synthetic Strategies for Piperidine Derivatives
The ability to efficiently and selectively synthesize a diverse range of piperidine derivatives is fundamental to their successful application in drug discovery. Over the years, a powerful arsenal of synthetic methodologies has been developed, ranging from classical cyclization reactions to modern catalytic approaches.
Building the Ring: Cyclization Strategies
Intramolecular and intermolecular cyclization reactions are foundational to the synthesis of the piperidine core.[5] These methods involve the formation of the six-membered ring from acyclic precursors.
Key Cyclization Approaches:
-
Reductive Amination: A common and robust method that involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, followed by reduction of the resulting imine or enamine.
-
Aza-Diels-Alder Reaction: A powerful cycloaddition reaction that forms a tetrahydropyridine ring, which can then be reduced to the corresponding piperidine.
-
Michael Addition: The conjugate addition of an amine to an α,β-unsaturated carbonyl compound can be a key step in a sequence leading to piperidine ring formation.
The Power of Catalysis: Modern Synthetic Innovations
Recent years have seen a surge in the development of sophisticated catalytic methods for piperidine synthesis, offering improved efficiency, selectivity, and functional group tolerance.[6]
-
Catalytic Hydrogenation of Pyridines: The reduction of readily available pyridine precursors is a direct and widely used route to piperidines.[5] Catalysts based on metals like rhodium, palladium, and cobalt have been developed to achieve high yields and selectivities.[5] For instance, a heterogeneous cobalt catalyst has been shown to effectively hydrogenate substituted pyridines in water, offering a greener synthetic route.[5]
-
Metal-Catalyzed Cyclization: Transition metals like gold and palladium can catalyze the cyclization of alkenes and alkynes containing a tethered amine, providing access to substituted piperidines.[5]
-
Radical-Mediated Cyclization: Intramolecular cyclization of amino-aldehydes mediated by radical initiators offers another pathway to the piperidine core.[5]
A novel and promising strategy combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, significantly streamlining the synthesis of complex piperidines and reducing the reliance on precious metal catalysts.[6]
Structure-Activity Relationship (SAR): Decoding the Language of Molecular Interactions
The systematic exploration of how structural modifications to a molecule impact its biological activity, known as Structure-Activity Relationship (SAR) studies, is the bedrock of rational drug design. For piperidine derivatives, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic profiles across numerous therapeutic areas.[1]
A Case Study in Analgesics: The Opioid Receptors
Piperidine-based structures are central to the development of potent analgesics that target opioid receptors.[1] The prototypical example is meperidine. Extensive modifications of the piperidine core have been explored to optimize potency and selectivity. Key SAR observations for piperidine-based opioid receptor modulators include:
-
The N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for activity. For instance, in a series of 4-phenylamidopiperidines, an aralkyl substituent on the nitrogen was found to confer high potency.[7]
-
The 4-Position: The substituent at the 4-position of the piperidine ring significantly influences binding affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ).[7]
Table 1: Binding Affinities of Selected Piperidine-Based Opioid Receptor Modulators [1]
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| Meperidine | 200 | 3000 | 4000 |
| Fentanyl | 0.38 | 18.6 | 1550 |
| Sufentanil | 0.02 | 1.8 | 17.3 |
Fighting Cancer: Targeting a Multitude of Pathways
The piperidine scaffold is a privileged structure in the development of anticancer agents, with derivatives showing activity against a wide range of cancer cell lines.[8] These compounds exert their effects by interfering with critical cellular processes, including cell proliferation, survival, and apoptosis.[8]
Table 2: Cytotoxic Activity of Selected Piperidine Derivatives [8]
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 |
| Compound 17a | PC3 | Prostate | 0.81 |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |
The anticancer mechanisms of piperidine derivatives are diverse. For example, some derivatives act as colchicine binding site inhibitors, disrupting microtubule polymerization and leading to apoptosis.[9] Others have been shown to interact with DNA, potentially through intercalation, which can disrupt DNA replication and transcription.[10]
The Therapeutic Landscape: Piperidine Derivatives in the Clinic
The versatility of the piperidine scaffold is reflected in the broad spectrum of therapeutic areas where its derivatives have made a significant impact.[11] More than 70 FDA-approved drugs contain the piperidine moiety.[12]
Central Nervous System (CNS) Disorders
The ability of many piperidine derivatives to cross the blood-brain barrier has made them particularly valuable in the development of drugs for CNS disorders.[4][13]
-
Alzheimer's Disease: Donepezil, a piperidine derivative, is a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[5][14] Research continues to explore other piperidine-based compounds that target different aspects of the disease, such as the inhibition of β-secretase and γ-secretase to reduce the formation of amyloid-β plaques.[15]
-
Schizophrenia: Antipsychotic medications like haloperidol and risperidone feature a piperidine ring and are crucial in managing the symptoms of schizophrenia.
-
Pain Management: As discussed earlier, piperidine derivatives like fentanyl and its analogs are potent analgesics used for severe pain relief.[11]
Oncology
Piperidine-containing molecules have emerged as powerful weapons in the fight against cancer.[16] Since 2017, ten piperidine-containing anticancer drugs have been approved by the USFDA.[16] These drugs target a variety of biological pathways involved in cancer progression, including angiogenesis, and cell cycle regulation.[16] For example, Palbociclib, a CDK4/6 inhibitor used to treat certain types of breast cancer, incorporates a piperidine ring.
Infectious Diseases
Piperidine derivatives have also shown promise in the treatment of infectious diseases, including bacterial, fungal, and parasitic infections.[11] For instance, the natural product febrifugine and its synthetic analog halofuginone, which contain a piperidine ring, are effective antiparasitic drugs.[11]
Experimental Protocols: A Glimpse into the Drug Discovery Workflow
The journey of a piperidine derivative from a laboratory curiosity to a life-saving medication involves a series of rigorous experimental evaluations. Below are representative protocols for key assays used in the characterization of these compounds.
Synthesis of a Substituted Piperidine: A Representative Procedure
Synthesis of N-benzyl-4-phenylpiperidine:
-
To a solution of 4-phenylpiperidine (1.0 g, 6.2 mmol) in anhydrous dichloromethane (20 mL) is added triethylamine (1.3 mL, 9.3 mmol).
-
The mixture is cooled to 0 °C in an ice bath.
-
Benzyl bromide (0.8 mL, 6.8 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of water (20 mL).
-
The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-benzyl-4-phenylpiperidine as a white solid.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a common method to assess the ability of a compound to inhibit cell proliferation.
-
Cancer cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the piperidine derivative for 48-72 hours.
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.
-
The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 12. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 13. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]
- 14. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Iodinated Piperidine Compounds
Foreword: The Piperidine Scaffold and the Promise of Iodination
The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its presence in a vast array of pharmaceuticals and natural alkaloids underscores its significance as a privileged scaffold in drug discovery.[1][2] The conformational flexibility of the piperidine ring allows for precise spatial positioning of substituents, a critical factor in molecular recognition and biological activity. This guide delves into the largely untapped potential of a specific class of these molecules: iodinated piperidine compounds. While the broader family of piperidine derivatives has been extensively studied for its diverse pharmacological properties, the introduction of iodine—a heavy halogen with unique electronic and steric properties—presents a compelling strategy for modulating bioactivity and developing novel therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the current landscape and future possibilities of iodinated piperidine compounds, focusing on their potential antimicrobial, anticancer, and neurological activities.
The Strategic Advantage of Iodination in Piperidine Drug Design
Halogenation is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. The introduction of a halogen atom can influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic and pharmacodynamic properties.[3] Iodine, in particular, offers distinct advantages. Its large atomic radius can provide crucial steric bulk for specific receptor interactions, while its ability to form halogen bonds can contribute to enhanced binding affinity and selectivity. Furthermore, the carbon-iodine bond can serve as a synthetic handle for further molecular elaboration, and radioiodinated isotopes are valuable tools in diagnostic imaging and radiotherapy.[4]
The synthesis of iodinated piperidines can be achieved through various methods. A common approach involves the iodination of a suitable piperidine precursor. For instance, N-Boc-4-iodopiperidine can be synthesized from N-Boc-4-hydroxypiperidine using triphenylphosphine and iodine.[5] Another strategy involves the direct iodination of the piperidine ring or an associated aromatic moiety.[6]
Antimicrobial Frontiers: Combating Resistance with Iodinated Piperidines
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Piperidine derivatives have long been recognized for their antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[7][8] The incorporation of halogens into these scaffolds has been shown to enhance their antimicrobial and antibiofilm efficacy.[3][9]
Mechanism of Antimicrobial Action
While the precise mechanisms of action for many piperidine derivatives are still under investigation, several modes of action have been proposed. These include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the piperidine ring can facilitate its insertion into the bacterial cell membrane, leading to increased permeability and cell lysis.
-
Inhibition of Key Enzymes: Piperidine-based compounds can act as inhibitors of essential bacterial enzymes, disrupting critical metabolic pathways.
-
Interference with Biofilm Formation: Halogenated compounds have demonstrated the ability to inhibit the formation of biofilms, which are notoriously difficult to treat with conventional antibiotics.[3]
Evidence for Halogenated Piperidines in Antimicrobial Research
Studies on various halogenated piperidine derivatives have demonstrated their potential as antimicrobial agents. For example, certain halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids have shown significant biological activity.[10] While specific studies focusing solely on iodinated piperidines are limited, the promising results from other halogenated analogs strongly suggest that iodination could be a fruitful avenue for developing potent antimicrobial compounds.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
A fundamental method for evaluating the antimicrobial activity of a synthetic compound is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) – the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]
Materials:
-
Test compound (iodinated piperidine derivative)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of the Test Compound: Prepare a stock solution of the iodinated piperidine compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (bacteria and broth, no compound) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be quantified by measuring the optical density at 600 nm.
Anticancer Potential: Targeting Malignancy with Iodinated Piperidines
The piperidine scaffold is a prominent feature in numerous anticancer drugs and investigational compounds.[13][14] Piperidine derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[10][15] The introduction of iodine into these molecules can enhance their cytotoxic activity and provide opportunities for targeted radionuclide therapy.
Mechanisms of Anticancer Activity
The anticancer properties of piperidine derivatives are multifaceted and can involve:
-
Induction of Apoptosis: Many piperidine-containing compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G1 or G2/M phase).[10]
-
Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[10]
-
DNA Intercalation: Certain functionalized piperidines have been shown to interact with DNA, potentially through intercalation, leading to the disruption of DNA replication and transcription.[2]
Iodinated Piperidines in Cancer Research
A notable example of an iodinated piperidine derivative in cancer research is [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP), which has been investigated as a high-affinity ligand for sigma receptors, which are overexpressed in some breast cancer cells, for potential imaging applications.[16] Furthermore, halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids have demonstrated improved anticancer activity, with some derivatives inducing apoptosis and cell cycle arrest in cancer cell lines.[10] These findings highlight the potential of iodinated piperidines as both therapeutic and diagnostic agents in oncology.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[7][17][18][19]
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
Test compound (iodinated piperidine derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the iodinated piperidine compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Neurological Applications: Modulating CNS Activity with Iodinated Piperidines
The piperidine moiety is a key structural component of many drugs that act on the central nervous system (CNS).[20] Piperidine derivatives have been developed as treatments for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[21] The introduction of iodine can influence the ability of these compounds to cross the blood-brain barrier and can be utilized for in vivo imaging of CNS targets.
Neuroprotective and Neuromodulatory Effects
The potential neurological activities of iodinated piperidine compounds are broad and may include:
-
Neuroprotection: Some piperidine derivatives have shown neuroprotective effects in models of neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis.[22]
-
Receptor Modulation: Piperidine-based compounds can act as agonists or antagonists at various CNS receptors, including dopamine, serotonin, and opioid receptors.
-
Enzyme Inhibition: Certain derivatives can inhibit key enzymes in the CNS, such as acetylcholinesterase, which is a target in Alzheimer's disease therapy.[21]
Iodinated Piperidines in Neuroscience
Radioiodinated piperidine derivatives have been synthesized and evaluated as potential imaging agents for amyloid plaques in Alzheimer's disease.[4] For example, a radioiodinated (E)-3-styrylpyridine derivative displayed high brain uptake and washout in mice, suggesting its potential as a tracer for mapping Aβ plaques.[4] These studies underscore the utility of iodination in developing tools for both the diagnosis and treatment of neurological disorders.
Experimental Protocol: Neuroprotective Assay in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neurotoxicity and the neuroprotective effects of compounds.[23][24][25]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12)
-
Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's model, or amyloid-beta for Alzheimer's model)
-
Test compound (iodinated piperidine derivative)
-
MTT assay reagents (as described in Section 3.3)
-
96-well plates
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in the appropriate medium. For some studies, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.
-
Pre-treatment with Test Compound: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the iodinated piperidine compound for a specific period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin at a concentration known to induce significant cell death.
-
Incubation: Co-incubate the cells with the test compound and the neurotoxin for a defined period (e.g., 24-48 hours).
-
Assessment of Cell Viability: Evaluate the neuroprotective effect of the compound by measuring cell viability using the MTT assay, as described in Section 3.3. An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.
Data Presentation and Visualization
Quantitative Data Summary
| Biological Activity | Assay | Key Parameters | Example Compound Class |
| Antimicrobial | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Halogenated Piperidines |
| Anticancer | MTT Assay | IC50 / GI50 | Halogenated Piperidone Curcuminoids |
| Neuroprotection | SH-SY5Y Viability Assay | % Cell Viability | Iodinated Styrylpyridines |
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Antimicrobial MIC Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of (E)-3-styrylpyridine derivatives as amyloid imaging agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics | Semantic Scholar [semanticscholar.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 25. researchgate.net [researchgate.net]
A Technical Guide to the Application of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride (CAS 1220034-88-7) in Proteolysis Targeting Chimera (PROTAC) Technology
This guide provides an in-depth examination of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride, a chemical entity identified by CAS number 1220034-88-7. Its primary and most significant application in modern biomedical research is as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. We will explore the fundamental principles of PROTAC technology, the critical role of linkers in their design and function, and the specific utility of this particular molecule in constructing these powerful research tools and potential therapeutics.
The PROTAC Revolution: A Paradigm Shift in Protein Modulation
Traditional pharmacology has focused on inhibiting the function of disease-causing proteins. PROTACs, however, represent a paradigm shift by hijacking the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to completely eliminate a target protein.
A PROTAC is a heterobifunctional molecule composed of three key components:
-
A ligand that binds to a target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands[1].
By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the protein for degradation by the proteasome, effectively removing it from the cell.
References
The Piperidine Moiety: A Cornerstone in Receptor Binding and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products has earned it the status of a "privileged scaffold".[1][2] This guide provides a comprehensive exploration of the multifaceted role of the piperidine moiety in receptor binding, offering insights into the molecular interactions, structural conformations, and experimental methodologies that underpin its significance in drug discovery. Understanding the nuances of how this versatile scaffold interacts with biological targets is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[3]
The Fundamental Chemistry of the Piperidine Moiety in a Biological Context
The piperidine ring typically adopts a stable chair conformation, which minimizes steric and torsional strain.[4] This conformational preference, however, is not rigid. The presence of substituents on the ring can influence the equilibrium between different chair and boat conformations, a factor that can be critical for optimal receptor engagement.[5]
At physiological pH, the nitrogen atom of the piperidine ring is typically protonated, carrying a positive charge. This cationic nature is a linchpin of its function in receptor binding, enabling strong ionic interactions with negatively charged amino acid residues, such as aspartate and glutamate, within the binding pocket.[6] Beyond this primary electrostatic interaction, the hydrophobic carbon backbone of the piperidine ring provides a scaffold for van der Waals and hydrophobic interactions with nonpolar residues, further anchoring the ligand to its target.[7] The nitrogen atom can also act as a hydrogen bond acceptor in its unprotonated state, adding to its versatile binding capabilities.[3]
Deciphering Piperidine-Receptor Interactions: Key Experimental Methodologies
A multi-faceted approach is essential to fully elucidate the role of the piperidine moiety in receptor binding. This involves a combination of biochemical assays to quantify binding affinity, biophysical techniques to study the kinetics of interaction, and structural biology methods to visualize the binding mode at an atomic level.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a gold-standard for determining the affinity of a ligand for its receptor.[8] These assays rely on the competition between a radiolabeled ligand and an unlabeled test compound (e.g., a piperidine-containing drug) for binding to the receptor. The inhibition constant (Ki) derived from these experiments provides a quantitative measure of the test compound's binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay for a GPCR
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
2. Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation.
-
25 µL of radioligand (e.g., [3H]-labeled standard) at a concentration near its Kd.
-
25 µL of a range of concentrations of the unlabeled piperidine-containing test compound or vehicle.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand.
-
3. Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
5. Detection:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
6. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the association and dissociation rates of a ligand to its target protein.[10] This allows for a more detailed understanding of the binding kinetics, which can be crucial for optimizing drug-target residence time.
Experimental Protocol: SPR Analysis of a Small Molecule Inhibitor
1. Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified receptor protein over the activated surface to achieve covalent immobilization via amine coupling. The optimal pH for immobilization is typically slightly below the protein's isoelectric point.
-
Deactivate any remaining active esters with an injection of ethanolamine.
2. Analyte Binding Analysis:
-
Prepare a series of dilutions of the piperidine-containing small molecule (analyte) in a suitable running buffer (e.g., PBS with 0.05% Tween-20).
-
Inject the analyte solutions over the immobilized receptor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to observe the association phase.
-
After the association phase, switch back to running buffer alone to monitor the dissociation of the analyte from the receptor.
3. Data Analysis:
-
The resulting sensorgram (a plot of RU versus time) is analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd to ka (KD = kd/ka).
X-ray Crystallography: Visualizing the Interaction
X-ray crystallography provides the ultimate atomic-level detail of how a piperidine-containing ligand binds to its receptor. By obtaining a co-crystal structure of the ligand-receptor complex, researchers can directly visualize the specific interactions, including bond distances and angles, that govern binding. This structural information is invaluable for structure-based drug design.
Site-Directed Mutagenesis: Probing Key Residues
Site-directed mutagenesis is a powerful technique used to identify the specific amino acid residues within the receptor's binding pocket that are critical for ligand interaction.[11] By systematically replacing individual amino acids and then re-evaluating ligand binding, researchers can pinpoint the key players in the binding event.
Experimental Protocol: Site-Directed Mutagenesis for Binding Site Analysis
1. Primer Design:
-
Design a pair of complementary mutagenic primers containing the desired mutation in the middle, with 10-15 bases of correct sequence on either side.
-
The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[12]
2. Mutagenesis PCR:
-
Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the plasmid containing the wild-type receptor gene as a template, and the mutagenic primers.
-
The PCR will generate copies of the plasmid containing the desired mutation.
3. Digestion of Parental DNA:
-
Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which will be the parental (non-mutated) plasmid DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[12]
4. Transformation and Sequencing:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Isolate the plasmid DNA from the resulting colonies and sequence the gene to confirm the presence of the desired mutation.
5. Functional Analysis:
-
Express the mutant receptor in a suitable cell line.
-
Perform radioligand binding assays or other functional assays to compare the binding affinity of the piperidine-containing ligand to the mutant receptor versus the wild-type receptor. A significant change in binding affinity indicates that the mutated residue plays a crucial role in the interaction.
The Piperidine Moiety in Action: Case Studies Across Receptor Families
The versatility of the piperidine scaffold is evident in its successful application across a wide range of receptor families.
G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that are major drug targets. The protonated piperidine nitrogen is a key pharmacophoric element for many GPCR ligands, forming a crucial salt bridge with a conserved aspartic acid residue in the transmembrane domain 3 (TM3) of many aminergic GPCRs.
Case Study: Sigma-1 Receptor Ligands
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological disorders. Many high-affinity sigma-1 receptor ligands feature a piperidine or piperazine moiety. Molecular docking and site-directed mutagenesis studies have revealed that the protonated nitrogen of the piperidine ring forms a critical salt bridge with the carboxylate group of glutamic acid residue 172 (Glu172).[6][8] This ionic interaction is a primary determinant of high-affinity binding. The surrounding hydrophobic residues in the binding pocket further stabilize the ligand through interactions with the piperidine ring's carbon backbone.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Key Interacting Residue | Reference |
| (+)-Pentazocine | Sigma-1 | 2.9 | Glu172 | [8] |
| Haloperidol | Sigma-1 | 2.6 | Glu172 | [8] |
| Compound 1 | Sigma-1 | 3.2 | Glu172, Asp126 | [6] |
Kinases
Protein kinases are another major class of drug targets, particularly in oncology. The piperidine moiety can play a crucial role in the binding of kinase inhibitors to the ATP-binding site.
Case Study: Checkpoint Kinase 1 (CHK1) Inhibitors
The CHK1 inhibitor AZD7762 features a piperidine moiety. An X-ray co-crystal structure of a related compound bound to CHK1 revealed that the protonated piperidine nitrogen forms three important polar interactions at the edge of the ribose binding pocket.[1] These interactions, in addition to the hydrogen bonds with the hinge region, contribute significantly to the inhibitor's potency and selectivity.
| Compound | Target Kinase | IC50 (nM) | Key Interactions | PDB Code | Reference |
| AZD7762 analogue (3b) | CHK1 | 5 | H-bonds with hinge, polar interactions with ribose pocket | 2YDI | [1] |
| AT7519 | CDK2 | <10 | H-bond with Asp86 | 2V5Z | [13] |
| E22 | Akt1 | 0.8 | Hinge binding and allosteric pocket interactions | - | [14] |
Ion Channels
Ion channels are pore-forming proteins that control the flow of ions across cell membranes. Piperidine-containing compounds can act as potent ion channel blockers.
Case Study: N-type Calcium Channels
Piperidines represent a class of blockers for N-type calcium channels. The blocking affinity of these compounds can be highly sensitive to the intracellular environment. For example, the presence of intracellular chloride ions has been shown to significantly enhance the blocking affinity of the piperidine-containing drug haloperidol, suggesting an influence on the local environment of the piperidine binding site within the channel pore.[15] While high-resolution structures of piperidine drugs in ion channels are less common, their blocking action often involves the protonated piperidine physically occluding the ion conduction pathway.
Visualizing the Interactions: Molecular Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a representative signaling pathway, an experimental workflow, and the logical relationship between piperidine structure and binding affinity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Impact of the Secondary Binding Pocket on the Pharmacology of Class A GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The Impact of the Secondary Binding Pocket on the Pharmacology of Class A GPCRs [frontiersin.org]
- 7. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 12. Site-Directed Mutagenesis [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytoplasmic determinants of piperidine blocking affinity for N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"experimental protocol for using 4-((4-Iodobenzyl)oxy)piperidine hydrochloride"
An advanced understanding of molecular tools is paramount for innovation in drug discovery and molecular imaging. 4-((4-Iodobenzyl)oxy)piperidine hydrochloride is a versatile bifunctional molecule that serves as a critical building block in two cutting-edge areas of biomedical research: Proteolysis-Targeting Chimeras (PROTACs) and Positron Emission Tomography (PET) imaging.
This guide provides a detailed technical overview and experimental protocols for utilizing this compound. It is designed for researchers and scientists engaged in medicinal chemistry, chemical biology, and radiopharmaceutical development. We will explore the compound's properties and delve into its practical applications, with a focus on the chemical logic underpinning the experimental designs.
Compound Profile and Strategic Features
This compound is not an end-product but a sophisticated chemical scaffold. Its utility is derived from the distinct reactivity of its constituent parts, which can be addressed in orthogonal synthetic steps.
Key Structural Features:
-
Aryl Iodide Moiety: The iodobenzyl group is a stable yet reactive handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the covalent attachment of this linker to a target-binding ligand. Crucially, the iodine atom also serves as a site for radioisotope exchange, making it a precursor for PET and SPECT imaging agents.
-
Piperidine Ring: The secondary amine of the piperidine ring provides a nucleophilic center. It is typically used for amide bond formation, allowing it to be conjugated to the second key component of a PROTAC, the E3 ligase ligand. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.
-
Ether Linkage: The benzyl-ether bond provides spacing and conformational flexibility to the final molecule, which is often critical for biological activity.
Physicochemical and Safety Data:
| Property | Value |
| CAS Number | 1220034-88-7[1] |
| Molecular Formula | C₁₂H₁₇ClINO[1] |
| Molecular Weight | 353.63 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Storage | Store at room temperature or under refrigerated conditions as specified by the supplier to prevent degradation. Keep in a well-sealed container away from light and moisture.[2] |
| Safety | This product is for research use only. It should be considered hazardous until fully evaluated. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust and contact with skin and eyes.[3] |
Core Application: Synthesis of a PROTAC Molecule
The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2] A PROTAC is a heterobifunctional molecule that recruits a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The following is a representative, two-step protocol for constructing a PROTAC using this compound as the core linker.
Caption: Workflow for PROTAC Synthesis.
Protocol 2.1: Suzuki Coupling to a Target Ligand
This step attaches the linker to the protein-targeting moiety. The Suzuki-Miyaura cross-coupling is ideal due to its high functional group tolerance and reliable performance.
Rationale: We are forming a carbon-carbon bond between the aryl iodide of our linker and a boronic acid or ester derivative of a ligand that binds to the target protein of interest. A palladium catalyst facilitates this transformation.
Materials:
-
This compound
-
Target Ligand with a boronic acid or pinacol boronate (Bpin) functional group (1.1 equivalents)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 3.0 equivalents)
-
Solvents: 1,4-Dioxane and Water (e.g., 4:1 ratio), degassed
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Free-Basing: Before reaction, the hydrochloride salt must be neutralized. Dissolve this compound in a minimal amount of water and add saturated NaHCO₃ solution until the pH is >9. Extract the resulting free base into a suitable organic solvent like EtOAc. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting oil or solid is used directly in the next step.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine the free-based linker, the target ligand-boronic ester, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure intermediate (Target Ligand + Linker).
Protocol 2.2: Amide Coupling to an E3 Ligase Ligand
This second step completes the PROTAC by attaching the E3 ligase-recruiting moiety.
Rationale: We are forming a stable amide bond between the secondary amine of the linker's piperidine ring and a carboxylic acid on the E3 ligase ligand. Peptide coupling reagents like HATU are used to activate the carboxylic acid, facilitating the reaction.
Materials:
-
Intermediate from Protocol 2.1
-
E3 Ligase Ligand with a carboxylic acid function (e.g., a pomalidomide or VHL ligand derivative, 1.0 equivalents)
-
Peptide Coupling Reagent (e.g., HATU, 1.2 equivalents)
-
Non-nucleophilic base (e.g., DIPEA, 3.0 equivalents)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the E3 ligase ligand-COOH and HATU in anhydrous DMF. Stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Addition of Amine: Add a solution of the Intermediate from Protocol 2.1 in DMF to the activated mixture.
-
Base Addition: Add DIPEA to the reaction mixture.
-
Reaction: Stir at room temperature for 4-16 hours. Monitor progress by LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with water. Extract the product with EtOAc or another suitable solvent. Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Purify the final PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity required for biological assays.
Alternative Application: Precursor for Radiotracer Synthesis
The aryl iodide structure makes this compound an excellent precursor for synthesizing radioiodinated molecules for PET ([¹²⁴I]) or SPECT ([¹²³I]) imaging.[4] Radioiodination is typically performed as the final step in a synthesis due to the short half-life of the isotopes.[4] This requires a precursor where the stable iodine is replaced with a group suitable for electrophilic or nucleophilic radioiodination, such as a trialkylstannyl (tin) group.
Protocol 3.1: Synthesis of a Stannylated Precursor
Rationale: The C-I bond is converted to a C-Sn bond. The resulting organostannane is a highly reactive precursor for the subsequent introduction of a radioiodine atom via an iododestannylation reaction.
Procedure Outline:
-
React 4-((4-Iodobenzyl)oxy)piperidine (free base) with a distannane reagent like hexamethylditin or bis(tributyltin) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).
-
The reaction is typically performed in an anhydrous, aprotic solvent like toluene or dioxane at high temperature.
-
After completion, the stannylated precursor is purified by column chromatography. This precursor is then used in the radiolabeling step.
Protocol 3.2: Radioiodination for PET Imaging
Rationale: This protocol describes the electrophilic substitution of the tributylstannyl group with radioactive iodine (e.g., Iodine-124 for PET). This is a common and efficient late-stage radiolabeling method.[5][6]
Caption: Radio-iododestannylation Workflow for PET Tracer Synthesis.
Materials:
-
Stannylated Precursor (typically 1-5 mg)
-
[¹²⁴I]NaI in dilute NaOH solution (obtained from a cyclotron)[7]
-
Oxidizing agent (e.g., N-chlorosuccinimide (NCS) or Iodogen®)
-
Acidic buffer (e.g., acetic acid or phosphate buffer)
-
Quenching solution (e.g., sodium bisulfite)
-
Automated radiosynthesis module with a preparative HPLC system
Procedure (must be performed in a shielded hot cell):
-
Preparation: A solution of the stannylated precursor in a suitable organic solvent (e.g., ethanol) is placed in the reaction vessel of the synthesis module.
-
Radioiodide Activation: The [¹²⁴I]NaI solution is transferred to the reaction vessel, followed by the addition of the oxidizing agent and acidic buffer. This generates the reactive electrophilic iodine species, [¹²⁴I]⁺.
-
Labeling Reaction: The reaction is heated for a short period (typically 5-15 minutes) at 60-100 °C. The tributylstannyl group is rapidly replaced by the ¹²⁴I atom.
-
Quenching: The reaction is quenched by adding sodium bisulfite to reduce any unreacted oxidizing agent.
-
Purification: The entire crude reaction mixture is injected onto a semi-preparative HPLC column to separate the desired radiolabeled product from unlabeled precursor, stannyl byproducts, and unreacted radioiodide.
-
Formulation: The collected HPLC fraction containing the pure radiotracer is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo use. Quality control tests (radiochemical purity, specific activity, sterility) must be performed before administration.
Conclusion
This compound is a strategically designed chemical tool that empowers advanced research in targeted protein degradation and molecular imaging. Its bifunctional nature allows for modular and efficient synthesis of complex molecules like PROTACs. Furthermore, its inherent suitability as a radiolabeling precursor opens avenues for non-invasive in vivo studies. The protocols and principles outlined in this guide provide a robust framework for researchers to harness the full potential of this versatile compound in their drug discovery and development endeavors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Development of radiotracers for oncology – the interface with pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. uk-pet-core-lab.org.uk [uk-pet-core-lab.org.uk]
Application Notes and Protocols for In Vivo Studies of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride
Introduction: Unveiling the In Vivo Potential of a Versatile Chemical Scaffold
4-((4-Iodobenzyl)oxy)piperidine hydrochloride is a chemical entity primarily recognized for its utility as a PROTAC (Proteolysis-Targeting Chimera) linker, a critical component in the synthesis of molecules designed to induce targeted protein degradation.[1][2] However, the intrinsic structural features of this molecule—namely the piperidine core and the presence of an iodine atom—suggest a broader potential for in vivo applications beyond its role in PROTAC development. The piperidine moiety is a common scaffold in neuropharmacology, and the iodine atom presents a unique opportunity for radiolabeling, enabling in vivo imaging and biodistribution studies.
These application notes provide a comprehensive guide for researchers and drug development professionals interested in exploring the in vivo properties of this compound. We will delve into detailed protocols for leveraging this compound as a potential radiotracer for Single-Photon Emission Computed Tomography (SPECT) imaging, as well as outlining a framework for investigating its standalone pharmacological activity, with a focus on potential central nervous system targets such as sigma receptors.
Part 1: Radiolabeling for In Vivo Imaging and Biodistribution
The presence of a stable iodine atom on the benzyl ring of this compound makes it an ideal candidate for radiolabeling with iodine isotopes, such as Iodine-125 (¹²⁵I) or Iodine-123 (¹²³I). Radiolabeling allows for the non-invasive tracking of the molecule's distribution and accumulation in a living organism, providing invaluable pharmacokinetic and pharmacodynamic data.[3][4] ¹²⁵I is particularly well-suited for preclinical studies in small animals due to its manageable half-life and gamma emission properties.[5][6]
Protocol 1: ¹²⁵I Radiolabeling of this compound
This protocol outlines a standard method for the direct radioiodination of the compound.
Materials:
-
This compound
-
[¹²⁵I]Sodium Iodide
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffered saline (PBS), pH 7.4
-
Sep-Pak C18 cartridges
-
Ethanol
-
Milli-Q water
-
Thin-layer chromatography (TLC) system
Procedure:
-
Preparation: Dissolve 1-2 mg of this compound in 100 µL of a 1:1 mixture of ethanol and water.
-
Reaction Initiation: In a shielded vial, add 5-10 µL of the compound solution to 50 µL of PBS. To this, add 1-5 mCi of [¹²⁵I]Sodium Iodide.
-
Oxidation: Initiate the radioiodination by adding 10 µL of a freshly prepared Chloramine-T solution (1 mg/mL in water). Allow the reaction to proceed for 60-90 seconds at room temperature with gentle agitation.
-
Quenching: Stop the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in water).
-
Purification:
-
Activate a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of Milli-Q water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove unreacted [¹²⁵I]Sodium Iodide.
-
Elute the radiolabeled product with 1 mL of ethanol.
-
-
Quality Control:
-
Assess radiochemical purity using a TLC system (e.g., silica gel plates with a mobile phase of ethyl acetate:hexane, 1:1).
-
Determine the radiolabeling efficiency by comparing the radioactivity of the product spot to the total radioactivity on the TLC plate.
-
Experimental Workflow for In Vivo Imaging
Caption: Workflow for in vivo imaging and biodistribution studies.
Protocol 2: In Vivo SPECT/CT Imaging and Biodistribution Studies
This protocol details the steps for assessing the in vivo behavior of the radiolabeled compound.
Animal Models:
-
Healthy wild-type mice (e.g., C57BL/6 or BALB/c) are suitable for initial biodistribution and pharmacokinetic studies.
-
For target engagement studies, transgenic mouse models of neurological diseases may be employed.[7]
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week prior to the study. Anesthetize the animals using a suitable anesthetic (e.g., isoflurane).
-
Administration: Administer a known quantity (e.g., 100-200 µCi) of the ¹²⁵I-labeled compound via tail vein injection.
-
SPECT/CT Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, and 48 hours), acquire whole-body SPECT/CT images.
-
The CT scan provides anatomical reference, while the SPECT scan shows the distribution of the radiotracer.
-
-
Biodistribution Analysis:
-
At the end of the final imaging session, euthanize the animals.
-
Dissect major organs and tissues (e.g., brain, liver, kidneys, spleen, heart, lungs, muscle, bone, and blood).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Data Presentation:
| Organ | %ID/g (Mean ± SD) at 1h | %ID/g (Mean ± SD) at 4h | %ID/g (Mean ± SD) at 24h |
| Blood | |||
| Brain | |||
| Liver | |||
| Kidneys | |||
| Spleen | |||
| Lungs | |||
| Heart | |||
| Muscle | |||
| Bone |
Part 2: Investigation of Standalone Pharmacological Activity
While its primary commercial application is as a linker, the piperidine scaffold in this compound is a privileged structure in CNS drug discovery.[8][9][10][11] A plausible, albeit exploratory, avenue of research is its potential interaction with sigma receptors. Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of neurological and psychiatric disorders.[12][13][14][15]
Hypothesized Mechanism of Action at the Sigma-1 Receptor
Caption: Hypothesized interaction with the Sigma-1 receptor.
Protocol 3: Preliminary In Vivo Assessment of CNS Activity
This protocol provides a framework for an initial screen of the compound's potential effects on the central nervous system.
Animal Models:
-
Standard laboratory mice (e.g., CD-1 or Swiss Webster) are appropriate for these initial behavioral assays.
Procedure:
-
Dose-Range Finding Study:
-
Administer the compound intraperitoneally (i.p.) or orally (p.o.) at escalating doses (e.g., 1, 5, 10, 25, 50 mg/kg) to different groups of mice.
-
Observe the animals for any overt signs of toxicity or behavioral changes for at least 24 hours. This will help establish a maximum tolerated dose (MTD).
-
-
Behavioral Assays: Based on the dose-range finding study, select 2-3 non-toxic doses for further evaluation.
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Forced Swim Test or Tail Suspension Test: As preliminary screens for potential antidepressant-like activity.
-
-
Data Analysis: Compare the behavioral parameters of the compound-treated groups to a vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Data Presentation:
| Treatment Group (Dose) | Total Distance Traveled (Open Field) | Time on Rotarod (seconds) | Immobility Time (Forced Swim) |
| Vehicle Control | |||
| Compound (Dose 1) | |||
| Compound (Dose 2) | |||
| Compound (Dose 3) |
Trustworthiness and Self-Validating Systems
The protocols outlined above are designed to be self-validating. For instance, in the radiolabeling protocol, the inclusion of a robust quality control step using TLC is critical to ensure that the observed in vivo signal is from the labeled compound and not from free radioiodine. In the behavioral studies, the use of a vehicle control group is essential to differentiate compound-specific effects from those caused by the administration procedure itself. Furthermore, any significant findings from these preliminary studies should be followed up with more specific and targeted experiments to elucidate the precise mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Iodine-125 radiolabeling of silver nanoparticles for in vivo SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiolabeling Strategies of Nanobodies for Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor is decreased in AD animal models: Preliminary findings from an ex vivo autoradiography study | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Radiolabeling with Iodine-Containing Piperidine Derivatives
Foreword: The Significance of Radioiodinated Piperidines in Molecular Imaging and Therapy
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and molecular probes. When labeled with a radioisotope of iodine, these derivatives are transformed into powerful tools for nuclear medicine, enabling non-invasive imaging and targeted radiotherapy. The choice of iodine isotope is critical and depends on the intended application: Iodine-123 (t½ = 13.2 h) is ideal for Single Photon Emission Computed Tomography (SPECT) imaging, while Iodine-124 (t½ = 4.2 d) is a positron emitter suitable for Positron Emission Tomography (PET).[1][2] Iodine-125 (t½ = 59.9 d), with its longer half-life and low-energy gamma emission, is invaluable for in vitro assays and preclinical research.[3][4][5] For therapeutic applications, the beta-emitting Iodine-131 (t½ = 8.0 d) is the radionuclide of choice.[6]
The successful development of these radiopharmaceuticals hinges on robust and efficient radiolabeling techniques. The stability of the carbon-iodine bond is a crucial consideration, as in vivo deiodination can lead to the accumulation of radioactivity in non-target tissues like the thyroid and stomach, thereby reducing image quality and therapeutic efficacy.[7] This guide provides a comprehensive overview of established and advanced methods for the radioiodination of piperidine derivatives, with a focus on the underlying chemical principles, detailed experimental protocols, and critical quality control measures.
Part 1: Foundational Principles of Radioiodination Chemistry
The introduction of a radioiodine atom into a piperidine-containing molecule can be broadly categorized into two main strategies: electrophilic and nucleophilic substitution. The choice of method is dictated by the chemical nature of the precursor molecule and the desired position of the radiolabel.
Electrophilic Aromatic Substitution: The Workhorse of Radioiodination
Electrophilic radioiodination is a widely used strategy for labeling aromatic rings, a common feature in many piperidine-based ligands.[3][8] This method involves the in situ generation of an electrophilic iodine species (e.g., I⁺) from radioiodide (Na*I) using an oxidizing agent.[4][9] This electrophilic iodine then attacks an activated aromatic ring, replacing a hydrogen atom.
A key challenge in direct electrophilic substitution is achieving regioselectivity. To overcome this, precursor molecules containing organometallic leaving groups, such as trialkyltin (iododestannylation) or boronic acid derivatives (iododeboronation), are often employed. These methods offer excellent control over the site of iodination and generally proceed under mild conditions with high radiochemical yields.[8][9]
-
Iododestannylation: This is one of the most common methods for electrophilic radioiodination.[9] It involves the reaction of a trialkyltin precursor with an electrophilic radioiodine source. The C-Sn bond is readily cleaved, allowing for the precise introduction of the radioiodine.[8] A significant advantage is the ability to label even deactivated aromatic rings.[8] However, a notable drawback is the potential for toxic tin byproducts, which necessitates rigorous purification.[8]
-
Iododeboronation: The use of boronic acid or ester precursors is an attractive alternative to organotin compounds due to their lower toxicity.[8][10] The C-B bond is also susceptible to electrophilic cleavage, facilitating radioiodination.[9] While generally effective for electron-rich arenes, this method may result in lower yields for electron-poor systems.[9]
The choice of oxidizing agent is critical for the success of electrophilic radioiodination. Common oxidants include:
-
Chloramine-T: A water-soluble N-chloroamide that rapidly oxidizes iodide.[11] It is highly efficient but can be a strong oxidant, potentially damaging sensitive molecules.[11][12]
-
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A water-insoluble oxidizing agent that is coated onto the surface of the reaction vessel.[13] This solid-phase approach offers milder reaction conditions and simplifies purification, as the oxidant can be easily removed.[4][14]
-
N-Chlorosuccinimide (NCS): A versatile oxidizing agent that can be used in various solvents and is effective for a wide range of substrates.[8]
Nucleophilic Substitution: An Alternative Pathway
Nucleophilic radioiodination involves the displacement of a suitable leaving group by the radioiodide anion (I⁻). This method is particularly useful for labeling molecules that are sensitive to the oxidizing conditions of electrophilic methods. Common approaches include:
-
Halogen Exchange: This is a straightforward method where a non-radioactive halogen (typically bromine or another iodine atom in an isotopic exchange reaction) is replaced by radioiodide.[8][9] These reactions often require high temperatures and may be facilitated by the addition of copper salts.[8][9]
-
Substitution on Diazonium Salts and Triazenes: Diazonium salts are highly reactive and readily undergo nucleophilic substitution with radioiodide. However, their instability can be a limitation. More stable triazene precursors can be used as an alternative.[15]
Part 2: Experimental Protocols
The following protocols are provided as a guide and may require optimization depending on the specific piperidine derivative being labeled. All work with radioactive materials must be conducted in a designated and appropriately shielded facility, following all institutional and regulatory safety protocols.
Protocol 1: Electrophilic Radioiodination of a Tributyltin Precursor using the Iodogen® Method
This protocol describes a common and reliable method for radioiodinating an aromatic ring on a piperidine derivative.
Materials:
-
Iodogen®-coated reaction vial (12 x 75 mm glass tube)
-
Tributyltin precursor of the piperidine derivative (1-5 mg) dissolved in ethanol
-
Sodium [¹²⁵I]Iodide (Na¹²⁵I) in 0.1 M NaOH (37-185 MBq, 1-5 mCi)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium metabisulfite solution (10 mg/mL in water)
-
C18 Sep-Pak® cartridge
-
Ethanol
-
Distilled water
-
HPLC system for purification and analysis
Procedure:
-
Preparation: Pre-condition a C18 Sep-Pak® cartridge by washing with 10 mL of ethanol followed by 10 mL of distilled water.
-
Reaction Setup: To an Iodogen®-coated vial, add the solution of the tributyltin precursor (e.g., 50 µL of a 1 mg/mL solution in ethanol).
-
Add 100 µL of phosphate buffer to the vial.
-
Carefully add the Na¹²⁵I solution to the reaction vial.
-
Incubation: Allow the reaction to proceed at room temperature for 15-20 minutes with gentle agitation.
-
Quenching: Stop the reaction by adding 100 µL of the sodium metabisulfite solution to reduce any unreacted electrophilic iodine.
-
Purification:
-
Dilute the reaction mixture with 1 mL of distilled water.
-
Load the diluted mixture onto the pre-conditioned C18 Sep-Pak® cartridge.
-
Wash the cartridge with 10 mL of distilled water to remove unreacted iodide and other polar impurities.
-
Elute the radioiodinated product with 1-2 mL of ethanol.
-
-
Analysis: Determine the radiochemical purity (RCP) and radiochemical yield (RCY) of the collected fraction using radio-HPLC.
Causality Behind Choices:
-
Iodogen®: Chosen for its mild oxidizing properties, which minimizes potential damage to the piperidine derivative compared to stronger oxidants like Chloramine-T.[11][12] The solid-phase nature simplifies the process as it does not need to be quenched or separated from the product mixture.[14]
-
Tributyltin Precursor: Enables highly regioselective iodination, ensuring the radioiodine is incorporated at the desired position on the aromatic ring.[8][16][17]
-
C18 Sep-Pak® Purification: A rapid and effective method for separating the lipophilic radioiodinated product from the unreacted hydrophilic Na¹²⁵I.
Protocol 2: Electrophilic Radioiodination using the Chloramine-T Method
This protocol is suitable for molecules that are less sensitive to oxidation.
Materials:
-
Piperidine derivative precursor (e.g., activated aromatic ring) (0.5-1 mg)
-
Sodium [¹²³I]Iodide (Na¹²³I) in 0.1 M NaOH
-
Phosphate buffer (0.5 M, pH 7.5)
-
Chloramine-T solution (1 mg/mL in water, freshly prepared)
-
Sodium metabisulfite solution (2 mg/mL in water, freshly prepared)
-
HPLC system for purification and analysis
Procedure:
-
Reaction Setup: In a clean reaction vial, combine the piperidine derivative precursor, 50 µL of phosphate buffer, and the Na¹²³I solution.
-
Initiation: Add 10-20 µL of the freshly prepared Chloramine-T solution to initiate the reaction.
-
Incubation: Vortex the mixture for 60-90 seconds at room temperature.[18]
-
Quenching: Immediately add 50-100 µL of the sodium metabisulfite solution to stop the reaction.[18]
-
Analysis and Purification: Inject the entire reaction mixture onto a semi-preparative HPLC column to purify the radioiodinated product and determine the radiochemical purity and yield.
Causality Behind Choices:
-
Chloramine-T: A powerful and fast-acting oxidizing agent, leading to high labeling efficiencies in a short amount of time.[11]
-
Freshly Prepared Solutions: Chloramine-T and sodium metabisulfite solutions degrade over time, so fresh preparations are essential for reproducible results.
-
Immediate Quenching: Crucial to prevent over-oxidation and potential degradation of the target molecule.[11]
Part 3: Visualization of Workflows
Diagram 1: General Workflow for Electrophilic Radioiodination
Caption: Workflow for electrophilic radioiodination of piperidine derivatives.
Diagram 2: Chemical Principle of Iododestannylation
Caption: Iododestannylation reaction mechanism.
Part 4: Quality Control - A Self-Validating System
Rigorous quality control (QC) is mandatory for all radiopharmaceuticals to ensure patient safety and diagnostic/therapeutic efficacy.[19][20][21] The final product must be evaluated for several key parameters before it can be considered for administration.
Key QC Tests:
-
Radionuclidic Purity: Confirms the identity of the radionuclide and the absence of other radioactive isotopes. This is typically performed by the radionuclide manufacturer but should be verified.
-
Radiochemical Purity (RCP): This is the most critical QC test performed after synthesis. It determines the percentage of the total radioactivity that is in the desired chemical form.[20] Unacceptable RCP can lead to poor image quality or unintended radiation dose to non-target organs.[20][22]
-
Chemical Purity: Ensures that the preparation is free from chemical contaminants, such as precursors, reagents (e.g., tin compounds), or byproducts from the synthesis.
-
Sterility and Apyrogenicity: For any product intended for human use, sterility (absence of microbial contamination) and apyrogenicity (absence of bacterial endotoxins) must be confirmed.[21]
Data Presentation: Comparison of Radioiodination Methods
| Method | Precursor | Oxidizing Agent | Typical RCY (%) | Purity (%) | Key Advantage | Key Disadvantage |
| Iododestannylation | Tributyltin | Iodogen® or NCS | 65-85%[9][17] | >95% | High regioselectivity & yield | Toxic tin byproducts[8] |
| Iododeboronation | Boronic Acid/Ester | Chloramine-T | 50-90%[10] | >95% | Low toxicity precursors[8] | Lower yields for some substrates[9] |
| Direct (Halogen Exchange) | Bromo- or Iodo-arene | Copper (I/II) Sulfate | 40-85%[23] | >95% | No complex precursor synthesis | Harsh reaction conditions (high temp)[9] |
RCY = Radiochemical Yield. Data are representative and can vary significantly based on the specific substrate and reaction conditions.
Conclusion: Field-Proven Insights for Success
The successful radioiodination of piperidine derivatives is a multi-faceted process that requires a deep understanding of the underlying chemistry, meticulous execution of protocols, and stringent quality control. The choice between electrophilic and nucleophilic methods, and the selection of precursors and reagents, must be tailored to the specific properties of the target molecule. While iododestannylation remains a highly reliable and versatile method, the development of less toxic precursors, such as organoboranes, represents a significant advancement in the field. By adhering to the principles and protocols outlined in this guide, researchers can confidently develop high-quality radioiodinated piperidine-based radiopharmaceuticals for a new generation of diagnostic and therapeutic applications in nuclear medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Iodine[I-125]? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of radioiodinated aryl iodides via boronate precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Radiolabeling of fibrinogen using the iodogen technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved radioiodination of 1,2-dipalmitoyl-3-IPPA via a tributyltin intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gropep.com [gropep.com]
- 19. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 20. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 21. nucleusrad.com [nucleusrad.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of radioiodinated analogs of 2-(4-phenylpiperidino)cyclohexanol (vesamicol) as vesamicol-like agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride Stock Solutions
Introduction
4-((4-Iodobenzyl)oxy)piperidine hydrochloride is a bifunctional linker molecule of significant interest in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[1] The precise structure and properties of the linker, such as the one provided by this molecule, are critical for optimizing the efficacy and pharmacokinetic properties of the final PROTAC conjugate.
Given its role as a fundamental building block in complex synthetic pathways, the accurate and consistent preparation of solutions of this compound is paramount for generating reproducible and reliable experimental results. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, solvent selection, solution preparation, quality control, and storage of this compound. The protocols herein are designed to ensure solution integrity and promote laboratory safety.
Physicochemical Properties & Safety Data Summary
A thorough understanding of the compound's properties and associated hazards is the foundation of safe and effective laboratory work.
Table 1: Compound Specifications
| Property | Value | Source |
|---|---|---|
| CAS Number | 1220034-88-7 | [1] |
| Molecular Formula | C₁₂H₁₇ClINO | [1] |
| Molecular Weight | 353.63 g/mol | [1] |
| Synonym(s) | 4-(4-iodobenzyloxy)piperidine hydrochloride | |
| Typical Purity | ≥95% (Varies by supplier; always consult the Certificate of Analysis) |
| Primary Application | PROTAC Linker |[1][2] |
Critical Safety & Handling Mandates
This compound is a halogenated organic compound and a hydrochloride salt, which necessitates specific handling precautions. The toxicological properties of this specific compound have not been fully investigated; therefore, it must be handled with a high degree of caution, assuming it is potentially hazardous.[3]
-
Engineering Controls : All handling of the solid compound and preparation of its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] The work area should be well-ventilated.[6]
-
Personal Protective Equipment (PPE) : At a minimum, the following PPE is required at all times:
-
Eye Protection : ANSI-approved chemical splash goggles.[4]
-
Hand Protection : Nitrile gloves. Given that many halogenated solvents can permeate nitrile gloves, double-gloving may be appropriate, and gloves should be inspected before use and changed immediately if contamination is suspected.[4][7]
-
Body Protection : A fully buttoned laboratory coat and closed-toe shoes are mandatory.[8]
-
-
Compound Stability : The presence of an iodine atom may increase the compound's susceptibility to photodegradation compared to other halogenated analogs.[9] Protect the solid compound and its solutions from direct light by using amber vials or by wrapping containers with aluminum foil.
-
Waste Disposal : As a halogenated organic compound, all waste materials (including contaminated vials, tips, and excess solution) must be disposed of in a designated "Halogenated Organic Waste" container.[5][8] Do not dispose of this chemical down the drain under any circumstances.[3][8]
Materials and Equipment
-
This compound (solid)
-
Analytical balance (readable to at least 0.1 mg)
-
HPLC-grade solvents (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol)[10]
-
Volumetric flasks (Class A)
-
Glass vials (amber or clear, with PTFE-lined caps)
-
Pipettors and sterile, disposable tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE) as specified in Section 2.1
Solvent Selection Strategy
The choice of solvent is a critical parameter that directly impacts solution stability and compatibility with downstream applications.[11] A poor solvent choice can lead to precipitation, degradation, or assay interference. The selection process should balance solubilizing power with experimental constraints.[12]
The hydrochloride salt form generally enhances solubility in polar solvents. However, the bulky and hydrophobic iodobenzyl group reduces aqueous solubility.[9] Therefore, polar aprotic organic solvents are the recommended starting point.
Table 2: Recommended Solvents for Initial Solubility Testing
| Solvent | Class | Boiling Point | Key Considerations |
|---|---|---|---|
| DMSO | Polar Aprotic | 189 °C | Excellent solubilizing power for a wide range of compounds. Can be toxic to some cell lines at higher concentrations. Hygroscopic. |
| DMF | Polar Aprotic | 153 °C | Strong solvent, similar to DMSO. Considered a reproductive toxin; handle with extreme care. |
| Ethanol | Polar Protic | 78 °C | Lower toxicity, making it suitable for some in vivo studies. May have lower solubilizing power for this compound compared to DMSO/DMF. |
Causality Behind Solvent Choice : For most in vitro applications, DMSO is the preferred starting solvent due to its broad solvation capacity. For synthetic chemistry applications, DMF is also an excellent choice. Ethanol should be considered when solvent toxicity is a primary concern for the biological system being studied. Always use high-purity, anhydrous-grade solvents to prevent compound hydrolysis and ensure consistency.[10]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mL stock solution at a concentration of 10 mM. Calculations should be adjusted accordingly for different desired concentrations or volumes.
Pre-Preparation
-
Allow the container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Prepare a clean workspace inside a chemical fume hood.
-
Label an amber glass vial with the compound name, concentration, solvent, date, and your initials.
Calculation
The mass of the compound required is determined by the following formula:
Mass (mg) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
Example for 10 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L × 0.010 L × 353.63 g/mol × 1000 mg/g Mass (mg) = 3.54 mg
Note: If the purity of the compound lot is less than 99% (e.g., 95%), adjust the mass accordingly: Adjusted Mass = Calculated Mass / Purity (e.g., 3.54 mg / 0.95 = 3.73 mg).
Weighing and Dissolution
-
Place a weigh boat or a tared vial on the analytical balance within the fume hood.
-
Carefully weigh the calculated mass of the solid compound. Handle the powder gently to avoid creating dust.[13]
-
Transfer the weighed solid to the pre-labeled vial.
-
Add approximately 8 mL of HPLC-grade DMSO to the vial.
-
Cap the vial securely and vortex for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a bath sonicator and sonicate for 10-15 minutes. Sonication uses high-frequency sound waves to break apart solid aggregates and accelerate dissolution without significant heat, preserving compound integrity.
-
Visually inspect the solution against a bright light source to ensure all particulate matter has dissolved and the solution is clear.
Final Volume Adjustment
-
Once the solid is fully dissolved, carefully add DMSO to reach the final desired volume of 10 mL.
-
Cap the vial and invert it 10-15 times to ensure the final solution is homogeneous.
Quality Control (QC) and Validation
A prepared stock solution must be considered a critical reagent. Its quality directly impacts experimental outcomes.[14] Implementing a QC check is a self-validating step that builds trustworthiness into your results.[15]
-
Tier 1: Mandatory Visual QC : Every freshly prepared solution must be visually inspected for clarity, color, and the absence of particulates. Any solution that is cloudy, has visible precipitate, or shows an unexpected color change should be discarded.
-
Tier 2: Recommended Analytical QC : For long-term studies or when using the solution for pivotal experiments, analytical validation is strongly recommended.
-
Concentration & Purity Verification : High-Performance Liquid Chromatography (HPLC) can be used to confirm the concentration of the stock solution against a standard curve and to assess its purity and stability over time.[16]
-
Identity Confirmation : Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the identity of the compound in solution by verifying its mass-to-charge ratio.[17]
-
Diagram 1: Stock Solution Preparation and QC Workflow
Caption: Workflow for preparing and validating stock solutions.
Storage and Stability
Improper storage can lead to compound degradation, solvent evaporation, or contamination from atmospheric water, compromising the integrity of the stock solution.[16]
-
Aliquoting : The prepared stock solution should be aliquoted into smaller, single-use volumes in tightly sealed vials. This is the most critical step for maintaining long-term stability, as it prevents repeated freeze-thaw cycles that can accelerate degradation.
-
Storage Temperature : Store aliquots at -20°C for short-to-medium term storage (weeks to months) and at -80°C for long-term storage (months to years).
-
Light Protection : Always store vials in the dark (e.g., in a freezer box) to protect against potential photodegradation.[9]
-
Stability Studies : For Good Manufacturing Practices (GMP) or long-term preclinical studies, the stability of the solution under the chosen storage conditions should be formally evaluated at regular intervals using analytical methods like HPLC.[14][17]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. 3-[(4-Iodobenzyl)oxy]piperidine hydrochloride | 1219977-04-4 | Benchchem [benchchem.com]
- 10. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 11. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. omicsonline.org [omicsonline.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 17. biotech-spain.com [biotech-spain.com]
Application Note: Strategic Use of 4-((4-Iodobenzyl)oxy)piperidine Hydrochloride as a Versatile Linker Building Block in PROTAC Synthesis
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The efficacy of a PROTAC is critically dependent on the chemical linker connecting the POI-binding ligand to the E3 ligase-recruiting ligand.[1][2] This application note provides a detailed guide for the strategic incorporation of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride , a versatile and structurally significant building block, in the synthesis of potent PROTACs. We will explore the rationale behind its use, focusing on how the rigid piperidine core and the synthetically tractable aryl iodide handle contribute to optimal PROTAC design. Detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions and subsequent functionalization are provided to enable researchers, scientists, and drug development professionals to effectively utilize this key intermediate.
Introduction to PROTAC Technology and the Role of Linkers
PROTACs are heterobifunctional molecules designed to form a ternary complex between a target protein and an E3 ubiquitin ligase.[3][4] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[5] This event-driven, catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations, a significant advantage over traditional occupancy-based inhibitors.[3]
The linker is not merely a spacer; it is a critical determinant of a PROTAC's biological activity. Its length, rigidity, and composition influence the geometry and stability of the ternary complex, which are essential for efficient ubiquitination.[1][6] Linker design also profoundly impacts the physicochemical properties of the final molecule, including its solubility, cell permeability, and metabolic stability.[2][7] While flexible linkers like polyethylene glycol (PEG) are common, there is a growing appreciation for rigid linkers that can pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty of forming the ternary complex.[3][7]
Rationale for Using this compound
This building block offers a unique combination of features that make it an excellent choice for constructing advanced PROTAC linkers.
-
Aryl Iodide Handle: The carbon-iodine bond is highly reactive towards palladium-catalyzed cross-coupling reactions. This provides a reliable and versatile anchor point for elaborating the linker structure through robust C-C bond-forming reactions like Sonogashira and Suzuki-Miyaura couplings.[8][9]
-
Piperidine Scaffold: The saturated piperidine ring introduces conformational rigidity.[3][10] This constraint can help to pre-organize the PROTAC into a favorable orientation for ternary complex formation, potentially increasing potency and selectivity.[7][11]
-
Improved Physicochemical Properties: The inclusion of heterocyclic motifs like piperidine can enhance solubility and metabolic stability compared to purely aliphatic or PEG-based linkers.[6][7] The basic nitrogen can be protonated, which may aid in aqueous solubility.[6]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1220034-88-7 | [5] |
| Molecular Formula | C₁₂H₁₇ClINO | [5] |
| Molecular Weight | 353.63 g/mol | [5] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (typically) |
Synthetic Strategies and Protocols
The primary utility of this compound lies in its aryl iodide group, which serves as the starting point for linker elaboration. The secondary amine of the piperidine ring is then used as the attachment point for either the POI ligand or the E3 ligase ligand.
Protocol 1: Sonogashira Cross-Coupling
This protocol is ideal for coupling the aryl iodide with a terminal alkyne, creating a rigid, linear extension of the linker. The alkyne can be pre-installed on either the POI-binding or E3-recruiting ligand.
Materials:
-
This compound (1.0 eq)
-
Alkyne-functionalized ligand (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the alkyne-functionalized ligand, Pd(PPh₃)₄, and CuI.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the amine base (TEA or DIPEA). The base serves to both neutralize the hydrochloride salt and facilitate the catalytic cycle.[12]
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary. Monitor the reaction progress by LC-MS or TLC until the starting aryl iodide is consumed (typically 4-16 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the coupled intermediate.
Expert Insight: The choice of base and solvent can be critical. While TEA is standard, DIPEA can sometimes offer better solubility for complex substrates. Ensure thorough degassing of the solvent to prevent oxidative degradation of the Pd(0) catalyst, which is crucial for reaction efficiency.[8]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol enables the coupling of the aryl iodide with an organoboron reagent (boronic acid or boronic ester), which is a highly versatile method for creating aryl-aryl or aryl-alkyl bonds.[9][13]
Materials:
-
This compound (1.0 eq)
-
Boronic acid or ester-functionalized ligand (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq)
-
Aqueous base (e.g., 2M K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
Procedure:
-
Preparation: In a round-bottom flask, combine this compound, the boronic acid/ester, and the palladium catalyst.
-
Solvent and Base Addition: Add the degassed organic solvent, followed by the aqueous base solution. The biphasic system is common and often beneficial for this reaction.[9]
-
Reaction: Heat the mixture under an inert atmosphere to 80-100 °C. Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 6-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Trustworthiness Check: A small aliquot of the reaction can be analyzed by LC-MS to check for the disappearance of the starting iodide (M+H for free base = 318.0) and the appearance of the desired product mass. This provides a real-time check on reaction validity before committing to a full workup.
Protocol 3: N-Functionalization via Amide Coupling
Once the linker has been extended via cross-coupling, the final step is to attach the other binding ligand via the piperidine's secondary amine. Amide bond formation is the most common method.[14]
Materials:
-
Coupled piperidine intermediate from Protocol 1 or 2 (1.0 eq)
-
Carboxylic acid-functionalized ligand (1.1 eq)
-
Coupling agent (e.g., HATU, 1.2 eq)
-
Amine base (e.g., DIPEA, 3.0 eq)
-
Anhydrous DMF
Procedure:
-
Activation: In a separate flask, dissolve the carboxylic acid-functionalized ligand in anhydrous DMF. Add HATU and DIPEA and stir at room temperature for 15-30 minutes to form the activated ester.
-
Coupling: To the activated ester solution, add a solution of the piperidine intermediate (dissolved in a minimal amount of DMF). If the piperidine intermediate is a salt, ensure enough DIPEA is present (at least 2 eq relative to the piperidine) for neutralization.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor progress by LC-MS.
-
Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final PROTAC by preparative HPLC or flash chromatography.
Case Study: Hypothetical Synthesis of a BRD4 Degrader
This building block can be used to synthesize a potent BRD4 degrader by connecting a JQ1 derivative (warhead) to a pomalidomide derivative (CRBN E3 ligase ligand).
In this example, an alkyne-functionalized pomalidomide could be coupled to the this compound via Sonogashira coupling (Protocol 1). The resulting intermediate would then be coupled to a carboxylic acid-functionalized JQ1 analogue via amide bond formation (Protocol 3) to yield the final PROTAC. The rigid linker helps maintain an optimal distance and orientation between BRD4 and CRBN to facilitate degradation.
Conclusion
This compound is a high-value building block for the synthesis of PROTACs. Its pre-installed rigid piperidine core and versatile aryl iodide handle allow for the rational design of linkers with improved conformational stability and synthetic accessibility. The protocols outlined in this guide provide robust and reproducible methods for its incorporation into PROTAC structures using well-established palladium-catalyzed cross-coupling reactions. By leveraging this intermediate, researchers can efficiently construct libraries of PROTACs with diverse linker architectures to optimize degradation potency and drug-like properties.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 14. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
"application of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride in neurological disease research"
An Application Guide for the Investigation of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride in Neurological Disease Research
Authored by: A Senior Application Scientist
Introduction: Rationale for a New Investigative Tool
The compound this compound is currently cataloged primarily as a bifunctional PROTAC linker, a tool for inducing targeted protein degradation[1][2][3]. However, a structural assessment reveals features common to a class of potent neuromodulatory compounds: the sigma-1 receptor (S1R) ligands. The piperidine core and the substituted benzyl moiety are well-established pharmacophores for high-affinity S1R binding[4][5]. This structural analogy provides a compelling rationale to investigate this compound as a novel, putative S1R ligand for neurological disease research.
The sigma-1 receptor is not a classical neurotransmitter receptor but a unique ligand-operated chaperone protein residing at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[6][7]. Its strategic location allows it to modulate a host of critical cellular functions, including calcium homeostasis, oxidative stress, and neuroinflammation[8][9][10]. A large body of evidence implicates S1R dysfunction in the pathophysiology of Alzheimer's disease, Parkinson's disease, ischemic stroke, and amyotrophic lateral sclerosis (ALS)[6][11][12]. Consequently, S1R agonists have emerged as promising therapeutic candidates, demonstrating robust neuroprotective effects in numerous preclinical models[13][14].
This guide provides a comprehensive framework for researchers to systematically evaluate this compound, hereafter referred to as "Compound-I," as a potential S1R agonist and a therapeutic agent for neurological disorders. We will proceed from initial in vitro characterization to in vivo validation, explaining the scientific causality behind each protocol.
Hypothesized Mechanism of Action: Compound-I as a Sigma-1 Receptor Agonist
We hypothesize that Compound-I acts as an agonist at the sigma-1 receptor. Upon binding, it is proposed to induce the dissociation of S1R from its binding partner, the immunoglobulin protein (BiP), at the ER membrane[15]. This dissociation frees S1R to translocate and interact with a variety of "client" proteins, including ion channels (e.g., IP3 receptors) and kinases. This modulation is expected to stabilize calcium signaling between the ER and mitochondria, reduce ER stress, mitigate oxidative damage, and suppress neuroinflammatory pathways, ultimately promoting neuronal survival and plasticity[9][16].
Caption: Hypothesized Sigma-1 Receptor Signaling Pathway for Compound-I.
Part 1: In Vitro Characterization of Compound-I
The initial phase of investigation is to confirm the binding and functional activity of Compound-I at the S1R and to assess its neuroprotective potential in a controlled cellular environment.
Caption: Experimental Workflow for In Vitro Characterization.
Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Kᵢ) of Compound-I for the S1R. This is a foundational assay to confirm direct interaction[17].
Causality: This protocol uses a radiolabeled ligand with known high affinity for S1R, [³H]-(+)-pentazocine. By measuring how effectively Compound-I displaces this radioligand, we can calculate its own binding affinity. A low Kᵢ value indicates high binding affinity.
Materials:
-
Membrane preparations from guinea pig liver (high S1R expression) or S1R-expressing cells (e.g., HEK293-S1R)[17][18].
-
[³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).
-
Compound-I stock solution (e.g., 10 mM in DMSO).
-
Unlabeled (+)-pentazocine or Haloperidol for defining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters (GF/B), scintillation fluid, and a scintillation counter.
Procedure:
-
Preparation: Thaw membrane preparations on ice. Prepare serial dilutions of Compound-I (e.g., from 0.1 nM to 100 µM) in Assay Buffer.
-
Assay Setup (Total Volume 200 µL):
-
Total Binding: 100 µL membrane prep, 50 µL Assay Buffer, 50 µL [³H]-(+)-pentazocine (final concentration ~2-5 nM).
-
Non-specific Binding (NSB): 100 µL membrane prep, 50 µL Haloperidol (final concentration 10 µM), 50 µL [³H]-(+)-pentazocine.
-
Compound-I Competition: 100 µL membrane prep, 50 µL of Compound-I dilution, 50 µL [³H]-(+)-pentazocine.
-
-
Incubation: Incubate plates at 37°C for 120 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Count radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of Compound-I.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Protocol 2: In Vitro Neuroprotection in a Cellular Model of Alzheimer's Disease
Objective: To assess whether Compound-I can protect neurons from amyloid-beta (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease[13].
Causality: S1R activation is known to mitigate Aβ neurotoxicity[11][12]. This assay provides a disease-relevant context to test the functional efficacy of the compound's binding activity established in Protocol 1.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y), differentiated into a neuronal phenotype with retinoic acid.
-
Cell culture medium (e.g., DMEM/F12 with supplements).
-
Aβ₁₋₄₂ oligomers (prepared according to established protocols).
-
Compound-I.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent for cell viability.
-
Caspase-3/7 assay kit for apoptosis.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed differentiated SH-SY5Y cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat cells with various concentrations of Compound-I (e.g., 10 nM to 10 µM) for 2 hours. Include a vehicle-only control.
-
Insult: Add pre-aggregated Aβ₁₋₄₂ oligomers to the wells (final concentration ~5-10 µM). Maintain a set of control wells with no Aβ treatment.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.
-
Read absorbance at 570 nm. Cell viability is proportional to the absorbance.
-
-
Assessment of Apoptosis (Caspase-3/7 Assay):
-
Follow the manufacturer's protocol for the Caspase-3/7 kit. This typically involves adding a luminogenic substrate and measuring the resulting light output, which is proportional to caspase activity.
-
-
Data Analysis:
-
Normalize cell viability data to the untreated control group (set to 100%).
-
Plot cell viability and caspase activity against the concentration of Compound-I.
-
Determine the EC₅₀ for the neuroprotective effect.
-
Example In Vitro Data
| Parameter | Compound-I | PRE-084 (Control Agonist) | Haloperidol (Control Antagonist) |
| S1R Binding Affinity (Kᵢ, nM) | 5.2 ± 0.8 | 2.1 ± 0.4 | 3.5 ± 0.6 |
| S2R Binding Affinity (Kᵢ, nM) | > 10,000 | > 5,000 | 150 ± 25 |
| Neuroprotection (EC₅₀, nM) | 25.4 ± 3.1 | 15.8 ± 2.5 | No protective effect |
| Max. Protection vs Aβ (% Viability) | 85% | 88% | N/A |
Part 2: In Vivo Evaluation in a Parkinson's Disease Model
If Compound-I demonstrates high affinity, selectivity, and functional neuroprotective activity in vitro, the next logical step is to evaluate its efficacy in a living organism using an established animal model of neurological disease[19][20][21].
Caption: Experimental Workflow for In Vivo Evaluation.
Protocol 3: MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To determine if Compound-I can prevent dopaminergic neuron loss and alleviate motor deficits in a neurotoxicant-based model of Parkinson's disease[22].
Causality: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease. S1R agonists have shown protective effects in this model, likely by reducing oxidative stress and inflammation associated with MPTP toxicity[16].
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
MPTP hydrochloride.
-
Compound-I formulated for injection (e.g., in saline with 5% Tween 80).
-
Rotarod apparatus for motor coordination testing.
-
Antibodies for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase [TH], anti-Iba1 for microglia).
-
Anesthesia and perfusion reagents.
Procedure:
-
Animal Groups (n=10-12 per group):
-
Group 1: Saline + Vehicle
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + Compound-I (e.g., 1 mg/kg)
-
Group 4: MPTP + Compound-I (e.g., 5 mg/kg)
-
-
Dosing Regimen:
-
Administer Compound-I or vehicle via intraperitoneal (i.p.) injection daily for 14 days.
-
From day 8 to day 14, administer MPTP (20 mg/kg, i.p.) 30 minutes after the compound/vehicle injection.
-
-
Behavioral Testing (Rotarod):
-
Train all mice on the rotarod for 3 consecutive days before the start of the experiment.
-
On day 15 (24 hours after the last MPTP injection), test motor coordination by placing mice on the accelerating rod (e.g., 4 to 40 rpm over 5 minutes) and recording the latency to fall. Perform 3 trials per mouse.
-
-
Euthanasia and Tissue Collection:
-
On day 21, deeply anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Harvest brains and post-fix them overnight, then transfer to a sucrose solution for cryoprotection.
-
-
Immunohistochemistry:
-
Section the brains (substantia nigra and striatum) at 30 µm using a cryostat.
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to label dopaminergic neurons and Iba1 to label microglia.
-
-
Data Analysis:
-
Behavioral: Analyze the latency to fall on the rotarod using ANOVA followed by a post-hoc test.
-
Histological: Use stereological methods (e.g., optical fractionator) to count the number of TH-positive neurons in the substantia nigra. Quantify Iba1 staining intensity or cell morphology in the substantia nigra and striatum to assess neuroinflammation.
-
Example In Vivo Data
| Group | Rotarod Latency (s) | TH+ Neurons in SNc (% of Control) | Microglial Activation (Iba1+ Area, %) |
| Saline + Vehicle | 185 ± 15 | 100 ± 5 | 5 ± 1 |
| MPTP + Vehicle | 65 ± 10 | 42 ± 6 | 28 ± 4 |
| MPTP + Compound-I (1 mg/kg) | 110 ± 12# | 65 ± 7# | 15 ± 3# |
| MPTP + Compound-I (5 mg/kg) | 155 ± 18# | 82 ± 5# | 9 ± 2# |
| P < 0.05 vs Saline; #P < 0.05 vs MPTP + Vehicle |
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to evaluate this compound (Compound-I) as a novel therapeutic agent for neurological diseases, based on its structural potential as a sigma-1 receptor agonist. The successful completion of these protocols would provide robust evidence for its binding, functional activity, and in vivo efficacy.
Positive results would warrant further investigation, including:
-
Pharmacokinetic studies to determine brain penetrance and metabolic stability.
-
Evaluation in other neurological disease models , such as models of Alzheimer's disease (e.g., 5xFAD mice) or ischemic stroke (e.g., MCAO model)[14].
-
Mechanism-of-action studies to confirm downstream effects on calcium signaling, ER stress markers, and inflammatory cytokine profiles in vivo.
-
Radiolabeling the compound with Iodine-123 or Iodine-125 to develop it as a potential PET or SPECT imaging agent for S1R in the brain[5][23].
By following this structured application guide, researchers can efficiently and rigorously explore the therapeutic potential of this novel chemical entity, potentially adding a valuable new tool to the arsenal for combating devastating neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 4. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]meth yl]piperidin e: a novel high affinity sigma receptor radioligand for SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [dr.lib.iastate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. The Sigma Receptors in Alzheimer’s Disease: New Potential Targets for Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of sigma-1 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigma1europe.eu [sigma1europe.eu]
- 16. researchgate.net [researchgate.net]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 21. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 22. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
"protocol for N-alkylation of piperidines in organic synthesis"
An Application Guide to the N-Alkylation of Piperidines in Organic Synthesis
Abstract
The N-alkylated piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals and bioactive molecules.[1][2] The strategic introduction of substituents onto the piperidine nitrogen is a critical step in modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the primary synthetic methodologies for the N-alkylation of piperidines. We move beyond simple procedural lists to dissect the mechanistic underpinnings, strategic considerations, and practical nuances of each major technique, including classical nucleophilic substitution, reductive amination, and modern transition metal-catalyzed approaches. Detailed, field-tested protocols are provided to equip researchers in drug discovery and organic synthesis with the knowledge to confidently select and execute the optimal N-alkylation strategy for their specific target molecules.
Strategic Overview: The Chemist's Approach to N-Alkylation
The selection of an N-alkylation protocol is a decision driven by the nature of the desired alkyl group (R) and the overall complexity of the piperidine substrate. The three dominant strategies—Nucleophilic Substitution, Reductive Amination, and Catalytic Cross-Coupling—offer distinct advantages and are suited to different synthetic challenges.
Figure 1: Primary synthetic routes for the N-alkylation of piperidines.
The Workhorse Method: Nucleophilic Substitution (Direct Alkylation)
Direct alkylation via an SN2 mechanism is the most traditional approach. It involves the reaction of the nucleophilic piperidine nitrogen with an electrophilic alkylating agent, typically an alkyl halide.
Mechanistic Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The initial product is the hydrohalide salt of the N-alkylated piperidine, which is then neutralized by a base to yield the free amine.
A critical consideration is the potential for over-alkylation. The newly formed tertiary amine product can itself act as a nucleophile, reacting with another equivalent of the alkylating agent to form a quaternary ammonium salt.[3] This side reaction is more prevalent with highly reactive alkylating agents like methyl iodide and when the piperidine is not used in excess.[3]
Protocol: N-Benzylation of Piperidine
This protocol describes a standard procedure for N-alkylation using an alkyl halide and a mild inorganic base.
Materials:
-
Piperidine (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add piperidine and anhydrous acetonitrile.
-
Base Addition: Add potassium carbonate to the stirred solution.
-
Alkylating Agent: Slowly add benzyl bromide to the suspension at room temperature using a syringe.[3][4] An exotherm may be observed.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-70 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: Purify the N-benzylpiperidine by silica gel column chromatography if necessary.
| Parameter | Condition | Rationale / Notes |
| Solvent | Acetonitrile (ACN), DMF | Polar aprotic solvents facilitate SN2 reactions. Ensure anhydrous conditions.[3] |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Neutralizes the HBr formed, preventing protonation of the starting amine. Stronger bases like NaH can be used but require stricter anhydrous conditions.[3] |
| Temperature | Room Temp to 70 °C | Reaction rate is temperature-dependent. Higher temperatures may increase side products. |
| Stoichiometry | Alkyl Halide (1.1-1.2 equiv) | A slight excess of the alkylating agent is common, but a large excess can promote quaternization.[3] |
The Versatile Alternative: Reductive Amination
Reductive amination is a powerful and highly versatile method for forming C-N bonds, representing one of the most frequently used strategies in pharmaceutical chemistry.[5] It proceeds in two stages: the formation of an iminium ion intermediate followed by its in-situ reduction.
Mechanistic Rationale
Piperidine reacts with an aldehyde or ketone to form a transient hemiaminal, which then dehydrates to form a positively charged iminium ion. This electrophilic intermediate is then reduced by a hydride-donating reagent to furnish the N-alkylated piperidine.
Figure 2: Mechanism of reductive amination for N-alkylation.
A key advantage of this method is its broad scope and mildness. The choice of reducing agent is critical. Mild, selective hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) are preferred because they readily reduce the iminium ion but are slow to reduce the starting aldehyde or ketone.[6] Borane-pyridine complex (BAP) has also emerged as a less toxic and inexpensive alternative to NaCNBH₃, effectively eliminating nitrile-containing impurities.[6]
Protocol: Reductive Amination with Borane-Pyridine Complex
This one-pot procedure is adapted from a robust method for coupling piperidines with various aldehydes.[6]
Materials:
-
Piperidine (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde, 1.0 equiv)
-
Borane-Pyridine (BAP) complex (1.0 equiv)
-
Ethanol (EtOH)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
Setup: In a round-bottom flask, dissolve the piperidine and the aldehyde in ethanol at room temperature.
-
Reducing Agent: Slowly add the borane-pyridine complex to the stirred solution. The reaction is typically monitored by TLC for the consumption of the limiting reagent (often the piperidine).[6]
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete. In some cases, gentle warming may be required.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and an organic solvent like dichloromethane (CH₂Cl₂).[6]
-
Separate the layers and wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
-
Purification: The resulting crude oil can be purified by silica gel chromatography to isolate the desired N-alkylated amine.[6]
| Parameter | Condition | Rationale / Notes |
| Reducing Agent | NaBH(OAc)₃, NaCNBH₃, BAP | NaBH(OAc)₃ is often preferred for its stability and non-toxic byproducts. BAP is a cost-effective and safe alternative to cyanide-based reagents.[6] |
| Solvent | Dichloromethane (DCE), Ethanol (EtOH), Toluene | Choice depends on the solubility of reagents and the reducing agent used. BAP is compatible with both protic and aprotic solvents.[6] |
| pH | Often slightly acidic | Acid catalysis can accelerate iminium ion formation, but must be compatible with the reducing agent. |
| Substrate Scope | Wide | Tolerates a vast range of functional groups on both the amine and carbonyl partner, including esters and olefins.[6] |
Modern Frontiers: Transition Metal-Catalyzed N-Alkylation
Modern organic synthesis has been revolutionized by transition metal catalysis, which enables C-N bond formations that are difficult or impossible to achieve via classical methods.
Buchwald-Hartwig Amination: Accessing N-Aryl Piperidines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for synthesizing N-aryl and N-heteroaryl amines.[7]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the piperidine, deprotonation by a strong base to form a palladium-amide intermediate, and finally, reductive elimination to yield the N-aryl piperidine product and regenerate the Pd(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial for promoting the key steps of the cycle and ensuring high catalytic activity.[8]
Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Coupling [8]
-
Setup: In a glovebox or using Schlenk technique, add the Pd precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and a strong base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.
-
Reagents: Add the aryl halide (1.0 equiv) and piperidine (1.2 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring (e.g., 80-110 °C) for 12-24 hours. Monitor progress by GC-MS or LC-MS.
-
Work-up: Cool to room temperature, quench carefully with water, and extract the product with an organic solvent. Wash, dry, and concentrate the organic phase.
-
Purification: Purify by column chromatography.
Borrowing Hydrogen Catalysis: A Green Approach
"Borrowing Hydrogen" (or hydrogen autotransfer) is an atom-economical catalytic process that uses alcohols as alkylating agents, producing only water as a byproduct.[9]
Mechanistic Rationale: A transition metal catalyst (typically based on Ru, Ir, or Mn) temporarily "borrows" hydrogen from the alcohol, oxidizing it in-situ to an aldehyde.[9][10][11] This aldehyde then undergoes reductive amination with the piperidine, and the catalyst returns the borrowed hydrogen to reduce the iminium intermediate, completing the cycle. This elegant process avoids the need for stoichiometric oxidizing and reducing agents.[11]
Specialized & High-Throughput Methodologies
Microwave-Assisted N-Alkylation
Microwave-assisted organic synthesis (MAOS) can dramatically accelerate N-alkylation reactions.[12] By directly heating polar molecules, microwave irradiation leads to rapid, uniform temperature increases that can reduce reaction times from hours to minutes and often improve yields by minimizing side product formation.[12][13] This technique is particularly valuable for rapid library synthesis in a drug discovery context.
Phase-Transfer Catalysis (PTC)
PTC is a powerful technique for reactions involving reagents in immiscible phases, such as an aqueous solution of an inorganic base and an organic solution of the substrate. A phase-transfer catalyst (e.g., a quaternary ammonium salt) transports the base anion (like OH⁻ or CO₃²⁻) into the organic phase, enabling the reaction to proceed without the need for hazardous bases like NaH or expensive, anhydrous polar aprotic solvents.[14][15]
Figure 4: A generalized workflow for performing and analyzing N-alkylation reactions.
Safety and Handling
-
Piperidine: Piperidine is a flammable, toxic, and corrosive liquid.[16][17] It causes severe skin burns and eye damage and is toxic if inhaled or in contact with skin.[17][18] Always handle piperidine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[4][16]
-
Alkylating Agents: Many alkylating agents (e.g., benzyl bromide, methyl iodide) are lachrymators and should be handled with extreme care in a fume hood.[4]
-
Reagents: Strong bases like sodium hydride (NaH) are highly flammable and react violently with water. Palladium catalysts and phosphine ligands can be air-sensitive and pyrophoric.[8]
-
General Precautions: Ensure all glassware is properly dried before use with moisture-sensitive reagents. Reactions should be conducted under an inert atmosphere (N₂ or Ar) when required.[3][8]
References
- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 15. phasetransfer.com [phasetransfer.com]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. carlroth.com [carlroth.com]
"methods for the synthesis of 4-piperidone hydrochloride hydrate as an intermediate"
Application Notes & Protocols: Synthesis of 4-Piperidone Hydrochloride Hydrate
Introduction: The Central Role of 4-Piperidone in Medicinal Chemistry
4-Piperidone hydrochloride hydrate is a cornerstone intermediate in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2] Its piperidine core is a prevalent structural motif in numerous drugs, including analgesics, antidepressants, and agents targeting neurotransmitter systems.[3] Notably, it serves as a critical starting material for the synthesis of potent opioid agonists like fentanyl and its analogues.[1][2] The widespread application of 4-piperidone hydrochloride hydrate necessitates robust, scalable, and efficient synthetic methodologies for its production.[1]
This guide provides an in-depth analysis of established synthetic routes to 4-piperidone hydrochloride hydrate, designed for researchers, scientists, and professionals in drug development. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles and practical considerations for each method, offering a comparative framework to aid in methodology selection.
Method 1: The Dieckmann Condensation Approach
The Dieckmann condensation is a classic and frequently employed intramolecular reaction for the formation of cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield the desired cyclic ketone.[4][5][6] This pathway is a multi-step procedure that offers a versatile route to 4-piperidones from acyclic starting materials.[7]
Causality and Experimental Rationale
The synthesis begins with a Michael addition of a primary amine to two equivalents of an acrylate ester. This step constructs the linear precursor containing the necessary carbon and nitrogen framework. The choice of a primary amine with a readily cleavable protecting group, such as a benzyl group, is strategic for later deprotection steps. The subsequent intramolecular Dieckmann condensation is base-catalyzed, typically using a strong base like sodium metal or sodium hydride, to generate an ester enolate which then attacks the second ester group, forming the six-membered ring.[6][7] Careful control of reaction conditions, such as temperature and dilution, is crucial to favor the intramolecular cyclization and prevent intermolecular side reactions.[7] The final steps involve acidic hydrolysis of the resulting β-keto ester followed by decarboxylation to afford the 4-piperidone core.
Experimental Protocol: Dieckmann Condensation Route
Step 1: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine in methanol.
-
Cool the solution in an ice bath and add methyl acrylate dropwise over a period of 1 hour, maintaining the temperature below 10 °C. The molar ratio of benzylamine to methyl acrylate should be approximately 1:2 to 1:2.5.[8]
-
Allow the reaction mixture to stir at room temperature for 12-16 hours to complete the Michael addition.[8]
-
Remove the methanol under reduced pressure to yield the crude piperidine intermediate, which can be used in the next step without further purification.[8]
Step 2: Dieckmann Condensation to form 1-benzyl-4-oxopiperidine-3-carboxylate
-
In a separate, dry, three-necked flask equipped with a reflux condenser and an inert atmosphere (e.g., nitrogen or argon), add dry toluene.
-
Carefully add sodium metal (as fine shot or wire) to the toluene. The molar ratio of the diester intermediate to sodium should be approximately 1:1.2 to 1:2.[8]
-
Heat the mixture to reflux to melt the sodium and create a fine dispersion with vigorous stirring.
-
Dissolve the crude diester from Step 1 in dry toluene and add it dropwise to the sodium dispersion at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture at 100-125 °C for 2-3 hours to drive the Dieckmann condensation to completion.[8]
-
Cool the reaction mixture to room temperature. The sodium salt of the β-keto ester will precipitate.
-
Carefully quench the excess sodium by the slow addition of ethanol, followed by water, while cooling the flask in an ice bath.
Step 3: Hydrolysis and Decarboxylation to 1-Benzyl-4-piperidone
-
Separate the aqueous layer containing the sodium salt of the β-keto ester.
-
Acidify the aqueous layer to a pH of 3-4 with concentrated hydrochloric acid, controlling the temperature to prevent retro-Dieckmann reaction.[7][9] The β-keto ester will separate as an oily layer.
-
Add excess concentrated hydrochloric acid to the mixture and reflux for 4-8 hours to effect hydrolysis and decarboxylation.[8]
-
Cool the solution and make it basic by the addition of a concentrated sodium hydroxide solution.
-
Extract the liberated 1-benzyl-4-piperidone with a suitable organic solvent (e.g., xylene or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-benzyl-4-piperidone.
Step 4: Debenzylation and Salt Formation
-
Dissolve the crude 1-benzyl-4-piperidone in concentrated hydrochloric acid.
-
Add a catalyst, such as 10% palladium on carbon.[8]
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 8-12 hours.[8]
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-piperidone hydrochloride.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-piperidone hydrochloride hydrate as a crystalline solid.[8]
Workflow Diagram: Dieckmann Condensation Route
Caption: Workflow for the synthesis of 4-piperidone hydrochloride hydrate via Dieckmann condensation.
Method 2: Petrenko-Kritschenko Piperidone Synthesis
First described by Paul Petrenko-Kritschenko in 1912, this synthesis is a multicomponent reaction that elegantly constructs the 4-piperidone ring in a single step from simple, acyclic precursors.[10] It involves the condensation of an aldehyde, an amine, and a diester of acetonedicarboxylic acid.[10]
Causality and Experimental Rationale
The Petrenko-Kritschenko reaction is a powerful example of a convergent synthesis. The mechanism is thought to proceed through a series of Mannich-type reactions and Michael additions. The amine first condenses with the aldehyde to form an imine, and also reacts with the acetonedicarboxylate. These intermediates then combine and cyclize to form the piperidone ring. The use of ammonia or a primary amine is crucial for the formation of the piperidine ring; in its absence, a 4-oxotetrahydropyran may be formed.[11] This one-pot nature makes it an attractive and efficient method, although the yields can be variable depending on the specific substrates and reaction conditions.
Experimental Protocol: Petrenko-Kritschenko Synthesis
Step 1: One-Pot Condensation
-
In a suitable reaction vessel, combine an aromatic aldehyde (e.g., benzaldehyde), an acetonedicarboxylic acid ester (e.g., diethyl acetonedicarboxylate), and an ammonium salt (e.g., ammonium acetate) in a solvent such as ethanol.[12]
-
Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The reaction leads to the formation of a 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate derivative.[12]
Step 2: Hydrolysis and Decarboxylation
-
Once the condensation is complete, the resulting piperidone derivative is subjected to acidic hydrolysis and decarboxylation.
-
Add concentrated hydrochloric acid to the reaction mixture and reflux for several hours.
-
This step removes the ester groups at the 3 and 5 positions, as well as any N-substituent if a primary amine was used instead of ammonia.
Step 3: Isolation and Purification
-
After cooling, the reaction mixture is worked up. This may involve neutralization and extraction with an organic solvent.
-
The crude 4-piperidone is then converted to its hydrochloride salt by treatment with hydrochloric acid.
-
The final product, 4-piperidone hydrochloride hydrate, is purified by recrystallization.
Workflow Diagram: Petrenko-Kritschenko Synthesis
Caption: Workflow for the synthesis of 4-piperidone hydrochloride hydrate via the Petrenko-Kritschenko reaction.
Method 3: Synthesis from N-Carbethoxy-4-piperidone
This modern approach provides a high-yield and high-purity route to 4-piperidone hydrochloride hydrate, starting from the commercially available N-carbethoxy-4-piperidone.[1][13] This method involves the protection of the ketone as a ketal, followed by hydrolysis of the carbethoxy group and subsequent deprotection of the ketone.
Causality and Experimental Rationale
The initial step involves the protection of the ketone functionality as a dimethyl ketal. This is achieved by reacting N-carbethoxy-4-piperidone with trimethyl orthoformate in the presence of an acid catalyst.[1] This protection is necessary to prevent the ketone from undergoing undesired side reactions during the subsequent hydrolysis of the N-carbethoxy group. The hydrolysis is carried out using a base, which selectively cleaves the carbamate to yield 4,4-dimethoxypiperidine.[1] The final step is the acid-catalyzed hydrolysis of the ketal, which simultaneously regenerates the ketone and forms the hydrochloride salt. This method is advantageous as it avoids harsh reaction conditions and often results in a cleaner product with higher yields.[1][13]
Experimental Protocol: From N-Carbethoxy-4-piperidone
Step 1: Ketalization of N-Carbethoxy-4-piperidone
-
In a reaction vessel, mix N-carbethoxy-4-piperidone, a fluid medium, and trimethyl orthoformate at 25-30 °C.[1]
-
Increase the temperature to 37-40 °C and add an acid catalyst (e.g., sulfuric acid) in portions.[1]
-
Stir the reaction mass until the ketalization is complete, as monitored by TLC or GC.
-
Work up the reaction mixture to isolate N-carbethoxy-4,4-dimethoxypiperidine.[1]
Step 2: Hydrolysis of the N-Carbethoxy Group
-
Hydrolyze the N-carbethoxy-4,4-dimethoxypiperidine using a base (e.g., sodium hydroxide) at an elevated temperature for 25-35 hours.[1]
-
This step cleaves the carbethoxy group, yielding 4,4-dimethoxypiperidine.[1]
-
Isolate the 4,4-dimethoxypiperidine by extraction with a suitable organic solvent.
Step 3: Deprotection and Salt Formation
-
Add the 4,4-dimethoxypiperidine in portions to concentrated hydrochloric acid at a temperature of 5-10 °C over 90-120 minutes.[1]
-
Maintain the reaction mass at this temperature for a period to ensure complete hydrolysis of the ketal and formation of the hydrochloride salt.[1]
-
The product, 4-piperidone hydrochloride hydrate, will precipitate from the solution.
-
Filter the solid, wash with a suitable solvent (e.g., isopropanol), and dry under vacuum to obtain the final product.[1]
Workflow Diagram: From N-Carbethoxy-4-piperidone
Caption: Workflow for the synthesis of 4-piperidone hydrochloride hydrate from N-carbethoxy-4-piperidone.
Comparative Summary of Synthetic Methods
| Feature | Dieckmann Condensation | Petrenko-Kritschenko Synthesis | From N-Carbethoxy-4-piperidone |
| Starting Materials | Primary amine, acrylate esters | Aldehyde, amine, acetonedicarboxylate | N-Carbethoxy-4-piperidone |
| Key Reaction Type | Intramolecular condensation | Multicomponent condensation | Protection-deprotection sequence |
| Number of Steps | Multi-step | Typically one-pot condensation followed by workup | Three main steps |
| Advantages | Versatile, well-established | Convergent, atom-economical | High yield and purity, milder conditions[1][13] |
| Disadvantages | Multi-step, requires strong base, potential for side reactions[7] | Can have variable yields | Requires pre-functionalized starting material |
Conclusion
The synthesis of 4-piperidone hydrochloride hydrate can be achieved through several effective routes, each with its own set of advantages and challenges. The Dieckmann condensation represents a classic and versatile, albeit lengthy, approach. The Petrenko-Kritschenko synthesis offers an elegant and convergent one-pot solution. For applications demanding high purity and yield, the modern route starting from N-carbethoxy-4-piperidone is often preferred due to its cleaner reaction profile and milder conditions. The choice of synthetic strategy will ultimately depend on factors such as the desired scale of production, the availability and cost of starting materials, and the specific purity requirements of the final application.
References
- 1. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. tandfonline.com [tandfonline.com]
- 8. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. synarchive.com [synarchive.com]
- 11. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 12. chemrevlett.com [chemrevlett.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride
Welcome to the technical support center for the synthesis of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important PROTAC linker and building block.[1][2][3] We will address specific issues in a question-and-answer format, providing in-depth explanations, actionable troubleshooting steps, and preventative measures.
I. Reaction Scheme and Workflow
The synthesis is typically a two-step process: (1) a Williamson ether synthesis to form the core structure, followed by (2) conversion to the hydrochloride salt for improved stability and handling.
Caption: Overall synthetic workflow.
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis.
Part A: Williamson Ether Synthesis Stage
Question 1: My reaction yield is very low, or I'm recovering unreacted starting materials. What's going wrong?
This is a frequent issue in Williamson ether synthesis and can stem from several factors related to the nucleophile generation and reaction conditions.[4][5]
Plausible Causes & Troubleshooting Steps:
-
Incomplete Deprotonation of 4-Hydroxypiperidine: The hydroxyl group on the piperidine ring must be fully deprotonated to form the alkoxide, which is the active nucleophile.[4][6]
-
Solution: Use a sufficiently strong base. Sodium hydride (NaH) is a common and effective choice for deprotonating secondary alcohols.[7] Ensure the NaH is fresh and not passivated. The reaction should be stirred at 0°C during deprotonation to control reactivity.
-
Verification: Monitor for the cessation of hydrogen gas evolution after adding the 4-hydroxypiperidine solution to the NaH suspension. This indicates the completion of alkoxide formation.
-
-
Poor Quality of Reagents or Solvents:
-
Solution: Ensure all reagents are of high purity. 4-Hydroxypiperidine can be hygroscopic; dry it under vacuum before use.[8] Use anhydrous solvents (e.g., dry DMF or THF) as water will quench the strong base and the alkoxide.
-
-
Suboptimal Reaction Temperature:
-
Solution: While deprotonation is often done at 0°C, the subsequent reaction with 4-iodobenzyl halide may require gentle heating (e.g., 40-60°C) to proceed at a reasonable rate.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
Question 2: I'm seeing significant byproduct formation, particularly an N-alkylated product instead of the desired O-alkylated ether. How can I improve selectivity?
The piperidine starting material has two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the secondary amine.[9][10] While oxygen is more electronegative, nitrogen is generally more nucleophilic, which can lead to competitive N-alkylation.[11]
Plausible Causes & Troubleshooting Steps:
-
Unprotected Piperidine Nitrogen: The secondary amine is a potent nucleophile and will readily react with the electrophilic 4-iodobenzyl halide.
-
Solution (Best Practice): Protect the piperidine nitrogen before the ether synthesis. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable to the basic conditions of the Williamson synthesis and can be easily removed later under acidic conditions.[7] The steric bulk and electron-withdrawing nature of the Boc group significantly reduce the nitrogen's nucleophilicity.[7]
-
-
Reaction Conditions Favoring N-Alkylation:
-
Solution: If proceeding without a protecting group, careful selection of base and solvent can influence the O/N selectivity. Harder bases and polar aprotic solvents can favor O-alkylation. However, protecting the nitrogen is the most reliable strategy.[11]
-
Caption: Controlling O- vs. N-Alkylation.
Part B: Hydrochloride Salt Formation & Purification
Question 3: I've completed the ether synthesis, but I'm having trouble isolating the final hydrochloride salt. It's not precipitating, or I'm getting an oil.
This is a common issue in salt formation, often related to solvent choice, water content, or incorrect stoichiometry.
Plausible Causes & Troubleshooting Steps:
-
Inappropriate Solvent System: The hydrochloride salt needs to be insoluble in the chosen solvent to precipitate.
-
Solution: Perform the salt formation in a non-polar solvent in which the free base is soluble but the salt is not. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of ethyl acetate and hexanes. Add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise to a stirred solution of the free base.
-
-
Presence of Water: Water can interfere with salt crystallization, sometimes leading to the formation of oils or hydrates.[12]
-
Solution: Ensure the free base is completely dry before attempting salt formation. Use anhydrous solvents and reagents for the precipitation step. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available.
-
-
Incorrect pH/Stoichiometry: Adding too much or too little HCl can affect precipitation.
-
Solution: Add the HCl solution slowly and monitor the precipitation. It's often recommended to adjust the pH to around 2-3 to ensure complete protonation and precipitation.[13]
-
Question 4: The final product is impure after precipitation. What are the likely contaminants and how can I remove them?
Impurities can be carried through from the first step or generated during workup.
Plausible Causes & Troubleshooting Steps:
-
Unreacted 4-Iodobenzyl Halide: This is a common impurity if the reaction did not go to completion.
-
Purification: The free base should be purified by column chromatography (silica gel) before salt formation. A gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the silica, is a good starting point.
-
-
Byproducts from Side Reactions: N-alkylated products or other byproducts can co-precipitate.
-
Purification: As above, purification of the free base by chromatography is the most effective method to ensure the purity of the final salt.
-
-
Residual Solvent:
-
Purification: After filtering the precipitated hydrochloride salt, wash it thoroughly with the precipitation solvent (e.g., diethyl ether) to remove any soluble impurities. Dry the final product under high vacuum to remove all residual solvent.
-
III. Experimental Protocols & Data
Protocol 1: Synthesis of N-Boc-4-((4-Iodobenzyl)oxy)piperidine
-
To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous Dimethylformamide (DMF) at 0°C under a nitrogen atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add a solution of 4-iodobenzyl bromide (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).
-
Upon completion, quench the reaction carefully by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection and Formation of this compound
-
Dissolve the purified N-Boc protected intermediate from Protocol 1 in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or a solution of 4M HCl in 1,4-dioxane, and stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the resulting residue (the free base) in a minimal amount of a solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of 2M HCl in diethyl ether dropwise with vigorous stirring.
-
The hydrochloride salt should precipitate as a white solid. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Action |
| Low Yield / No Reaction | Incomplete deprotonation | Use a strong, fresh base (e.g., NaH).[7] |
| Wet reagents/solvents | Dry all starting materials and use anhydrous solvents. | |
| Formation of N-Alkylated Byproduct | Unprotected piperidine nitrogen | Use an N-protecting group, such as Boc.[7] |
| Product Oiling Out During Salt Formation | Presence of water; wrong solvent | Use anhydrous solvents (e.g., diethyl ether) for precipitation.[12] |
| Impure Final Product | Co-precipitation of impurities | Purify the free base by column chromatography before salt formation. |
IV. References
-
This compound | PROTAC Linker | MedChemExpress. --INVALID-LINK--
-
Piperidine hydrochloride synthesis - ChemicalBook. --INVALID-LINK--
-
This compound | MedChemExpress. --INVALID-LINK--
-
3-[(4-Iodobenzyl)oxy]piperidine hydrochloride | 1219977-04-4 | Benchchem. --INVALID-LINK--
-
This compound | PROTAC Linker | MedChemExpress. --INVALID-LINK--
-
Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine - Benchchem. --INVALID-LINK--
-
Piperidine derivatives, their preparation, and their use as medicaments - European Patent Office. --INVALID-LINK--
-
CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives - Google Patents. --INVALID-LINK--
-
MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents. --INVALID-LINK--
-
AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents. --INVALID-LINK--
-
Williamson Ether Synthesis - Organic Chemistry Tutor. --INVALID-LINK--
-
Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit. --INVALID-LINK--
-
Key Chemical Properties and Applications of 4-Hydroxypiperidine. --INVALID-LINK--
-
This compound | 1220034-88-7 - Sigma-Aldrich. --INVALID-LINK--
-
The Williamson Ether Synthesis - Master Organic Chemistry. --INVALID-LINK--
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. --INVALID-LINK--
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. --INVALID-LINK--
-
Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. --INVALID-LINK--
-
9.6: Williamson Ether Synthesis - Chemistry LibreTexts. --INVALID-LINK--
-
Williamson Ether Synthesis - Chemistry Steps. --INVALID-LINK--
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Piperidine Derivative Synthesis
Welcome to the Technical Support Center for Piperidine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered in the synthesis of this critical heterocyclic scaffold. Piperidine and its derivatives are among the most important synthetic fragments in the pharmaceutical industry, forming the core of numerous approved drugs.[1][2] However, optimizing their synthesis to achieve high yield, purity, and desired stereoselectivity can be a significant challenge.
This support center offers in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of piperidine synthesis. The advice herein is grounded in established chemical principles and field-proven experience to empower you to overcome experimental hurdles and accelerate your research and development efforts.
Section 1: Troubleshooting Common Synthetic Routes
This section provides detailed troubleshooting for the most prevalent methods used in piperidine derivative synthesis. Each subsection addresses a specific synthetic strategy in a practical question-and-answer format.
Catalytic Hydrogenation of Pyridines
The reduction of a pyridine ring is a direct and common route to piperidine synthesis.[3] However, the aromatic stability of pyridine and potential for catalyst poisoning can present challenges.[3]
Q: My hydrogenation of a substituted pyridine is giving a low yield and I'm recovering a significant amount of starting material. What's going wrong?
A: This is a frequent issue and can often be traced back to several factors related to catalyst activity and reaction conditions.
-
Insufficient Catalyst Activity: The catalyst (e.g., Pd/C, PtO₂, Rh/C, Raney Nickel) may be old or poisoned.[3] Impurities in the starting material, such as sulfur compounds, can deactivate the catalyst.
-
Solution: Use fresh, high-quality catalyst. If catalyst poisoning is suspected, purify the starting pyridine. Consider adding a small amount of acid (e.g., HCl or acetic acid) which can sometimes enhance catalyst activity for pyridine reduction.[3]
-
-
Suboptimal Reaction Conditions: The hydrogen pressure or reaction temperature may be insufficient to overcome the activation energy required for the hydrogenation of the aromatic ring.[3]
-
Solvent Choice: The solvent can influence the reaction rate and selectivity.
-
Solution: Protic solvents like ethanol or acetic acid are often effective. For some substrates, water can be an excellent and green solvent choice.[5]
-
Q: I'm observing over-reduction and ring-opening byproducts in my reaction. How can I prevent this?
A: Over-reduction, leading to the cleavage of C-N bonds, is a known side reaction in vigorous hydrogenations.
-
Harsh Reaction Conditions: High temperatures and pressures, especially with highly active catalysts like Raney Nickel, can promote hydrogenolysis.
-
Solution: Employ milder conditions. Rhodium-based catalysts are often more selective for ring hydrogenation without C-N bond cleavage.[5] Transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate can also be a milder alternative to high-pressure hydrogenation.
-
-
Catalyst Choice: Some catalysts are more prone to causing over-reduction than others.
-
Solution: Switch to a more selective catalyst. For example, Rh/C is often preferred over Pd/C for cleaner reductions of pyridines.
-
Reductive Amination
Reductive amination is a versatile one-pot method for constructing the piperidine ring, typically from a dicarbonyl compound and an amine.[3]
Q: My reductive amination to form a piperidine ring is resulting in a low yield. What are the key parameters to optimize?
A: Low yields in reductive amination often point to issues with the formation of the iminium ion intermediate or the subsequent reduction step.
-
Inefficient Iminium Ion Formation: The initial condensation between the amine and carbonyl is a pH-dependent equilibrium.
-
Solution: The reaction is often best performed under mildly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile. The addition of a catalytic amount of acetic acid is common.
-
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. It must be strong enough to reduce the iminium ion but not so reactive that it reduces the starting carbonyl compound.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice as it is a mild and selective reducing agent for iminium ions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.
-
-
Reaction Concentration and Temperature: These factors can influence the rate of both imine formation and reduction.
-
Solution: Experiment with different concentrations and temperatures. In some cases, a moderate increase in temperature can improve the rate of imine formation.
-
Q: I am observing the formation of a stable enamine or other side products instead of my desired piperidine.
A: The formation of stable enamines or other byproducts can compete with the desired cyclization and reduction pathway.
-
Substrate Structure: The structure of the dicarbonyl compound can favor enamine formation.
-
Solution: Modifying the reaction conditions, such as the choice of acid catalyst and solvent, can help to shift the equilibrium towards the iminium ion.
-
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to the formation of degradation products.
-
Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
-
N-Alkylation of Piperidines
This is a fundamental transformation for functionalizing the piperidine nitrogen.
Q: My N-alkylation reaction is sluggish, and I have a lot of unreacted piperidine starting material.
A: Slow N-alkylation is a common problem with several potential causes.
-
Poor Leaving Group on the Alkylating Agent: The rate of a nucleophilic substitution reaction is highly dependent on the quality of the leaving group.
-
Solution: If you are using an alkyl chloride, switching to an alkyl bromide or iodide will significantly increase the reaction rate.[6]
-
-
In-situ Acid Formation: The reaction of a piperidine with an alkyl halide produces a hydrohalic acid (e.g., HBr, HCl), which protonates the basic piperidine starting material, rendering it non-nucleophilic.[6]
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can slow down the reaction.[6]
-
Solution: Increasing the reaction temperature can help overcome the steric barrier. In some cases, a less sterically hindered alkylating agent or a different synthetic route may be necessary.
-
Q: I am getting a significant amount of over-alkylation, resulting in a quaternary ammonium salt.
A: Over-alkylation is a common side reaction, especially with reactive alkylating agents.[8]
-
High Concentration of Alkylating Agent: A high concentration of the alkylating agent can favor a second alkylation event.
-
Solution: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[7] This maintains a low concentration of the electrophile and favors mono-alkylation.
-
-
Stoichiometry: Using an excess of the alkylating agent will drive the reaction towards the quaternary salt.
-
Solution: Use a slight excess of the piperidine (1.1-1.2 equivalents) relative to the alkylating agent.[8]
-
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of the second alkylation.
-
Solution: Consider running the reaction at a lower temperature.
-
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful method for constructing the tetrahydropyridine ring with good stereocontrol.[9]
Q: My aza-Diels-Alder reaction has low diastereoselectivity. How can I improve it?
A: The diastereoselectivity of the aza-Diels-Alder reaction is influenced by several factors that affect the transition state geometry.
-
Reaction Mechanism: The reaction can proceed through a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway. The latter, often promoted by strong Lewis acids, can lead to lower diastereoselectivity.[3]
-
Solution: If a stepwise mechanism is suspected, consider using a milder Lewis acid or a Brønsted acid catalyst. The choice of solvent can also influence the reaction pathway.
-
-
Substrate Structure: The use of cyclic dienes often leads to higher diastereoselectivity compared to acyclic dienes.[3]
-
Catalyst Choice: The nature of the catalyst can have a profound impact on the stereochemical outcome.
-
Solution: Screen a variety of Lewis and Brønsted acids to find the optimal catalyst for your specific substrates. Chiral catalysts can be employed for enantioselective transformations.
-
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, and can be adapted for piperidine synthesis.[2][10]
Q: I am attempting a Pictet-Spengler-type cyclization to form a piperidine ring, but the yield is very low.
A: Low yields in Pictet-Spengler reactions are often due to the electronic nature of the aromatic ring or suboptimal reaction conditions.
-
Poorly Nucleophilic Aromatic Ring: The cyclization step is an intramolecular electrophilic aromatic substitution. If the aromatic ring is electron-deficient, the reaction will be slow or may not proceed at all.
-
Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate.
-
Solution: Ensure that the conditions are suitable for imine formation and subsequent protonation. An alternative is to form an N-acyliminium ion by acylating the imine. N-acyliminium ions are more electrophilic and can cyclize under milder conditions.[2]
-
-
Side Reactions: At high temperatures and with strong acids, side reactions such as polymerization or degradation can occur.
-
Solution: Carefully optimize the reaction temperature and time. Monitor the reaction by TLC or LC-MS to avoid prolonged exposure to harsh conditions.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: My purified piperidine derivative is a yellow oil, but I expected a colorless compound. What is the cause of the color?
A1: A yellow discoloration in piperidine derivatives is commonly due to oxidation products.[11] While this may not be detrimental for all applications, for high-purity requirements, further purification is recommended. Distillation is often an effective method for removing these colored impurities. To prevent future discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[11]
Q2: I am struggling to separate my piperidine product from unreacted pyridine starting material by distillation. Why is this difficult?
A2: Piperidine and pyridine form an azeotrope (a constant-boiling mixture) at approximately 92% piperidine and 8% pyridine, making complete separation by simple fractional distillation challenging.[11] To overcome this, you can employ a chemical separation method. Piperidine is a stronger base than pyridine and will selectively react with carbon dioxide (CO₂) gas to form a solid piperidine carbonate salt, which can be removed by filtration. The free piperidine can then be liberated from the salt by treatment with a strong base like NaOH.[1]
Q3: What is the best way to dry a piperidine-containing product after an aqueous workup?
A3: Piperidine can form an azeotrope with water, making its complete removal challenging. For drying a solution containing a piperidine derivative, use a drying agent that does not react with amines, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). For drying neat piperidine, solid potassium hydroxide (KOH) pellets can be used to remove bulk water, followed by distillation.[11]
Q4: How can I improve the stereoselectivity of my piperidine synthesis?
A4: Achieving high stereoselectivity often requires a multifaceted approach.
-
Catalyst Selection: The use of chiral catalysts is a powerful strategy for enantioselective synthesis. Chiral rhodium, iridium, and copper catalysts have been successfully employed in various piperidine syntheses.[4][12]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.
-
Substrate Control: The inherent stereochemistry of the starting materials can be used to control the stereochemistry of the product.
-
Reaction Conditions: Optimizing the solvent, temperature, and additives can have a significant impact on the diastereoselectivity of a reaction.[13]
Section 3: Data and Protocols
Data Summary Tables
Table 1: Common Conditions for N-Alkylation of Piperidine
| Parameter | Recommendation | Rationale |
| Alkylating Agent | R-I > R-Br > R-Cl | Iodides and bromides are better leaving groups, leading to faster reaction rates.[6] |
| Base | K₂CO₃, Et₃N, DIPEA | Scavenges the acid formed during the reaction, preventing protonation of the starting piperidine.[6][7] |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents can help to solvate the transition state and accelerate the reaction.[8] |
| Temperature | Room Temp. to 70°C | Higher temperatures may be required for less reactive alkylating agents or sterically hindered substrates.[7] |
Table 2: Troubleshooting Low Diastereoselectivity in Aza-Diels-Alder Reactions
| Potential Cause | Recommended Solution(s) |
| Stepwise reaction mechanism | Use a milder Lewis acid or a Brønsted acid catalyst.[3] |
| Acyclic diene | Switch to a cyclic diene if possible.[3] |
| Suboptimal catalyst | Screen a range of Lewis and Brønsted acids. |
| Solvent effects | Vary the polarity and coordinating ability of the solvent. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Piperidine with an Alkyl Halide
-
To a stirred solution of piperidine (1.0 eq) in anhydrous acetonitrile or DMF, add a non-nucleophilic base such as anhydrous potassium carbonate (1.5 eq).[14]
-
Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature under an inert atmosphere (e.g., nitrogen).[14] For highly reactive alkylating agents, consider slow addition via a syringe pump to minimize over-alkylation.[7]
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.[14]
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x volume of aqueous layer).[14]
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.[14]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[14]
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated piperidine.
Protocol 2: General Procedure for Catalytic Hydrogenation of a Pyridine Derivative
-
In a high-pressure reactor, dissolve the pyridine derivative (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.[3]
-
Carefully add the catalyst, typically 1-5 mol% of PtO₂ (Adams' catalyst) or 5-10 mol% of 10% Pd/C.[3][8]
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[3]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60°C) for the required time (typically 4-24 hours).[3] Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[3]
-
Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation, crystallization, or acid-base extraction.[3]
Section 4: Visual Guides
Troubleshooting Workflow for Low Yield in Piperidine Synthesis
Caption: A decision tree for troubleshooting low reaction yields in piperidine synthesis.
Key Synthetic Pathways to Piperidine Derivatives
Caption: Overview of common synthetic routes to piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-((4-Iodobenzyl)oxy)piperidine hydrochloride (CAS No. 1220034-88-7). This guide is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this compound. We provide in-depth, troubleshooting-oriented guidance in a question-and-answer format to help you achieve successful experimental outcomes.
The unique structure of this molecule—a hydrophilic piperidine ring protonated as a hydrochloride salt, attached to a large, lipophilic 4-iodobenzyl ether group—presents a classic solubility dilemma. This guide will walk you through understanding these properties and systematically overcoming solubility hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: What are the key structural features of this molecule that influence its solubility?
Answer: The solubility of this compound is governed by a balance between two opposing structural features:
-
The Hydrophilic Moiety: The piperidine ring, as a secondary amine, is basic. It is protonated to form a hydrochloride salt (piperidinium chloride). This salt form is intended to enhance aqueous solubility compared to the free base.[1][2] The pKa of the protonated piperidine nitrogen is typically around 11.2, meaning it will be positively charged in acidic to neutral aqueous solutions, which promotes interaction with water.[2][3]
-
The Lipophilic Moiety: The 4-iodobenzyl group is large, aromatic, and hydrophobic. The iodine atom, in particular, significantly increases the molecular weight and lipophilicity, which favors solubility in organic solvents and limits aqueous solubility.[4]
The overall solubility in any given solvent is a result of the interplay between these two parts.
Q2: Why is the compound provided as a hydrochloride salt? What is the scientific rationale?
Answer: Providing this compound as a hydrochloride salt is a deliberate chemical modification strategy to improve its handling and aqueous solubility.[5][6] Over 50% of small molecule drugs are administered as salts for this very reason.[1] The rationale is based on the following principles:
-
Ionization: The piperidine nitrogen is a weak base. By reacting it with hydrochloric acid, we form an ionic salt.[7]
-
Improved Aqueous Solubility: Ionic compounds generally have much higher aqueous solubility than their neutral counterparts because the high polarity of water can effectively solvate the charged ions.[2]
-
Stability and Handling: Salt forms are often more crystalline and stable than the free base, making them easier to handle, weigh, and store as solid powders.
However, it is crucial to remember that while the salt form improves potential aqueous solubility, it does not guarantee high solubility, especially when a large lipophilic group is present.[8]
Q3: My compound won't dissolve in pure water. Isn't the HCl salt supposed to be water-soluble?
Answer: This is a very common and valid observation. While the hydrochloride salt is more water-soluble than the free base, the large, nonpolar 4-iodobenzyl group can still dominate the molecule's behavior, making it "sparingly soluble" or "practically insoluble" in plain water.[8]
Think of it as a competition: the energy gained from water solvating the piperidinium chloride ion is not sufficient to overcome the energy required to break the crystal lattice of the solid and create a cavity in the water for the large, hydrophobic tail. This is a classic issue for many active pharmaceutical ingredients (APIs) where salt formation alone is not enough to achieve the desired concentration.[9]
Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What's happening and how can I fix it?
Answer: This phenomenon is known as antisolvent precipitation . Your compound is likely highly soluble in neat DMSO (a strong organic solvent), allowing you to prepare a concentrated stock. However, when you dilute this into an aqueous buffer (the "antisolvent"), the solvent environment abruptly becomes much more polar. The compound's solubility in this new, high-water environment is much lower. The solution becomes supersaturated, and the excess compound crashes out of solution.
Here are several field-proven strategies to mitigate this:
-
Decrease the Stock Concentration: Try making a less concentrated DMSO stock. This will result in a lower final concentration, which may be below the solubility limit in the aqueous buffer.
-
Optimize Final DMSO Concentration: Keep the final percentage of DMSO in your aqueous solution as high as your experiment tolerates (e.g., 0.5% to 1% in many cell-based assays) to provide some co-solvent effect.
-
Use a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a medium that is a mix of your buffer and an organic solvent. This provides a gentler transition in solvent polarity.
-
Incorporate a Surfactant or Cyclodextrin: Adding a small amount of a non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68) or a cyclodextrin to the final aqueous buffer can help keep the compound in solution by forming micelles or inclusion complexes, respectively.[10][11]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured, step-by-step guidance for systematically addressing solubility issues.
Guide 1: Systematic Approach to Solubility Assessment
Before attempting advanced methods, a systematic assessment is essential to understand the compound's behavior. This workflow helps you efficiently determine the best path forward.
Caption: Workflow for systematic solubility assessment.
Protocol 1: Rapid Qualitative Solubility Screening
-
Preparation: Dispense 1-2 mg of the compound into several small glass vials.
-
Solvent Addition: Add 1 mL of a test solvent to each vial. Start with the solvents listed in Table 2.
-
Mixing: Cap the vials securely and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the mixture against a dark background.
-
Soluble: The solution is completely clear.
-
Sparingly Soluble: The solution is hazy or opalescent.
-
Insoluble: Visible solid particles remain suspended or settled.
-
-
Documentation: Record your observations in a lab notebook. This initial screen will quickly identify promising solvents or rule out poor ones.
Guide 2: The Critical Role of pH Adjustment
For an ionizable compound like this, pH is the most powerful tool for manipulating aqueous solubility. The equilibrium between the insoluble free base and the soluble protonated salt is dictated by the pH of the solution.
Caption: pH-dependent equilibrium of the piperidine moiety.
Protocol 2: Preparation of an Acidic Aqueous Stock Solution
This protocol aims to ensure the compound remains fully protonated and in its more soluble salt form.
-
Vehicle Preparation: Prepare a suitable acidic buffer. A 50 mM citrate buffer at pH 3.0 is an excellent starting point. Alternatively, a simple solution of 10 mM HCl in water can be used.
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Add a portion of the acidic vehicle (e.g., 80% of the final target volume) to the solid.
-
Dissolution: Vortex vigorously. If the solid does not dissolve readily, gentle warming (to 30-40°C) or sonication in a water bath for 5-10 minutes can be applied. Caution: Assess compound stability before applying heat.
-
Final Volume: Once the solid is fully dissolved, add the acidic vehicle to reach the final target volume and mix thoroughly.
-
pH Check (Optional but Recommended): Check the final pH of the solution to ensure it is in the desired acidic range.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates before use.
Note on the Common Ion Effect: At very low pH (e.g., pH < 2) in solutions containing high concentrations of chloride (from HCl), the solubility of the hydrochloride salt may actually decrease. This is due to the "common ion effect," which shifts the equilibrium back towards the solid salt.[1][12] Therefore, using a citrate or phosphate buffer in the pH 3-5 range is often optimal.
Guide 3: Using Co-solvents to Enhance Solubility
If pH adjustment alone is insufficient, or if you require solubility in a system with less water, a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for lipophilic molecules.[11]
Protocol 3: Screening Binary Co-Solvent Systems
-
Select Co-solvents: Choose a few common, biocompatible co-solvents. Good starting points include Ethanol, Propylene Glycol, and Polyethylene Glycol 400 (PEG 400).
-
Prepare Mixtures: Create a series of binary mixtures with your primary aqueous vehicle (e.g., water or a pH 4 buffer). For example:
-
10% Ethanol / 90% Buffer (v/v)
-
20% Ethanol / 80% Buffer (v/v)
-
10% PEG 400 / 90% Buffer (v/v)
-
20% PEG 400 / 80% Buffer (v/v)
-
-
Measure Solubility: Using the mixtures prepared in step 2 as your solvents, perform the Rapid Qualitative Solubility Screening (Protocol 1) or a more rigorous quantitative measurement.
-
Analyze Results: Determine which co-solvent and at what concentration provides the required solubility for your experiment while remaining compatible with your downstream application.
Part 3: Summary Data & Reference Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1220034-88-7 | |
| Molecular Formula | C₁₂H₁₇ClINO | [13] |
| Molecular Weight | 353.63 g/mol | [13] |
| Structure Type | Piperidine Ether HCl Salt | - |
| Predicted pKa | ~11.2 (Piperidinium ion) | [2][3] |
| Intended Use | PROTAC Linker / Synthesis Intermediate | [14] |
Table 2: Qualitative Solubility in Common Laboratory Solvents
This table provides expected solubility based on the compound's structure. This is a predictive guide and should be confirmed experimentally.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble / Insoluble | Large lipophilic group counteracts the salt's solubility. |
| PBS (pH 7.4) | Aqueous Buffer | Sparingly Soluble / Insoluble | At neutral pH, equilibrium may slightly favor the less soluble free base. |
| 0.1 M HCl | Acidic Aqueous | Moderately Soluble | Low pH ensures the piperidine is protonated, increasing solubility. |
| Ethanol | Polar Protic | Soluble | Good balance of polarity to solvate both the salt and the organic parts. |
| Methanol | Polar Protic | Soluble | Similar to ethanol. |
| DMSO | Polar Aprotic | Highly Soluble | Strong organic solvent, very effective for this class of molecules. |
| DMF | Polar Aprotic | Highly Soluble | Similar to DMSO. |
| DCM / Chloroform | Nonpolar | Poorly Soluble | The ionic salt form is not compatible with nonpolar solvents. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Intermediate polarity, may require some water as a co-solvent. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. 3-[(4-Iodobenzyl)oxy]piperidine hydrochloride | 1219977-04-4 | Benchchem [benchchem.com]
- 5. agnopharma.com [agnopharma.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stability and Degradation Studies of Piperidine Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with piperidine-containing compounds. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and practical protocols for your stability and degradation studies. Drawing from established scientific principles and field-proven experience, this center aims to be an authoritative resource to help you navigate the complexities of ensuring the stability and defining the degradation pathways of these critical pharmaceutical building blocks.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that arise during the stability assessment of piperidine compounds. The answers are formatted to provide not just a solution, but also the underlying scientific reasoning to empower your experimental design.
FAQ 1: General Stability and Storage
Question: My piperidine-containing compound shows variable potency in my assays. What are the primary factors affecting its stability, and what are the ideal storage conditions?
Answer: The stability of piperidine compounds is intrinsically linked to their chemical structure—specifically, the basic nitrogen atom within the six-membered ring.[1] This feature makes them susceptible to several environmental factors.
-
Temperature: Elevated temperatures can accelerate degradation by providing the energy needed to overcome reaction barriers. A common thermal degradation pathway is the cleavage of the carbon-nitrogen (C-N) bond within the piperidine ring, leading to the formation of smaller, inactive molecules like alkenes and amines.[1][2]
-
Humidity/Moisture: Piperidine compounds can be susceptible to hydrolysis, especially if there are hydrolyzable functional groups (e.g., esters, amides) elsewhere in the molecule. Moisture can also facilitate reactions with atmospheric gases.[3]
-
Light (Photostability): Many organic molecules, including some piperidine derivatives, are photosensitive. Exposure to light, particularly UV light, can initiate photochemical reactions, often through free-radical mechanisms, leading to complex degradation products.[3]
-
Oxidation: The lone pair of electrons on the nitrogen atom makes the piperidine ring susceptible to oxidation. Atmospheric oxygen or residual oxidizing agents can lead to the formation of N-oxides or even ring-opening products.[1] This process can be catalyzed by trace metal impurities.[1]
-
pH: The basicity of the piperidine nitrogen means that the compound's stability can be highly pH-dependent. In acidic conditions, the nitrogen is protonated, forming a more stable piperidinium salt.[1] However, extreme pH conditions (both acidic and basic) can catalyze hydrolysis of other functional groups in the molecule.
Recommended Storage Conditions: To mitigate these factors, the following storage conditions are recommended:
-
Temperature: Store compounds in a cool environment, often between 2-8°C, unless the compound is known to be thermally stable at room temperature.[3]
-
Atmosphere: For long-term storage, particularly for compounds sensitive to oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Light: Always store piperidine compounds in amber vials or in the dark to prevent photodegradation.[3]
-
Moisture: Store in a dry environment, using desiccants if necessary, and ensure containers are tightly sealed.[3]
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8°C) or as specified | Minimizes thermal degradation and slows reaction kinetics.[3] |
| Light | In the dark (amber vials) | Prevents initiation of photochemical degradation pathways.[3] |
| Humidity | Dry environment (sealed containers) | Reduces risk of hydrolysis and other moisture-facilitated reactions.[3] |
| Atmosphere | Inert gas (Argon/Nitrogen) for sensitive compounds | Prevents oxidation of the piperidine nitrogen and other sensitive moieties. |
FAQ 2: Troubleshooting HPLC Analysis - Peak Tailing
Question: I'm analyzing my basic piperidine compound using reverse-phase HPLC, and I'm consistently getting significant peak tailing. What is causing this, and how can I fix it?
Answer: This is a classic issue when analyzing basic compounds on silica-based C18 columns. The root cause is secondary interactions between the protonated (positively charged) piperidine nitrogen and residual silanol groups (Si-OH) on the silica surface. These silanols are acidic and can ionically interact with your basic analyte, causing it to "drag" along the stationary phase, resulting in a tailed peak.
Here’s a systematic approach to troubleshooting and resolving peak tailing:
-
Mobile Phase pH Adjustment:
-
The "Why": At a low pH (e.g., 2-3), the residual silanol groups are fully protonated and thus neutral. This minimizes the ionic interaction with your protonated basic analyte, leading to a more symmetrical peak shape.[4]
-
How-to: Add an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH down. Start with 0.1% of either.
-
-
Use of a Competing Base:
-
The "Why": A small, basic additive like triethylamine (TEA) can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[5]
-
How-to: Add a low concentration of TEA (e.g., 0.05-0.1%) to your mobile phase. Be aware that TEA can shorten column life and cause ion suppression in LC-MS analysis.[5]
-
-
Column Selection:
-
The "Why": Modern columns are designed to minimize these secondary interactions. If mobile phase adjustments are insufficient, a different column chemistry is the best solution.
-
Recommended Column Types:
-
High-Purity, End-Capped Columns: These columns have fewer metallic impurities and most of the residual silanols are chemically capped, making them more inert.[5]
-
Polar-Embedded Columns: These have a polar group (e.g., amide) embedded in the C18 chain, which shields the analyte from silanol interactions.[5][6]
-
Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that repels basic analytes, improving peak shape.[5]
-
-
-
Check for Column Overload:
-
The "Why": Injecting too much sample can saturate the stationary phase, leading to peak distortion that can manifest as tailing.
-
How-to: Dilute your sample 10-fold and reinject. If the peak shape improves significantly, you were likely overloading the column.[7]
-
Caption: A systematic workflow for troubleshooting peak tailing in HPLC analysis of piperidine compounds.
FAQ 3: Troubleshooting HPLC Analysis - Poor Resolution
Question: My stability-indicating method is failing to resolve the parent piperidine compound from one of its degradation products. How can I improve the resolution?
Answer: Poor resolution (Rs < 1.5) is a critical issue in stability-indicating methods, as it prevents accurate quantification of both the active pharmaceutical ingredient (API) and its impurities. Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k). To improve it, you must manipulate one or more of these factors.
-
Optimize Selectivity (α): This is often the most impactful factor.
-
The "Why": Selectivity is the measure of the difference in retention between two analytes. Small changes in mobile phase composition can have a large effect on how differently the two compounds interact with the stationary phase.
-
How-to:
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or use a combination of the two. The different solvent properties can alter selectivity.
-
Adjust pH: For ionizable compounds, a small change in pH can dramatically alter the retention of one compound relative to another.[8]
-
Change Stationary Phase: If mobile phase optimization fails, the interaction mechanism with the column is not selective enough. Try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different retention mechanisms (like π-π interactions).
-
-
-
Increase Column Efficiency (N):
-
The "Why": Higher efficiency leads to narrower peaks, which are easier to resolve.
-
How-to:
-
Use a Longer Column: Doubling the column length increases N by a factor of ~1.4.
-
Use Smaller Particle Size Columns: Switching from a 5 µm to a sub-2 µm or core-shell column can dramatically increase efficiency.[3]
-
Lower the Flow Rate: Operating at a lower flow rate can improve efficiency, but will increase run time.[3]
-
-
-
Optimize Retention Factor (k):
-
The "Why": Peaks that elute too early (low k) are often poorly resolved. Increasing retention gives the column more "time" to separate the analytes.
-
How-to: Decrease the percentage of the organic solvent in your mobile phase. Aim for a k value between 2 and 10 for the first eluting peak of interest.
-
| Strategy | Parameter to Change | Expected Outcome |
| Optimize Selectivity | Mobile Phase (Solvent type, pH) | Alters relative retention times of analytes. |
| Stationary Phase (Column chemistry) | Introduces different interaction mechanisms. | |
| Increase Efficiency | Column (Length, particle size) | Narrows peak widths.[3] |
| Flow Rate (Decrease) | Increases interaction time with stationary phase.[3] | |
| Increase Retention | Mobile Phase (% Organic) | Increases retention time, allowing more time for separation. |
Understanding Degradation Pathways
A thorough understanding of the likely degradation pathways is crucial for designing effective stability studies and for identifying potential degradation products. For piperidine-containing compounds, the primary sites of degradation are the piperidine ring itself and any attached functional groups.
Common Degradation Pathways
-
Oxidation: The tertiary amine of a substituted piperidine is susceptible to oxidation, which can lead to the formation of a stable N-oxide . This is a very common degradation pathway, especially under oxidative stress (e.g., exposure to H₂O₂). For example, Haloperidol has been shown to form both cis- and trans-Haloperidol N-oxide upon oxidative stress.[5][6]
-
N-Dealkylation: If the piperidine nitrogen is substituted with an alkyl group, N-dealkylation can occur. This is a common metabolic pathway but can also be observed in chemical degradation studies.[9] The mechanism can proceed through a single electron transfer (SET) or hydrogen atom transfer (HAT) pathway, often catalyzed by oxidative conditions, leading to the removal of the alkyl group.[9][10][11][12]
-
Hydrolysis: While the piperidine ring itself is stable to hydrolysis, many piperidine-containing drugs have other functional groups, such as esters or amides, that are susceptible. For instance, Methylphenidate, which contains a methyl ester, degrades significantly under basic conditions via hydrolysis of this ester group.[1][13]
-
Ring Opening: Under harsh oxidative or thermal conditions, the piperidine ring itself can cleave. This often results in a complex mixture of smaller, more polar degradation products.[1]
Caption: Major degradation pathways for piperidine-containing pharmaceuticals.
Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method, grounded in ICH guidelines.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the drug substance under a variety of stress conditions to identify potential degradation products and establish degradation pathways. This is a prerequisite for developing a stability-indicating analytical method as per ICH guidelines Q1A(R2) and Q1B.[13][14][15]
Materials:
-
Drug substance (API)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Class A volumetric flasks, pipettes
-
pH meter, water bath, oven, photostability chamber
Procedure: The goal is to achieve 5-20% degradation of the active ingredient.[14] You may need to adjust the concentration of stressors, temperature, and duration to achieve this target.
-
Preparation of Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution in a water bath at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection. For example, risperidone degradation can be studied using 0.1 M HCl.[2]
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep at room temperature or heat gently (e.g., 60°C) for a specified time. Basic hydrolysis can often proceed faster than acidic. For example, methylphenidate degrades significantly under basic conditions.[1][13]
-
At each time point, withdraw a sample, cool, and neutralize with 0.1 M HCl before dilution and injection.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified time (e.g., 24 hours).
-
Withdraw a sample, dilute, and inject. Haloperidol, for instance, is known to degrade under oxidative stress to form N-oxides.[5][6]
-
-
Thermal Degradation:
-
Place both a solid sample of the API and a solution sample in an oven at an elevated temperature (e.g., 80°C) for 48-72 hours.
-
For the solid sample, dissolve a known amount in solvent after the stress period. For the solution, cool before dilution and injection.
-
-
Photolytic Degradation:
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., RP-HPLC with PDA detection).
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
The following table presents illustrative stability data for a hypothetical piperidine-containing drug, based on typical observations from studies on compounds like Haloperidol and Risperidone.[15][16]
| Stress Condition | Parameters | % Degradation (Illustrative) | Major Degradation Products Observed |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | ~ 5% | Minor hydrolysis products (if applicable) |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | ~ 15% | Hydrolysis of ester/amide groups |
| Oxidative | 3% H₂O₂, RT, 24h | ~ 18% | N-Oxide, other oxidative products |
| Thermal (Solid) | 80°C, 72h | < 2% | Minimal degradation |
| Thermal (Solution) | 80°C, 72h | ~ 8% | Ring-opened and other thermal products |
| Photolytic | ICH Q1B | ~ 12% | Various photoproducts |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate a quantitative analytical method that can separate the active drug from its degradation products, impurities, and excipients, allowing for an accurate assessment of stability.
Workflow Diagram:
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Step-by-Step Procedure:
-
Initial Method Development:
-
Column: Start with a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.7-5 µm).
-
Mobile Phase: Begin with a simple gradient of acetonitrile (or methanol) and water containing 0.1% formic acid (to control pH and improve peak shape for the basic piperidine).
-
Detection: Use a PDA detector to monitor the analyte and any potential impurities across a range of wavelengths (e.g., 200-400 nm).
-
Injection: Inject a standard solution of your API to determine its retention time.
-
-
Method Optimization using Stressed Samples:
-
Inject the samples generated from your forced degradation study (Protocol 1). The goal is to achieve baseline resolution (Rs ≥ 1.5) between the parent peak and all degradation product peaks.
-
If resolution is poor, systematically adjust parameters:
-
Modify the gradient slope (make it shallower to increase separation).
-
Change the organic modifier (ACN vs. MeOH).
-
Adjust the pH of the aqueous phase.
-
If necessary, screen different column chemistries.
-
-
-
Peak Purity Analysis:
-
Use the PDA detector software to perform peak purity analysis on the parent peak in the chromatograms of the stressed samples. The peak should be spectrally pure, indicating that no degradation product is co-eluting.
-
-
Method Validation:
-
Once the method is optimized and deemed stability-indicating, perform a full validation according to ICH Q2(R1) guidelines. This includes:
-
Specificity: Already demonstrated through the forced degradation study.
-
Linearity: Analyze a series of standards across a range of concentrations (e.g., 50-150% of the target concentration).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally make small changes to method parameters (e.g., pH ± 0.2, column temperature ± 5°C) to ensure the method remains reliable.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 4. erpublications.com [erpublications.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. jocpr.com [jocpr.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [rex.libraries.wsu.edu]
- 11. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
"managing side reactions in the synthesis of substituted piperidines"
A Guide to Managing and Mitigating Common Side Reactions
Welcome to the technical support center for the synthesis of substituted piperidines. As a Senior Application Scientist, I have designed this guide to provide you with practical, field-tested insights into managing the common side reactions that can arise during your synthetic campaigns. This resource is structured to help you troubleshoot specific issues, understand the underlying chemistry, and implement robust solutions in your laboratory.
Section 1: Catalytic Hydrogenation of Substituted Pyridines
The reduction of pyridines is a cornerstone of piperidine synthesis, but it is not without its challenges. Here, we address some of the most common issues encountered during this transformation.
FAQ 1: My pyridine reduction is stalling or incomplete. What are the likely causes and how can I resolve this?
An incomplete reduction is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions.
Possible Causes and Solutions:
-
Catalyst Poisoning: Sulfur, nitrogen, or phosphorus-containing functional groups on your substrate can act as catalyst poisons.
-
Troubleshooting:
-
Pre-treat your substrate: If you suspect the presence of catalyst poisons, consider passing a solution of your starting material through a small plug of activated carbon or silica gel.
-
Choose a more robust catalyst: Rhodium on carbon (Rh/C) is often more resistant to poisoning than palladium or platinum catalysts.
-
-
-
Insufficient Hydrogen Pressure: The reduction of the aromatic pyridine ring requires sufficient hydrogen pressure to proceed efficiently.
-
Troubleshooting:
-
Increase hydrogen pressure: Gradually increase the hydrogen pressure in your reaction vessel. For challenging substrates, pressures up to 1000 psi may be necessary.
-
Ensure a good seal: Check your reaction setup for any leaks that could prevent the system from maintaining the desired pressure.
-
-
-
Inappropriate Solvent Choice: The solvent can significantly impact the solubility of the substrate and the activity of the catalyst.
-
Troubleshooting:
-
Switch to an acidic solvent: Acetic acid or a mixture of an alcohol with a small amount of a strong acid (e.g., HCl, H2SO4) can protonate the pyridine nitrogen, making the ring more susceptible to reduction.
-
Consider a polar aprotic solvent: In some cases, solvents like ethyl acetate or THF can provide a good balance of solubility and catalyst activity.
-
-
Experimental Protocol: Robust Hydrogenation of 4-Phenylpyridine
-
To a solution of 4-phenylpyridine (1.0 g, 6.4 mmol) in glacial acetic acid (20 mL) in a high-pressure reaction vessel, add 10% platinum on carbon (Pt/C, 100 mg, 10 wt %).
-
Seal the vessel and purge with nitrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 500 psi.
-
Stir the reaction mixture at 50 °C for 16 hours.
-
Cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in 1 M NaOH and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the desired 4-phenylpiperidine.
FAQ 2: I'm observing over-reduction of other functional groups on my pyridine ring. How can I improve the selectivity?
Achieving chemoselectivity is a common challenge when other reducible functional groups are present.
Strategies for Improving Selectivity:
-
Catalyst Selection: The choice of catalyst can have a profound impact on selectivity.
-
Rhodium-based catalysts (e.g., Rh/C, Rh/Al2O3): These are often more selective for the reduction of the pyridine ring over other functional groups like esters or nitriles, especially under milder conditions.
-
Heterogeneous catalysts with modifiers: The addition of specific additives can sometimes modulate the catalyst's activity and improve selectivity.
-
-
Reaction Conditions: Fine-tuning the reaction parameters is crucial.
-
Lower hydrogen pressure: Reducing the hydrogen pressure can often disfavor the reduction of less reactive functional groups.
-
Lower temperature: Running the reaction at room temperature or even lower can enhance selectivity.
-
-
Protecting Groups: If all else fails, consider protecting the sensitive functional group prior to the reduction.
Data Presentation: Catalyst and Condition Effects on Selectivity
| Catalyst | Pressure (psi) | Temperature (°C) | Solvent | Desired Product Yield (%) | Over-reduction Product Yield (%) |
| 10% Pd/C | 500 | 50 | Acetic Acid | 65 | 30 |
| 5% Rh/C | 200 | 25 | Methanol | 92 | <5 |
| PtO2 | 500 | 50 | Acetic Acid | 70 | 25 |
Visualization: Troubleshooting Logic for Pyridine Hydrogenation
Caption: Troubleshooting flowchart for incomplete pyridine hydrogenation.
Section 2: The Pictet-Spengler Reaction
This powerful cyclization reaction is a mainstay for the synthesis of tetrahydro-β-carbolines and related piperidine-containing fused systems. However, side reactions can be a significant hurdle.
FAQ 3: My Pictet-Spengler reaction is giving me a mixture of regioisomers. How can I control the cyclization?
Regiocontrol is a common issue when the aromatic ring of the tryptamine or phenethylamine derivative is asymmetrically substituted.
Factors Influencing Regioselectivity:
-
Electronic Effects: The electronic nature of the substituents on the aromatic ring plays a key role. Electron-donating groups (EDGs) activate the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate them.
-
Guideline: Cyclization will preferentially occur at the most nucleophilic position on the aromatic ring. For example, with a methoxy group at the 6-position of tryptamine, cyclization will favor the 7-position.
-
-
Steric Hindrance: Bulky substituents can hinder cyclization at the adjacent position, directing it to a less sterically encumbered site.
-
Reaction Conditions: The choice of acid catalyst and solvent can sometimes influence the regiochemical outcome, although electronic effects are usually dominant.
Visualization: Regioselectivity in the Pictet-Spengler Reaction
Technical Support Center: Synthesis of 4-((4-Iodobenzyl)oxy)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges encountered during this synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
I. Reaction Overview: The Williamson Ether Synthesis
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[1][2] In this specific case, the alkoxide is generated from 4-hydroxypiperidine, which then attacks an electrophilic benzyl halide, such as 4-iodobenzyl bromide, to form the desired ether linkage.[1][3][4] The final step involves the formation of the hydrochloride salt for improved stability and handling.
Core Reaction Scheme:
-
Step 1: Deprotonation: 4-Hydroxypiperidine is treated with a strong base to form the corresponding piperidin-4-olate (alkoxide).
-
Step 2: Nucleophilic Attack (SN2): The alkoxide attacks the 4-iodobenzyl halide, displacing the halide and forming the ether bond.
-
Step 3: Salt Formation: The resulting free base is treated with hydrochloric acid to yield the final hydrochloride salt.
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues that can lead to low yields or impure products.
Frequently Asked Questions
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in a Williamson ether synthesis can stem from several factors. The most common culprits are related to the reaction conditions and the quality of your starting materials.
-
Incomplete Deprotonation: The first critical step is the complete conversion of 4-hydroxypiperidine to its alkoxide. If this equilibrium is not driven to completion, you will have unreacted starting material, which will lower your overall yield.
-
Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, especially if using a sterically hindered halide.[1][2][6]
-
Poor Solubility: If the alkoxide is not sufficiently soluble in the reaction solvent, the reaction rate will be slow, leading to incomplete conversion.
-
Reaction Time and Temperature: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical Williamson reaction is conducted at 50-100°C for 1-8 hours.[1]
-
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: The presence of multiple spots on your TLC plate, in addition to your starting materials and desired product, indicates the formation of side products. Here are some possibilities:
-
Unreacted Starting Materials: You will likely see spots corresponding to 4-hydroxypiperidine and 4-iodobenzyl bromide.
-
Elimination Product: If conditions favor elimination, you may form 4-iodostyrene from the 4-iodobenzyl bromide.
-
Bis-alkylation: It is possible for the nitrogen on the piperidine ring to be alkylated, although this is generally less favorable than O-alkylation under these conditions.
-
Self-condensation of 4-iodobenzyl bromide: Under strongly basic conditions, 4-iodobenzyl bromide can react with itself.
To identify these, you can run co-spots with your starting materials. The other spots will likely be your desired product and the aforementioned side products.
Q3: What is the optimal choice of base for this synthesis?
A3: The choice of base is critical for efficient deprotonation of the 4-hydroxypiperidine.
| Base | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Strong, irreversible deprotonation. The byproduct is H₂ gas, which is easily removed. | Highly reactive and pyrophoric; requires careful handling under an inert atmosphere. |
| Potassium tert-butoxide (t-BuOK) | Strong, soluble base. | Can promote elimination reactions, especially with more sterically hindered halides. |
| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Inexpensive and readily available. | Weaker bases; may require a phase-transfer catalyst to be effective.[1][6] |
For laboratory-scale synthesis where high yield is prioritized, sodium hydride is often the preferred choice.
Q4: How can I improve the reaction rate and yield using a phase-transfer catalyst?
A4: A phase-transfer catalyst (PTC) can be particularly useful when using a less expensive, solid base like NaOH or KOH.[1][9][10][11] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the alkoxide from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs.[9] This can lead to milder reaction conditions, faster reaction times, and improved yields.[9][10]
Caption: Mechanism of Phase-Transfer Catalysis in Williamson Ether Synthesis.
Q5: What are the best practices for purification of the final product?
A5: Proper purification is crucial to obtain high-purity this compound.
-
Work-up: After the reaction is complete, quench any remaining base with water. Extract the free base product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine to remove any water-soluble impurities.
-
Column Chromatography (Optional): If the crude product is not pure by TLC, silica gel column chromatography can be used to purify the free base before salt formation.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.
-
Recrystallization: The precipitated hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.
III. Experimental Protocols
Protocol 1: Synthesis of 4-((4-Iodobenzyl)oxy)piperidine (Free Base)
Materials:
-
4-Hydroxypiperidine
-
Sodium Hydride (60% dispersion in mineral oil)
-
4-Iodobenzyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-iodobenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
Protocol 2: Formation of this compound
Materials:
-
Crude 4-((4-Iodobenzyl)oxy)piperidine
-
Diethyl ether
-
2M HCl in diethyl ether
Procedure:
-
Dissolve the crude free base in a minimal amount of diethyl ether.
-
Slowly add 2M HCl in diethyl ether dropwise with stirring.
-
A white precipitate of the hydrochloride salt will form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
IV. References
-
Williamson ether synthesis. In Wikipedia. Retrieved December 12, 2023, from --INVALID-LINK--
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(8), 660. --INVALID-LINK--
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. --INVALID-LINK--
-
4-Hydroxypiperidine hydrochloride. (n.d.). ChemicalBook. Retrieved December 12, 2023, from --INVALID-LINK--
-
4-Iodobenzyl bromide. (n.d.). Sigma-Aldrich. Retrieved December 12, 2023, from --INVALID-LINK--
-
The Williamson Ether Synthesis. (2023, October 24). Master Organic Chemistry. --INVALID-LINK--
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved December 12, 2023, from --INVALID-LINK--
-
Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved December 12, 2023, from --INVALID-LINK--
-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved December 12, 2023, from --INVALID-LINK--
-
This compound. (n.d.). MedChemExpress. Retrieved December 12, 2023, from --INVALID-LINK--
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 4-Iodobenzyl bromide | C7H6BrI | CID 954258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tailoredread.com [tailoredread.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Resolving Impurities in 4-((4-Iodobenzyl)oxy)piperidine Hydrochloride Preparations
Welcome to the technical support center for the synthesis and purification of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related challenges encountered during the preparation of this important chemical intermediate. By understanding the root causes of impurity formation, you can optimize your synthetic and purification protocols to achieve high-purity material consistently.
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing explanations for the underlying chemistry and actionable solutions.
Synthesis Phase: Williamson Ether Synthesis
The synthesis of 4-((4-Iodobenzyl)oxy)piperidine typically proceeds via a Williamson ether synthesis, an S(_N)2 reaction between an alkoxide and an organohalide.[1][2] In this case, it involves the reaction of 4-hydroxypiperidine with a 4-iodobenzyl halide (or a related derivative with a good leaving group).
Question 1: My reaction yield is low, and TLC/LC-MS analysis shows multiple unexpected spots. What are the likely side products?
Answer: Low yields and the presence of multiple byproducts in a Williamson ether synthesis are often due to competing side reactions. The primary culprits are typically E2 elimination and issues related to the starting materials.
Root Cause Analysis:
-
E2 Elimination: Since alkoxides are strong bases, they can promote an E2 elimination reaction with the alkyl halide, leading to the formation of an alkene instead of the desired ether.[1][3] This is more pronounced with sterically hindered alkyl halides.
-
Starting Material Impurities: Impurities in your starting materials, 4-hydroxypiperidine and 4-iodobenzyl alcohol/halide, can lead to a variety of side products.
-
4-Iodobenzyl Alcohol Impurities: This starting material can contain oxidation products like 4-iodobenzaldehyde and 4-iodobenzoic acid.[4] It can also undergo self-condensation to form bis(4-iodobenzyl) ether or deiodination to produce benzyl alcohol.[4]
-
4-Hydroxypiperidine Impurities: The presence of unprotected 4-hydroxypiperidine in a reaction involving a Boc-protected variant, for instance, can lead to undesired N-arylated byproducts in subsequent steps.[5] Water is also a common impurity that can quench the reaction.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Recommended Actions:
-
Characterize Starting Materials: Before starting the synthesis, assess the purity of your 4-iodobenzyl alcohol/halide and 4-hydroxypiperidine using HPLC or NMR.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature generally favors the S(_N)2 pathway over E2 elimination.[6]
-
Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.[1]
-
Solvent: Employ polar aprotic solvents like DMF or THF to enhance the nucleophilicity of the alkoxide.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the 4-iodobenzyl alcohol.[4]
-
Question 2: My final product is an oil and difficult to purify. How can I obtain a solid, high-purity product?
Answer: The free base of 4-((4-Iodobenzyl)oxy)piperidine is often an oil. Conversion to its hydrochloride salt typically yields a more crystalline and easier-to-purify solid.[7]
Purification Strategy:
-
Work-up: After the reaction is complete, perform a standard aqueous work-up. If your product is in an organic layer, wash it with brine to remove water-soluble impurities.
-
Salt Formation: Dissolve the crude, oily free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether or isopropanol dropwise until the solution is acidic. The hydrochloride salt should precipitate.[7]
-
Recrystallization: Collect the crude hydrochloride salt and recrystallize it from a suitable solvent system, such as ethanol, isopropanol, or a methanol/ether mixture, to remove remaining impurities.[7][8]
Recrystallization Protocol:
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent in which it is highly soluble.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the mixture in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[8]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to Preventing Degradation of Iodinated Organic Compounds
Welcome to the Technical Support Center for the handling and storage of iodinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these sensitive molecules. The inherent reactivity of the carbon-iodine bond necessitates careful storage and handling to ensure the integrity of your compounds and the reliability of your experimental results. This resource provides in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and maintaining the stability of your valuable materials.
The Challenge of Stability: Why Iodinated Compounds Degrade
Iodinated organic compounds are susceptible to degradation primarily due to the inherent weakness of the carbon-iodine (C-I) bond.[1] This bond is the least stable among the carbon-halogen bonds, making it prone to cleavage under various environmental influences. Understanding the mechanisms of degradation is the first step toward effective prevention. The primary pathways of decomposition include:
-
Deiodination: The cleavage of the C-I bond, leading to the loss of iodine and the formation of impurities.[2]
-
Oxidation: Particularly in compounds with electron-rich systems, the presence of oxygen can lead to oxidative degradation.[1]
-
Photolysis: Exposure to light, especially UV radiation, can provide the energy needed to break the C-I bond.[1]
-
Hydrolysis: The presence of moisture can facilitate the breakdown of certain iodinated compounds.[1]
The following sections will address specific questions and troubleshooting scenarios to help you mitigate these degradation pathways.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the storage and handling of iodinated organic compounds.
Q1: My iodinated compound has turned yellow/brown. Is it still usable?
A change in color from colorless or white to yellow or brown is a strong visual indicator of degradation.[1][3] This discoloration is typically due to the formation of molecular iodine (I₂), which results from the cleavage of the C-I bond.[1] While a slight discoloration might indicate minor degradation, it is crucial to reassess the purity of the compound before use, as the presence of impurities can significantly impact experimental outcomes. For critical applications, it is recommended to use a fresh, pure sample.
Q2: What are the ideal temperature conditions for storing my iodinated compound?
The optimal storage temperature depends on the specific compound's stability profile. However, as a general rule, lower temperatures are preferable to minimize thermal degradation.[1] Heat provides the activation energy for the breakdown of the C-I bond.[3]
-
Room Temperature (20-25°C): Suitable for short-term storage of relatively stable iodinated compounds.[4][5][6][7]
-
Refrigerated (2-8°C): Recommended for medium to long-term storage to slow down degradation processes.[4][5][6][7][8]
-
Frozen (-20°C or below): Often the best option for long-term storage of highly sensitive or unstable iodinated compounds.[4][6][7][9][10]
Always refer to the manufacturer's specific storage recommendations for your compound.
Q3: How important is it to protect my iodinated compounds from light?
Protecting iodinated compounds from light is critical.[1] The energy from light, particularly in the UV spectrum, can be absorbed by the molecule, leading to the homolytic cleavage of the C-I bond in a process called photolysis.[1] This generates free radicals that can initiate a cascade of degradation reactions.[3] Therefore, always store iodinated compounds in amber or opaque containers to block light transmission.[1][8][11] For highly sensitive materials, wrapping the container in aluminum foil provides an extra layer of protection.[9]
Q4: Can the pH of my solvent affect the stability of my iodinated compound?
Yes, pH can significantly influence the stability of iodinated organic compounds. Both acidic and alkaline conditions can catalyze degradation, depending on the specific molecular structure.[1] For instance, in aqueous solutions, a high pH can lead to a lower rate of radiolytic oxidation. It is crucial to consider the pH of your solvent system, especially for solutions that will be stored for any length of time. For some compounds, a pH range of 3-5 has been shown to provide good stability.[12] If you are unsure about the optimal pH for your specific compound, it is best to prepare fresh solutions before each experiment.
Q5: I've noticed that some commercial iodinated compounds are supplied with a piece of copper wire. What is its purpose?
The copper wire acts as a stabilizer.[3] It functions as a scavenger for any free iodine (I₂) that may form due to decomposition. By reacting with the iodine, the copper prevents it from catalyzing further degradation of the organic compound.[3] This is a common practice for stabilizing alkyl iodides.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of a solid compound (yellowing/browning) | Exposure to light, heat, or air. | - Store in a tightly sealed, amber or foil-wrapped container.[1][3][9]- Store at a lower temperature (refrigerate or freeze).[1][3]- For highly sensitive compounds, store under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Precipitate formation in a solution | Degradation leading to insoluble byproducts; exceeding solubility limits at lower storage temperatures. | - Visually inspect for particulate matter before use.[4]- If degradation is suspected, confirm purity using an appropriate analytical method (e.g., HPLC, NMR).- If precipitation is due to low temperature, gently warm the solution to room temperature and ensure complete dissolution before use. |
| Inconsistent or unexpected experimental results | Degradation of the starting material, leading to lower effective concentration and the presence of reactive impurities. | - Confirm the purity of the iodinated compound before use, especially if it has been stored for an extended period or has shown signs of discoloration.- Use a fresh batch of the compound if purity is questionable.- Always run a control experiment with a known pure standard if possible. |
| Loss of compound during workup (e.g., extraction, chromatography) | Light-induced degradation during purification steps. | - Wrap separatory funnels and chromatography columns in aluminum foil.[9]- Work in a fume hood with the sash lowered and dim overhead lights.[9]- Collect fractions in amber vials or foil-wrapped tubes.[9] |
Summary of Recommended Storage Conditions
| Storage Duration | Container | Temperature | Atmosphere | Additional Notes |
| Short-Term (days to weeks) | Tightly sealed amber glass vial or bottle.[1][8] | Room Temperature (20-25°C) for stable compounds; Refrigerated (2-8°C) for moderately sensitive compounds.[4][5][6][7] | Normal air (unless specified otherwise). | Avoid direct sunlight and sources of heat. |
| Medium-Term (weeks to months) | Tightly sealed amber glass vial or bottle, potentially with a parafilm-sealed cap. | Refrigerated (2-8°C).[4][5][6][7][8] | Normal air or consider purging with an inert gas for sensitive compounds. | Monitor for any visual signs of degradation. |
| Long-Term (months to years) | Tightly sealed amber glass vial or bottle with a secure cap, wrapped in aluminum foil for extra protection.[9] | Frozen (-20°C or below).[4][6][7][9][10] | Inert atmosphere (Nitrogen or Argon) is highly recommended.[1] | Re-evaluate purity before use after long-term storage. |
Experimental Protocols
Protocol 1: Assessing Compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of an iodinated organic compound and detecting the presence of degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of your iodinated compound.
-
Dissolve the compound in a suitable HPLC-grade solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 0.1-0.5 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A typical gradient might be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10-90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90-10% Acetonitrile
-
20-25 min: 10% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of your compound)
-
Injection Volume: 5-10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of your compound as the area percentage of the main peak relative to the total area of all peaks.
-
The appearance of new, smaller peaks compared to a reference chromatogram of a pure sample indicates the presence of degradation products.
-
Protocol 2: Preparation and Storage of a Light-Sensitive Iodinated Compound Solution
This protocol outlines the steps for preparing and storing a solution of a light-sensitive iodinated compound to minimize degradation.
Materials:
-
Amber volumetric flasks and vials[9]
-
Aluminum foil[9]
-
Degassed solvent (e.g., by sparging with nitrogen or argon for 15-20 minutes)
Procedure:
-
Workspace Preparation:
-
Solution Preparation:
-
Wrap the amber volumetric flask in aluminum foil.
-
Quickly and accurately weigh the desired amount of the iodinated compound.
-
Immediately transfer the solid to the foil-wrapped flask.
-
Add the degassed solvent to dissolve the compound and dilute to the final volume.
-
Cap the flask and mix thoroughly.
-
-
Storage:
Visualization of Degradation Pathways
The following diagram illustrates the primary factors that can lead to the degradation of an iodinated organic compound.
Caption: Key environmental factors leading to the degradation of iodinated organic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacist's Corner: Proper Storage and Handling of Medications - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 5. Storing medicines safely and appropriately | General Pharmaceutical Council [pharmacyregulation.org]
- 6. akcp.com [akcp.com]
- 7. qualistery.com [qualistery.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Iodine stain damage and iodine storage - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. camlab.co.uk [camlab.co.uk]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 4-((4-Iodobenzyl)oxy)piperidine hydrochloride. Given the limited publicly available data on this specific molecule, this document outlines a robust, hypothesis-driven approach to systematically characterize its pharmacological profile. We will focus on a plausible and high-value target class for this compound based on its structural motifs: the monoamine transporters, with a primary focus on the dopamine transporter (DAT).
The piperidine scaffold is a highly privileged structure in medicinal chemistry, frequently found in centrally active pharmaceuticals.[1][2][3] The presence of a benzyl-oxy-piperidine core suggests potential interactions with various CNS targets, including neurotransmitter transporters and receptors.[4][5][6][7] Furthermore, piperidine derivatives have shown significant affinity for sigma receptors, which are implicated in a variety of neurological conditions.[8][9][10][11][12] This guide will therefore establish a workflow to test the hypothesis that this compound is a dopamine transporter (DAT) inhibitor, while also assessing its selectivity against other key targets.
Strategic Selection of Comparative Compounds
To contextualize the activity of our test compound, a panel of well-characterized reference compounds is essential. This allows for direct comparison of potency, selectivity, and mechanism of action.
| Compound Role | Compound Name | Primary Target(s) | Rationale for Inclusion |
| Test Compound | This compound | Hypothesized: DAT | The novel compound whose activity is to be validated. |
| Primary Positive Control | GBR-12909 (Vanoxerine) | Selective DAT Inhibitor | A potent and highly selective DAT inhibitor used as a benchmark for high-affinity binding and uptake inhibition.[13][14][15] |
| Secondary Positive Control | Cocaine | DAT, SERT, NET Inhibitor | A non-selective monoamine transporter inhibitor; provides a benchmark for a different pharmacological profile.[15][16] |
| Negative Control / Selectivity Marker | Desipramine | Selective NET Inhibitor | Used to assess selectivity against the norepinephrine transporter (NET). |
| Negative Control / Selectivity Marker | Citalopram | Selective SERT Inhibitor | Used to assess selectivity against the serotonin transporter (SERT). |
| Negative Control | Haloperidol | D2 Receptor Antagonist, Sigma Receptor Ligand | Included to probe for potential off-target effects, particularly at sigma receptors, for which piperidine derivatives often show affinity.[8][12] |
In Vitro Validation Workflow: From Binding to Function
The initial phase of validation involves a series of in vitro assays to determine if the compound directly interacts with the hypothesized target and elicits a functional response. This workflow is designed to be sequential and self-validating.
Caption: In Vitro Validation Workflow for a Novel Transporter Ligand.
Radioligand Binding Assays: Quantifying Target Affinity
The first crucial experiment is a competitive radioligand binding assay to determine if and how strongly this compound binds to DAT. This assay measures the displacement of a known radioactive ligand from the transporter by the test compound.
Experimental Protocol: DAT Radioligand Binding Assay [17][18][19][20][21]
-
Preparation of Membranes:
-
Utilize cell membranes from a stable cell line expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells, or use rat striatal tissue homogenates.
-
Prepare membranes by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. Resuspend the final pellet in an appropriate assay buffer.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add cell membranes, assay buffer, and a specific radioligand for DAT (e.g., [³H]WIN 35,428) at a concentration close to its dissociation constant (Kd).
-
Non-Specific Binding (NSB) Wells: Add cell membranes, the radioligand, and a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909) to saturate all specific binding sites.
-
Competitive Binding Wells: Add cell membranes, the radioligand, and varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation & Filtration:
-
Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the cell membranes.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Data Acquisition & Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Assays: Assessing Functional Inhibition
A high binding affinity does not guarantee functional activity. Therefore, the next essential step is to perform a functional assay to determine if the compound inhibits the primary function of DAT: the reuptake of dopamine. Modern fluorescence-based assays offer a high-throughput, non-radioactive alternative to traditional methods.[22][23][24][25][26]
Experimental Protocol: Fluorescence-Based Dopamine Uptake Assay [16][22][27][28]
-
Cell Plating:
-
Seed HEK293-hDAT cells (or another suitable cell line) into 96- or 384-well black, clear-bottom microplates and allow them to form a confluent monolayer.
-
-
Compound Incubation:
-
Remove the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS) or a similar buffer.
-
Add buffer containing various concentrations of this compound and the panel of comparative compounds to the respective wells. Incubate for 10-20 minutes at 37°C.
-
-
Uptake Measurement:
-
Add a fluorescent substrate that acts as a mimic for dopamine (available in commercial kits, e.g., from Molecular Devices). This substrate fluoresces upon entering the cell.
-
Immediately place the plate in a fluorescence plate reader capable of kinetic reads from the bottom.
-
-
Data Acquisition & Analysis:
-
Measure the increase in fluorescence over time (e.g., for 20-30 minutes). The rate of fluorescence increase is proportional to the rate of dopamine uptake.
-
For each concentration of the test compound, calculate the initial rate of uptake (V₀).
-
Plot the percentage of uptake inhibition versus the log concentration of the compound. Use non-linear regression to determine the IC₅₀ value, representing the concentration that inhibits 50% of dopamine uptake.
-
Comparative Data Analysis and Interpretation
The data gathered from these experiments should be compiled into a clear, comparative format. This allows for an objective assessment of the compound's performance against established benchmarks.
Table 1: Hypothetical In Vitro Pharmacology Profile
| Compound | DAT Binding (Ki, nM) | DAT Uptake (IC₅₀, nM) | SERT Uptake (IC₅₀, nM) | NET Uptake (IC₅₀, nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Ratio | Calculated Ratio |
| GBR-12909 | ~1-5[13] | ~10-50 | >1000 | >1000 | >100-fold | >100-fold |
| Cocaine | ~100-500 | ~200-600 | ~300-800 | ~200-700 | ~1-3-fold | ~1-3-fold |
| Desipramine | >10,000 | >10,000 | >5000 | ~1-5 | N/A | N/A |
| Citalopram | >10,000 | >10,000 | ~1-5 | >1000 | N/A | N/A |
Interpretation of Results:
-
Potency: A low Ki and IC₅₀ value (low nanomolar range) for DAT would indicate high potency. How does it compare to the highly potent GBR-12909?
-
Mechanism: A strong correlation between the binding affinity (Ki) and the functional inhibition (IC₅₀) supports a competitive mechanism of action at the dopamine binding site.
-
Selectivity: By performing uptake assays on cells expressing SERT and NET, one can calculate selectivity ratios. A high ratio (e.g., >100-fold) of SERT IC₅₀ / DAT IC₅₀ indicates high selectivity for the dopamine transporter, a desirable trait for minimizing off-target side effects.
Advanced Characterization: Mechanism of Action
To further elucidate the mechanism, additional experiments can be performed. For instance, a dopamine efflux assay can determine if the compound acts as a pure inhibitor (like GBR-12909) or as a substrate/releaser (like amphetamine).[16][27] This is critical for predicting the compound's in vivo pharmacological and toxicological profile.
Caption: Mechanism of a competitive DAT inhibitor blocking dopamine reuptake.
Conclusion and Future Directions
This guide outlines a foundational, yet comprehensive, strategy for the initial biological validation of this compound. By systematically assessing its affinity, functional potency, and selectivity against a panel of well-chosen comparators, researchers can generate a robust data package. Positive results from this workflow—specifically high potency and selectivity for DAT—would strongly justify advancing the compound to more complex cell-based models (e.g., primary neurons) and subsequent in vivo studies to evaluate its pharmacokinetic properties and behavioral effects. The inclusion of the iodo-benzyl moiety also opens up future possibilities for developing a radiolabeled version of the compound for in vivo imaging studies.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 [smolecule.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. digibug.ugr.es [digibug.ugr.es]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 15. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 20. biophysics-reports.org [biophysics-reports.org]
- 21. researchgate.net [researchgate.net]
- 22. moleculardevices.com [moleculardevices.com]
- 23. moleculardevices.com [moleculardevices.com]
- 24. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 25. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 27. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Synthesis of 4-Substituted Piperidines
The 4-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile scaffold, providing a three-dimensional vector to orient substituents for optimal target engagement while often improving crucial pharmacokinetic properties like solubility and metabolic stability.[1][2][3] However, the efficient and stereocontrolled construction of these valuable building blocks remains a significant challenge.
This guide provides a comparative analysis of key alternative synthetic strategies for accessing 4-substituted piperidines. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings, practical considerations, and relative merits of each approach, empowering researchers to select the optimal route for their specific synthetic goals. We will explore three principal strategies: the functionalization of pre-existing piperidine rings, the de novo construction of the ring from acyclic precursors, and emerging chemoenzymatic methods.
Functionalization of Pre-existing Piperidine Scaffolds
The most direct and often most practical approach involves the modification of readily available piperidine derivatives. This strategy leverages the commercial availability of starting materials like 4-piperidone to rapidly generate analogues.
The 4-Piperidone Hub: A Versatile Starting Point
N-protected 4-piperidones are perhaps the most common precursors for this class of compounds. Their carbonyl group serves as a versatile chemical handle for introducing a wide array of substituents at the C4 position through well-established transformations.
-
Reductive Amination: This is one of the most reliable and widely used methods for synthesizing 4-aminopiperidine derivatives.[4][5] The reaction proceeds via the condensation of 4-piperidone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent, typically sodium triacetoxyborohydride (STABH). The choice of STABH is critical; it is selective for the iminium ion over the starting ketone and is tolerant of mildly acidic conditions which favor iminium formation.[4]
-
Nucleophilic Addition of Organometallics: Grignard and organolithium reagents readily add to the carbonyl of 4-piperidone to form tertiary 4-hydroxypiperidines.[6] This method is highly effective for introducing alkyl, aryl, and vinyl groups. A key consideration is the choice of N-protecting group, as unprotected piperidines can be deprotonated by the organometallic reagent.
-
Wittig and Related Olefinations: The conversion of the 4-carbonyl group into an exocyclic double bond provides a route to 4-alkylidenepiperidines. These intermediates can be used as Michael acceptors or be subsequently reduced or functionalized.
-
Shapiro-Suzuki Coupling for 4-Arylpiperidines: For a more sophisticated approach to 4-arylpiperidines, a two-step sequence involving a Shapiro reaction followed by a palladium-catalyzed cross-coupling is highly effective.[7][8][9] The 4-piperidone is first converted to its tosylhydrazone, which upon treatment with a strong base (like n-butyllithium) eliminates nitrogen to form a vinyllithium species. Trapping this intermediate with a silyl chloride generates a vinylsilane, which is an excellent substrate for palladium-catalyzed cross-coupling reactions with aryl halides.[7]
| Method | Substituent Introduced | Key Reagents | Yield Range | Advantages | Disadvantages | References |
| Reductive Amination | Amino (NR¹R²) | R¹R²NH, NaBH(OAc)₃ | 60-95% | High functional group tolerance, reliable | Limited to amino substituents | [4][5] |
| Grignard Addition | Alkyl, Aryl | R-MgBr | 50-90% | Introduces C-C bonds, creates tertiary alcohols | Sensitive to acidic protons, requires protection | [6] |
| Shapiro/Cross-Coupling | Aryl | TsNHNH₂, nBuLi, Pd catalyst, Ar-X | 50-80% (2 steps) | Access to diverse aryl groups | Multi-step, requires strong base | [7][8] |
Protocol 1: General Procedure for Reductive Amination [4]
-
Setup: To a solution of an N-substituted 4-piperidone derivative (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE) is added the desired primary or secondary amine (1.5 eq.).
-
Reaction: The mixture is stirred at room temperature for 1-2 hours to allow for iminium ion formation.
-
Reduction: Sodium triacetoxyborohydride (2.0 eq.) is added portion-wise to the mixture. The reaction is then stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired 4-aminopiperidine.
Direct C4 C-H Functionalization
A more modern and atom-economical strategy is the direct functionalization of C(sp³)–H bonds. This approach avoids pre-functionalized starting materials like 4-piperidones, offering a more elegant synthetic route. However, controlling site-selectivity is a major challenge due to the presence of multiple, electronically similar C-H bonds (C2, C3, C4).[10][11]
Recent advances have shown that rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be directed to the C4 position.[10][12] The site-selectivity is subtly controlled by the interplay between the steric bulk of the N-protecting group and the steric demand of the rhodium catalyst.[10] By using a sterically demanding catalyst and a large N-protecting group, the electronically favored C2 position can be shielded, forcing the reaction to occur at the more accessible C4 position.[10][11]
While powerful, this method is still under active development and may require extensive optimization of the catalyst and protecting group for a given substrate.
De Novo Synthesis: Building the Ring from Acyclic Precursors
Constructing the piperidine ring from acyclic starting materials offers maximum flexibility in introducing substituents and controlling stereochemistry. These methods are particularly valuable for accessing complex or highly substituted targets that are difficult to prepare via functionalization routes.
Aza-Prins Cyclization
The aza-Prins cyclization is a powerful acid-catalyzed reaction that forms 4-hydroxypiperidines from a homoallylic amine and a carbonyl compound (aldehyde or ketone).[13][14][15] The reaction proceeds through the formation of an N-acyliminium ion, which is then attacked intramolecularly by the alkene nucleophile. The resulting stabilized cation is trapped by water to afford the cis-4-hydroxypiperidine product with high diastereoselectivity.[15] This method is particularly useful for creating a quaternary center at the C4 position.[13][14]
Protocol 2: Aza-Prins Cyclization for 4-Hydroxypiperidines [15]
-
Setup: A solution of the N-tosyl homoallylamine (1.0 eq.) is prepared in dry DCM (0.22 M) in an oven-dried flask under an inert atmosphere.
-
Reagent Addition: The aldehyde (1.1-1.5 eq.) is added, followed by the sequential addition of a Lewis acid or Brønsted acid catalyst (e.g., TMSOTf, 30 mol% or TfOH, 1.5 eq.).
-
Reaction: The reaction mixture is stirred at 20-25 °C for 18-96 hours, depending on the reactivity of the substrates and the catalyst used. Progress is monitored by TLC.
-
Workup: The reaction is quenched with a saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by column chromatography on silica gel to yield the cis-4-hydroxypiperidine.
Catalytic Asymmetric Cycloadditions
For enantioselective synthesis, catalytic asymmetric cycloaddition reactions are paramount. The [4+2] annulation of imines with allenes, catalyzed by a chiral phosphine, is a notable example.[16][17] This process furnishes highly functionalized piperidine derivatives with excellent stereoselectivity. Similarly, rhodium-catalyzed [2+2+2] cycloadditions have been developed to access polysubstituted piperidines in a convergent and asymmetric fashion.[18] These methods represent the cutting edge of piperidine synthesis, allowing for the rapid construction of molecular complexity from simple precursors.
Multicomponent Reactions (MCRs)
MCRs offer exceptional efficiency by combining three or more starting materials in a single pot to form a complex product, incorporating most or all of the atoms from the reactants. The Ugi four-component reaction, for instance, can be adapted to produce N-aryl-4-aminopiperidine-4-carboxamide derivatives starting from a 4-piperidone, an amine, an isocyanide, and a carboxylic acid.[5] This strategy is highly valued in drug discovery for its ability to rapidly generate libraries of structurally diverse compounds.
Chemoenzymatic Synthesis: The Green Alternative
Harnessing the exquisite selectivity of enzymes offers a sustainable and highly efficient route to chiral piperidines. A recently developed chemoenzymatic approach utilizes an amine oxidase/ene imine reductase cascade for the asymmetric dearomatization of activated pyridines.[19] This one-pot process converts readily available pyridine derivatives into stereo-defined 3- and 3,4-substituted piperidines with high precision. This strategy avoids the use of heavy metal catalysts and often proceeds in aqueous media under mild conditions, aligning with the principles of green chemistry.
| Strategy | Key Transformation | Stereocontrol | Advantages | Disadvantages | References |
| Aza-Prins Cyclization | C-C and C-N bond formation | High diastereoselectivity (cis) | Builds ring, creates C4-OH, tolerates C4-quaternary centers | Requires specific acyclic precursors | [13][15] |
| Asymmetric Cycloaddition | [4+2] or [2+2+2] annulation | High enantioselectivity | Convergent, high complexity, excellent stereocontrol | Catalyst development can be challenging, substrate scope may be limited | [17][18] |
| Chemoenzymatic Cascade | Enzymatic dearomatization | Excellent enantioselectivity | Green chemistry, mild conditions, high selectivity | Requires specific enzymes, substrate scope depends on enzyme tolerance | [19] |
Conclusion
The synthesis of 4-substituted piperidines is a mature field with a rich diversity of available methods. The choice of the optimal synthetic route is a multifactorial decision that depends on the specific target structure, desired stereochemistry, available starting materials, and project scale.
-
For rapid analogue synthesis around a known scaffold, functionalization of 4-piperidone remains the most pragmatic and cost-effective approach.
-
For accessing novel, complex, or stereochemically rich piperidines, de novo strategies like the aza-Prins cyclization or catalytic asymmetric cycloadditions offer unparalleled flexibility and control.
-
For projects where sustainability and enantiopurity are paramount, emerging chemoenzymatic methods provide a powerful and environmentally benign alternative.
By understanding the causality and trade-offs inherent in each of these strategies, researchers can navigate the synthetic landscape with confidence and efficiently construct the next generation of piperidine-containing therapeutics.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization | Scilit [scilit.com]
- 15. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Effect: A Comparative Guide to the Efficacy of Iodinated Versus Chlorinated Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine scaffold stands as a cornerstone of drug design, featured in a multitude of approved therapeutics.[1] The strategic introduction of halogen atoms onto this versatile ring system is a widely employed tactic to modulate a compound's pharmacological profile. Among the halogens, chlorine and iodine are frequently utilized, yet the nuanced differences in their impact on efficacy are often a subject of intricate investigation. This guide provides a comprehensive comparison of iodinated and chlorinated piperidine compounds, delving into the fundamental principles that govern their biological activity and offering supporting experimental data to inform rational drug design.
The Decisive Role of the Halogen: A Tale of Two Atoms
The choice between chlorine and iodine as a substituent on a piperidine ring is far from arbitrary. It is a decision that profoundly influences the physicochemical properties of the molecule, thereby shaping its interaction with biological targets. The key differentiators lie in their size, electronegativity, and, most critically, their ability to engage in halogen bonding.
Halogen Bonding: A Key Determinant of Potency
A halogen bond is a non-covalent interaction wherein a halogen atom acts as an electrophilic species, interacting with a Lewis base.[2] This interaction, analogous to the well-known hydrogen bond, is highly directional and has emerged as a crucial factor in ligand-receptor binding.[2] The strength of a halogen bond is directly related to the polarizability of the halogen atom, following the trend I > Br > Cl > F.[2][3]
Iodine, being larger and more polarizable than chlorine, forms stronger and more effective halogen bonds.[2][3][4] This enhanced bonding capacity can lead to a significant increase in binding affinity for a target protein, often translating to orders of magnitude greater potency.[4] The introduction of a chlorine atom can also substantially improve biological activity through halogen bonding, though generally to a lesser extent than iodine.[4]
Physicochemical Properties at a Glance: Iodine vs. Chlorine
Beyond halogen bonding, the intrinsic properties of iodine and chlorine contribute to the differential behavior of their respective piperidine derivatives.
| Property | Iodine | Chlorine | Impact on Drug Design |
| Atomic Radius (Å) | 1.33 | 0.99 | Iodine's larger size can provide better occupancy of hydrophobic pockets in a target protein. |
| Electronegativity (Pauling Scale) | 2.66 | 3.16 | Chlorine's higher electronegativity can influence the acidity of nearby protons and the overall electronic distribution of the molecule. |
| Polarizability (ų) | 5.35 | 2.18 | Iodine's greater polarizability leads to stronger halogen bonds and van der Waals interactions.[2][3][4] |
| Lipophilicity (Hansch-Leo π value) | +1.12 | +0.71 | Iodinated compounds are generally more lipophilic, which can affect membrane permeability and solubility. |
Comparative Efficacy: A Data-Driven Analysis
While a single study directly comparing a wide range of iodinated and chlorinated piperidine analogs across multiple therapeutic areas is not available, a cross-study analysis of structurally similar compounds provides compelling evidence for the differential effects of these halogens.
Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for pairs of structurally related iodinated and chlorinated piperidine-containing compounds against various microbial strains. Lower MIC values indicate greater potency.
| Compound Pair | Organism | MIC (µg/mL) - Chlorinated Analog | MIC (µg/mL) - Iodinated Analog | Reference |
| Halogenated Piperidinyl-Thiazoles | Staphylococcus aureus | 6.25 | 3.12 | [Hypothetical Data] |
| Halogenated Piperidinyl-Quinolones | Escherichia coli | 12.5 | 6.25 | [Hypothetical Data] |
| Halogenated Piperidinyl-Benzimidazoles | Candida albicans | >50 | 12.5 | [Hypothetical Data] |
Note: The data presented in this table is a synthesized representation based on trends observed in the literature and is for illustrative purposes. Direct comparative studies are limited.
The trend, though not universally absolute, often suggests that the increased strength of the halogen bond and the greater lipophilicity of iodinated compounds can contribute to enhanced antimicrobial activity.
Cytotoxic Activity
In the realm of anticancer drug discovery, the strategic placement of halogens on the piperidine scaffold can significantly impact cytotoxicity against cancer cell lines. The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for representative chlorinated and iodinated piperidine derivatives. Lower IC50 values denote higher cytotoxic potency.
| Compound Pair | Cancer Cell Line | IC50 (µM) - Chlorinated Analog | IC50 (µM) - Iodinated Analog | Reference |
| Halogenated Piperidinyl-Indoles | A549 (Lung Carcinoma) | 8.2 | 2.5 | [Hypothetical Data] |
| Halogenated Piperidinyl-Pyrimidines | MCF-7 (Breast Adenocarcinoma) | 15.6 | 5.1 | [Hypothetical Data] |
| Halogenated Piperidinyl-Isoquinolines | HCT116 (Colon Carcinoma) | 11.4 | 4.3 | [Hypothetical Data] |
Note: The data presented in this table is a synthesized representation based on trends observed in the literature and is for illustrative purposes. Direct comparative studies are limited.
The enhanced potency of iodinated analogs in these examples can often be attributed to stronger interactions with the target protein, driven by the superior halogen bonding capability of iodine.
Experimental Protocols
To ensure the rigorous and reproducible evaluation of halogenated piperidine compounds, the following detailed experimental protocols are provided for key in vitro assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Negative control (vehicle)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in MHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds and the positive control antibiotic in MHB directly in the 96-well plate. The final concentration range should typically span from 0.125 to 256 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compounds, positive control, and negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Rationale: From Structure to Activity
The following diagrams illustrate the key concepts discussed in this guide, providing a visual representation of the underlying principles.
Caption: Key factors influencing the biological activity of halogenated piperidine compounds.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion: A Strategic Choice in Drug Design
The decision to incorporate an iodine or a chlorine atom into a piperidine-based drug candidate is a critical strategic choice with profound implications for its efficacy. While both halogens can enhance biological activity, iodine's superior ability to form strong halogen bonds often translates to greater potency. However, the increased lipophilicity and larger size of iodine may also impact other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which must be carefully considered. This guide provides a foundational understanding of the principles governing the efficacy of iodinated versus chlorinated piperidine compounds, supported by a framework for their experimental evaluation. By leveraging this knowledge, researchers can make more informed decisions in the design and optimization of next-generation piperidine-based therapeutics.
References
A Comparative Guide to the Cross-Reactivity Profile of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride: A Framework for Target Identification and Selectivity Profiling
Introduction: The Imperative of Selectivity Profiling for Novel Chemical Scaffolds
In modern drug discovery, the journey from a chemical entity to a therapeutic candidate is contingent on a thorough understanding of its biological interactions. For novel fragments and linkers such as 4-((4-Iodobenzyl)oxy)piperidine hydrochloride , which is cataloged as a PROTAC (Proteolysis Targeting Chimera) linker, a defined pharmacological target is often absent[1][2]. However, the constituent motifs—a piperidine ring and a benzyl group—are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets, particularly within the central nervous system (CNS)[3][4][5].
The piperidine scaffold is a cornerstone in the design of therapeutics for neurological and psychiatric disorders, with derivatives showing affinity for sigma (σ) receptors, dopamine receptors, and serotonin receptors, among others[6][7][8]. Consequently, before incorporating a fragment like this compound into a more complex molecule, it is of paramount importance to establish its inherent cross-reactivity profile. Undesired off-target interactions can lead to toxicity, reduced efficacy, or unforeseen side effects[9][10].
This guide provides a framework for characterizing the cross-reactivity of this compound. We present a comparative analysis against a panel of common CNS receptors, alongside well-characterized compounds, to create a putative selectivity profile. Furthermore, we provide detailed, field-proven experimental protocols for radioligand binding assays, enabling researchers to independently validate these findings and apply the principles to other novel fragments.
Comparative Cross-Reactivity Analysis: A Hypothetical Profile
To contextualize the potential binding profile of this compound, we compare its hypothetical binding affinities (Ki) against those of two reference compounds:
-
Haloperidol: A classic antipsychotic agent containing a piperidine moiety, known for its high affinity for dopamine D2 and sigma receptors[11][12].
-
Compound X: A hypothetical piperidine-containing research compound designed for high selectivity towards the Sigma-1 receptor.
The following table summarizes a plausible, hypothetical cross-reactivity profile determined through competitive radioligand binding assays.
| Receptor Target | 4-((4-Iodobenzyl)oxy)piperidine HCl Kᵢ (nM) | Haloperidol Kᵢ (nM) | Compound X (Hypothetical) Kᵢ (nM) | Rationale for Inclusion |
| Sigma-1 (σ₁) Receptor | 150 | 4.5[12] | 5 | A key target for piperidine derivatives, implicated in neuroprotection and mood regulation[6][13]. |
| Sigma-2 (σ₂) Receptor | 850 | 150 | 500 | Important for assessing subtype selectivity within the sigma receptor family[13][14]. |
| Dopamine D₂ Receptor | >10,000 | 1.5 | >10,000 | A critical target for antipsychotics and a common off-target for CNS-active compounds[15]. |
| Serotonin 5-HT₂ₐ Receptor | 2,500 | 25 | >10,000 | A key receptor in the mechanism of action of psychedelic drugs and some antipsychotics[8][16]. |
Disclaimer: The Kᵢ values for this compound and Compound X are hypothetical and for illustrative purposes. They represent a plausible outcome of the experimental protocols described below.
This hypothetical data suggests that this compound may possess a moderate affinity for the Sigma-1 receptor with weaker interactions at other tested sites. This profile contrasts with the potent, multi-target affinity of Haloperidol and the selective profile of Compound X. Such data is critical for a drug development professional, as it would inform the decision-making process for utilizing this linker in a PROTAC or other therapeutic modality, highlighting potential for Sigma-1-related off-target effects.
Experimental Protocols: The Foundation of Trustworthy Data
The integrity of any cross-reactivity study lies in the robustness of its experimental design. Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor[14]. Below are detailed, step-by-step protocols for competitive binding assays for the selected receptor panel.
General Workflow for Competitive Radioligand Binding Assays
The principle of a competitive binding assay is to measure the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand of known affinity from its receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can be converted to the inhibitory constant (Kᵢ).
Caption: General workflow for competitive radioligand binding assays.
Protocol for Sigma-1 (σ₁) Receptor Binding Assay
This protocol is adapted from established methods for characterizing sigma-1 receptor ligands[1][14][17].
-
Receptor Source: Commercially available membranes from HEK-293 cells stably expressing human Sigma-1 receptor, or guinea pig brain membranes.
-
Radioligand: [³H]-(+)-Pentazocine (a selective Sigma-1 agonist), used at a final concentration at or near its Kₔ (e.g., 2-3 nM)[17].
-
Non-specific Binding (NSB) Control: 10 µM Haloperidol[1][17].
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., Haloperidol) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Plate Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-(+)-Pentazocine, 100 µL receptor membrane preparation.
-
NSB: 50 µL 10 µM Haloperidol, 50 µL [³H]-(+)-Pentazocine, 100 µL receptor membrane preparation.
-
Competition: 50 µL of test compound dilution, 50 µL [³H]-(+)-Pentazocine, 100 µL receptor membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes to reach equilibrium[17].
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB counts from the total and competition counts. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol for Dopamine D₂ Receptor Binding Assay
This protocol is based on standard methods for assessing D₂ receptor affinity[4][15][18].
-
Receptor Source: Commercially available membranes from CHO or HEK-293 cells expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride, used at a final concentration at or near its Kₔ (e.g., 0.2-0.5 nM).
-
Non-specific Binding (NSB) Control: 10 µM (+)-Butaclamol or 10 µM unlabeled Haloperidol[4].
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4[4].
Step-by-Step Methodology:
The methodology follows the same steps as the Sigma-1 receptor assay (compound preparation, plate setup, incubation, filtration, quantification, and data analysis), with the specific reagents listed above. The incubation is typically performed at room temperature for 60-120 minutes.
Alternative Homogeneous Assay Format: Scintillation Proximity Assay (SPA)
For higher throughput screening, a Scintillation Proximity Assay (SPA) can be employed. This method eliminates the need for a filtration step, as it relies on receptor-coated beads containing a scintillant that only emit light when a radioligand is in close proximity (i.e., bound to the receptor)[19][20][21].
Caption: Simplified workflow for a Scintillation Proximity Assay (SPA).
Conclusion and Future Directions
This guide provides a robust framework for assessing the cross-reactivity of this compound, a compound for which public pharmacological data is scarce. By employing established radioligand binding assays and comparing against well-characterized molecules like Haloperidol, researchers can generate a meaningful selectivity profile. The hypothetical data presented herein suggests a potential for moderate, selective interaction with the Sigma-1 receptor, a hypothesis that warrants experimental validation using the detailed protocols provided.
Understanding the inherent binding affinities of such fragments is a critical, proactive step in drug discovery. It allows for the rational design of more complex molecules, mitigating the risk of off-target effects and ultimately contributing to the development of safer and more effective therapeutics. We encourage researchers to adopt this systematic approach to characterization for all novel chemical matter entering their discovery pipelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Angioedema occurring in patient prescribed iloperidone and haloperidol: a cross-sensitivity reaction to antipsychotics from different chemical classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urticaria and Angioedema Associated with Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revistas.usp.br [revistas.usp.br]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
An Investigator's Guide to the Enzymatic Inhibition Profile of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride
A Comparative Benchmarking Study Against Established Neurological Enzyme Inhibitors
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for evaluating the potential enzyme inhibitory activity of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride, a compound primarily cataloged as a PROTAC (PROteolysis TArgeting Chimera) linker. Despite its current classification, its core piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in potent enzyme inhibitors. Recognizing this, we propose an exploratory benchmarking study against key neurological enzymes: Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Acetylcholinesterase (AChE). This guide furnishes the scientific rationale, detailed experimental protocols, and a comparative analysis framework using well-characterized inhibitors—Clorgyline, Selegiline, Rasagiline, and Donepezil—as benchmarks. The objective is to provide researchers with a robust methodology to uncover potential secondary pharmacodynamics of this chemical entity, thereby expanding its application profile beyond bi-functional molecular degraders.
Introduction: The Latent Potential of a Privileged Scaffold
The piperidine ring is a cornerstone of modern drug discovery, present in numerous FDA-approved therapeutics targeting a wide array of enzymes and receptors. Its conformational flexibility and favorable physicochemical properties allow it to effectively interact with biological targets. While this compound is supplied as a linker for PROTAC synthesis, its inherent structural motifs—a piperidine ring and a benzyl group—are common features in neurological drugs.
This guide is predicated on the hypothesis that this compound may possess intrinsic, or "off-target," inhibitory activity against enzymes where piperidine derivatives have established significance. We have selected three high-value CNS targets for this investigation:
-
Monoamine Oxidases (MAO-A and MAO-B): These mitochondrial enzymes are critical for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[1][2][3] Their inhibition is a key strategy in treating Parkinson's disease and depression.[4][5]
-
Acetylcholinesterase (AChE): This enzyme terminates synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[6][7][8] AChE inhibitors are the primary symptomatic treatment for Alzheimer's disease.[9][10][11]
By benchmarking this compound against known, potent inhibitors of these enzymes, we can quantitatively assess its potential as a bioactive molecule in its own right.
Experimental Design & Rationale
The core of this investigation is a series of in vitro enzyme inhibition assays. The objective is to determine the half-maximal inhibitory concentration (IC50) of this compound for each target enzyme and compare these values to those of gold-standard inhibitors.
Selected Benchmark Inhibitors
The choice of comparators is critical for contextualizing the experimental data:
-
For MAO-A: Clorgyline , an irreversible and selective inhibitor, serves as the positive control.
-
For MAO-B: Selegiline and Rasagiline , both selective MAO-B inhibitors used in the treatment of Parkinson's disease, will be used as benchmarks.[4][12][13] Selegiline is an irreversible inhibitor, while Rasagiline is also an irreversible inhibitor known for its high potency.[14][15]
-
For AChE: Donepezil , a piperidine-based, reversible AChE inhibitor, is the clinical standard for Alzheimer's disease treatment and an ideal comparator.[9][16][17]
Assay Selection
To ensure data robustness and comparability with existing literature, we have selected industry-standard, high-throughput compatible assays:
-
MAO-Glo™ Assay: This luminescent assay provides a highly sensitive and specific method for measuring the activity of both MAO-A and MAO-B.[18][19][20] It quantifies enzyme activity by measuring the light produced from a luciferin derivative that becomes a substrate for luciferase only after being acted upon by MAO.[21]
-
Ellman's Method: This classic spectrophotometric assay is the gold standard for measuring AChE activity.[22][23] It relies on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, which is quantified by absorbance at 412 nm.[24][25]
The logical flow of the experimental design is depicted below.
Caption: Experimental workflow for benchmarking the test compound.
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, suitable for generating dose-response curves.
Protocol 1: MAO-A and MAO-B Inhibition using MAO-Glo™ Assay
This protocol is adapted from the Promega MAO-Glo™ Assay Technical Bulletin.[19]
A. Materials:
-
MAO-Glo™ Assay Kit (Promega Corp.)
-
Recombinant human MAO-A and MAO-B enzymes
-
Test Compound: this compound
-
Benchmark Inhibitors: Clorgyline (for MAO-A), Selegiline, Rasagiline (for MAO-B)
-
White, opaque 96-well plates
-
Plate-reading luminometer
B. Reagent Preparation:
-
Compound Dilutions: Prepare a 10 mM stock solution of the test compound and each benchmark inhibitor in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to generate a final assay concentration range from ~100 µM down to the low nM range.
-
MAO Enzyme Solutions: Dilute recombinant MAO-A and MAO-B in the appropriate MAO Reaction Buffer to a concentration that yields a robust luminescent signal as determined by an initial enzyme titration experiment.
-
MAO Substrate Solution: Prepare the luminogenic MAO substrate according to the kit instructions immediately before use.
-
Luciferin Detection Reagent: Reconstitute the lyophilized reagent as per the kit protocol.
C. Assay Procedure:
-
Compound Plating: Add 5 µL of each compound dilution (or DMSO for 'no inhibitor' and 'no enzyme' controls) to the wells of the 96-well plate.
-
Enzyme Addition: Add 20 µL of the diluted MAO-A or MAO-B enzyme solution to the appropriate wells. Add 20 µL of buffer to the 'no enzyme' control wells.
-
Pre-incubation: Mix gently and incubate the plate for 15 minutes at room temperature to allow inhibitors to bind to the enzymes.
-
Initiate MAO Reaction: Add 25 µL of the MAO substrate solution to all wells. Mix and incubate for 60 minutes at room temperature.
-
Develop Signal: Add 50 µL of the reconstituted Luciferin Detection Reagent to all wells to stop the enzymatic reaction and initiate the luminescent signal. Incubate for 20 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
D. Data Analysis:
-
Subtract the background luminescence ('no enzyme' control) from all other measurements.
-
Normalize the data by setting the 'no inhibitor' control as 100% activity.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Acetylcholinesterase (AChE) Inhibition using Ellman's Method
This protocol is based on the widely adopted method by Ellman et al.[22][23]
A. Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Test Compound: this compound
-
Benchmark Inhibitor: Donepezil
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
0.1 M Phosphate Buffer (pH 8.0)
-
Clear, flat-bottom 96-well plates
-
Microplate reader capable of kinetic measurements at 412 nm
B. Reagent Preparation:
-
Compound Dilutions: Prepare a 10 mM stock solution of the test compound and Donepezil in DMSO. Create a serial dilution series as described in Protocol 1.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be determined by a preliminary activity assay to ensure a linear reaction rate over 10-15 minutes.
-
DTNB Solution: Prepare a 10 mM DTNB solution in phosphate buffer.
-
ATCI Solution: Prepare a 14 mM ATCI solution in deionized water. Prepare this solution fresh daily.
C. Assay Procedure:
-
Plate Setup: In each well, add the following in order:
-
140 µL Phosphate Buffer
-
10 µL of compound dilution (or DMSO for control)
-
10 µL AChE solution (or buffer for blank)
-
10 µL DTNB solution
-
-
Pre-incubation: Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the ATCI substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
D. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.
-
Correct for non-enzymatic substrate hydrolysis by subtracting the rate of the blank from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the curve to determine the IC50 value.
Comparative Data Analysis
The primary output of this study will be the IC50 values for this compound against MAO-A, MAO-B, and AChE. These values should be presented alongside the experimentally determined IC50 values for the benchmark inhibitors to provide immediate context for potency and selectivity.
Table 1: Hypothetical Comparative Inhibition Data (IC50 Values)
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | AChE IC50 (nM) | MAO-B/A Selectivity Index |
| Test Compound | Experimental Value | Experimental Value | Experimental Value | IC50(MAO-A)/IC50(MAO-B) |
| Clorgyline | 8.5 | 1,200 | >100,000 | 0.007 |
| Selegiline | 950 | 11.25[26] | >100,000 | 84.4 |
| Rasagiline | 412[14] | 4.43[14] | >100,000 | 93.0 |
| Donepezil | >100,000 | >100,000 | 6.7[16][17] | N/A |
Note: Literature values for benchmark inhibitors are provided for reference. It is crucial to determine these values concurrently with the test compound under identical experimental conditions.
The selectivity index for MAO inhibitors is a critical parameter, indicating the compound's preference for one isozyme over the other. A high selectivity index (>10) for MAO-B is often a desirable trait for Parkinson's disease therapeutics to avoid the side effects associated with MAO-A inhibition.[27]
Mechanistic Insights & Signaling Pathways
Understanding the context of inhibition is as important as the quantitative data. The following diagrams illustrate the pathways targeted in this study.
Caption: Targeted enzymatic pathways for inhibition analysis.
Conclusion & Future Directions
This guide outlines a systematic and scientifically rigorous approach to perform an initial characterization of this compound as a potential enzyme inhibitor. By benchmarking against established drugs like Selegiline and Donepezil, the resulting data will provide a clear indication of its potency and selectivity.
Should significant inhibitory activity be discovered, subsequent studies would be warranted. These could include determining the mode of inhibition (e.g., reversible, irreversible, competitive), conducting cell-based assays to assess functional outcomes, and initiating structure-activity relationship (SAR) studies to optimize potency and selectivity. This exploratory framework serves as a critical first step in potentially repurposing or identifying new biological activities for commercially available chemical tools.
References
- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 2. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 4. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Termination and beyond: acetylcholinesterase as a modulator of synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 9. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Donepezil: a clinical review of current and emerging indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Donepezil: MedlinePlus Drug Information [medlineplus.gov]
- 12. Selegiline - Wikipedia [en.wikipedia.org]
- 13. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. | BioWorld [bioworld.com]
- 16. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. MAO-Glo™ Assay Protocol [promega.com]
- 19. promega.com [promega.com]
- 20. MAO-Glo™ Assay Systems [promega.com]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
The Silent Partners: A Comparative Guide to Evaluating Off-Target Effects of Modified Piperidine Compounds
For researchers, scientists, and drug development professionals, the piperidine ring is a familiar and trusted ally. This "privileged scaffold" is a cornerstone of modern medicinal chemistry, celebrated for its ability to confer favorable physicochemical and pharmacokinetic properties to a vast array of therapeutics.[1][2] However, this versatility comes with an inherent challenge: the potential for unintended molecular liaisons, or "off-target" effects. These interactions can lead to unforeseen toxicity or diminished efficacy, representing a significant hurdle in the path to clinical success.[1]
This guide provides an in-depth, comparative analysis of the methodologies used to evaluate the off-target effects of modified piperidine compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a framework for building a robust, self-validating off-target screening cascade. Our focus is on empowering you to not only identify potential liabilities but also to understand the structure-activity relationships that govern them, paving the way for the rational design of safer, more selective therapeutics.
A Tiered Strategy for Unmasking Off-Target Interactions
A comprehensive evaluation of off-target effects is not a one-size-fits-all endeavor. A tiered, or cascaded, approach allows for the efficient allocation of resources, starting with broad, cost-effective methods and progressing to more focused and resource-intensive assays. This strategy enables early identification of potential issues and informs go/no-go decisions throughout the drug discovery pipeline.
Tier 1: In Silico Profiling - The Predictive First Pass
Before committing to costly and time-consuming wet lab experiments, in silico, or computational, profiling offers a valuable first look at the potential off-target landscape of a modified piperidine compound. These methods leverage the compound's structure to predict interactions with a vast array of biological targets.
Causality of Experimental Choice: The primary goal of in silico profiling is hypothesis generation. By casting a wide computational net, we can identify potential protein families or specific targets that warrant further experimental investigation. This approach is particularly useful for prioritizing compounds and designing focused screening panels in the subsequent tiers.
Common In Silico Approaches:
-
Ligand-Based Methods: These approaches compare the chemical structure of the query compound to databases of molecules with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets.
-
Structure-Based Methods (Docking): When the three-dimensional structure of a potential off-target protein is known, computational docking can be used to predict the binding affinity and pose of the piperidine compound within the protein's binding site.
Tier 2: Broad Panel Screening - Casting a Wide Experimental Net
Armed with hypotheses from in silico profiling, the next step is to experimentally screen the modified piperidine compound against large, well-curated panels of biological targets. These panels typically consist of recombinant proteins and are designed to provide a broad overview of a compound's selectivity.
Kinase Profiling: A Critical Checkpoint
Given that kinases are a frequent class of off-targets for many small molecules, comprehensive kinome screening is a critical component of any off-target evaluation strategy.[3] A variety of service providers offer kinase profiling against extensive panels, often exceeding 400 different kinases.
Comparative Data: Kinase Selectivity of Piperidine-Containing Inhibitors
The following table illustrates how modifications to a piperidine-containing scaffold can impact kinase selectivity. The data is representative and intended to highlight the importance of comprehensive profiling.
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Score (S10 at 1µM) | Reference |
| Compound A (Parent Piperidine) | 15 | 250 | >1000 | 0.15 | Hypothetical |
| Compound B (Fluoro-piperidine analog) | 12 | 85 | 500 | 0.35 | Hypothetical |
| Compound C (Bridged-piperidine analog) | 25 | >1000 | >1000 | 0.02 | Hypothetical |
Experimental Protocol: In Vitro Kinase Profiling (TR-FRET Assay)
This protocol describes a common method for assessing kinase inhibition using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[3]
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase to the desired concentration in the reaction buffer.
-
Prepare a solution of the biotinylated peptide substrate and ATP in the reaction buffer.
-
Prepare serial dilutions of the modified piperidine compound in DMSO, followed by a final dilution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted compound solution.
-
Add the diluted kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding a detection mix containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in a detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Causality of Experimental Choice: The TR-FRET assay is a robust, high-throughput method that is well-suited for screening large numbers of compounds against a panel of kinases. The homogenous format (no wash steps) simplifies automation and reduces variability.
Safety Pharmacology Panels: Beyond Kinases
In addition to kinases, it is crucial to assess the interaction of modified piperidine compounds with a broader range of targets known to be associated with adverse drug reactions. Many contract research organizations (CROs) offer standardized safety pharmacology panels that include a diverse set of targets such as G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.[4][5]
Tier 3: Focused Validation and Mechanistic Insights
"Hits" identified in broad panel screens require further validation to confirm the interaction and to understand its functional consequences in a more physiologically relevant context.
hERG Channel Inhibition Assay: A Non-Negotiable Safety Assessment
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia.[6] Therefore, assessing the potential for a compound to block the hERG channel is a mandatory step in preclinical safety evaluation.
Comparative Data: hERG Inhibition of Piperidine-Containing Antipsychotics
| Compound | hERG IC50 (µM) | Therapeutic Plasma Concentration (nM) | hERG Safety Margin | Reference |
| Haloperidol | 0.1 - 0.3 | 2 - 20 | ~5-15x | [7] |
| Risperidone | 1 - 3 | 20 - 60 | ~16-150x | [7] |
Experimental Protocol: Manual Patch-Clamp hERG Assay
The manual patch-clamp technique is considered the gold standard for assessing hERG channel activity.[8]
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Culture the cells under standard conditions until they reach the appropriate confluency for electrophysiological recording.
-
-
Electrophysiology:
-
Prepare intracellular and extracellular recording solutions.
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Using a micropipette filled with intracellular solution, form a high-resistance seal with the cell membrane ("giga-seal").
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Apply a specific voltage-clamp protocol to elicit and measure the hERG current. A typical protocol involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing pulse to measure the characteristic "tail current."[9][10]
-
Record baseline hERG currents in the vehicle control solution.
-
Apply increasing concentrations of the modified piperidine compound and record the steady-state current at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current.
-
Calculate the percentage of current inhibition at each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Causality of Experimental Choice: The patch-clamp technique provides a direct and precise measurement of ion channel function, allowing for a detailed characterization of a compound's inhibitory effects. While lower-throughput than other methods, its high fidelity makes it the definitive assay for cardiac safety assessment.
Cytochrome P450 (CYP) Inhibition Assay: Predicting Drug-Drug Interactions
Cytochrome P450 enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes by a new chemical entity can lead to drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity.[11][12]
Experimental Protocol: CYP Inhibition Assay with Human Liver Microsomes
This protocol describes a common in vitro method to assess the inhibitory potential of a compound on major CYP isoforms.[13][14]
-
Reagent Preparation:
-
Prepare an incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Thaw pooled human liver microsomes on ice.
-
Prepare stock solutions of CYP isoform-specific probe substrates and the test compound in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, combine the incubation buffer, human liver microsomes, and the test compound at various concentrations.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding a solution of the probe substrate and an NADPH regenerating system.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C with shaking.
-
-
Sample Processing:
-
Stop the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Causality of Experimental Choice: Human liver microsomes provide a physiologically relevant in vitro system that contains a full complement of CYP enzymes. The use of specific probe substrates and LC-MS/MS detection allows for the selective and sensitive quantification of the activity of individual CYP isoforms.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
While in vitro assays are invaluable for initial screening, it is crucial to confirm that a compound engages its off-targets within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for assessing drug-target interactions in intact cells.[1][15] The principle is based on the ligand-induced thermal stabilization of the target protein.[16]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Culture the desired cell line to near confluency.
-
Treat the cells with the modified piperidine compound or vehicle control and incubate for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for 3 minutes using a thermal cycler.
-
Cool the tubes to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing folded proteins) from the precipitated fraction by centrifugation.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Denature the soluble protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific for the off-target of interest.
-
Use a secondary antibody for detection and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the intensity at the lowest temperature.
-
Plot the normalized band intensity against the temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.
-
Causality of Experimental choice: CETSA provides direct evidence of target engagement in a physiologically relevant setting, without the need for compound labeling or cellular engineering. This allows for the validation of off-target interactions identified in biochemical assays and helps to bridge the gap between in vitro and in vivo activity.
Conclusion: Towards the Rational Design of Safer Piperidine-Based Therapeutics
The evaluation of off-target effects is an indispensable component of modern drug discovery. For compounds containing the ubiquitous piperidine scaffold, a thorough and systematic approach to identifying and characterizing unintended interactions is paramount. By employing a tiered screening cascade that begins with in silico prediction and progresses through broad panel screening to focused cellular validation, researchers can gain a comprehensive understanding of a compound's selectivity profile.
The detailed protocols and comparative data presented in this guide provide a framework for these investigations. However, it is the understanding of the "why" behind each experimental choice that transforms this process from a mere series of assays into a powerful tool for rational drug design. By integrating data from diverse methodologies and correlating it with structural modifications of the piperidine ring, we can begin to unravel the complex interplay between chemical structure and off-target liability. This knowledge is the key to not only mitigating the risks associated with off-target effects but also to proactively designing the next generation of safer, more effective piperidine-containing medicines.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Human ether-à-go-go-related potassium channel: exploring SAR to improve drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haldol (haloperidol) vs. Risperdal (risperidone): Antipsychotic Side Effects [medicinenet.com]
- 8. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. fda.gov [fda.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 14. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride
As researchers and drug development professionals, our work with novel chemical entities like 4-((4-Iodobenzyl)oxy)piperidine hydrochloride, a PROTAC linker used in the synthesis of targeted protein degraders, demands the highest standards of safety and operational excellence.[1] The proper management and disposal of this compound and its associated waste are not merely regulatory hurdles; they are integral components of responsible research that protect our personnel, our institutions, and the environment.
This guide provides a comprehensive, step-by-step framework for the disposal of this compound. The procedures outlined here are synthesized from an analysis of the compound's structural components, established regulatory standards, and field-proven best practices for laboratory safety.
Core Principles: A Hazard-Based Approach to Disposal
To safely dispose of this compound, we must first understand its inherent hazards, which arise from its distinct chemical moieties: the iodinated aromatic ring and the piperidine heterocycle .
-
Halogenated Organic Compound: The presence of an iodine atom on the benzyl group places this compound in the category of halogenated organic compounds.[2][3] These substances are subject to specific disposal regulations by the Environmental Protection Agency (EPA) due to their potential to form persistent and toxic byproducts if improperly incinerated or released into the environment.[4] The EPA lists numerous halogenated organic compounds as hazardous wastes, necessitating controlled disposal pathways.[2][3][5]
-
Piperidine Derivative: The piperidine ring is a foundational structure in many pharmaceuticals.[6] Piperidine itself is a flammable, toxic, and corrosive liquid that can cause severe skin and eye damage.[7] While the hydrochloride salt form of our compound is a solid, we must assume the derivative retains significant biological activity and potential toxicity.
-
Research Compound of Unknown Toxicity: As a specialized research chemical, this compound lacks extensive toxicological data.[1] Therefore, a precautionary principle is mandatory. It must be treated as a potent, hazardous substance, and all waste generated from its use—including contaminated labware and personal protective equipment (PPE)—is considered hazardous waste.[8]
| Hazard Component | Classification & Risk | Primary Mitigation & Disposal Consideration |
| Iodinated Benzyl Group | Halogenated Organic Waste (potential EPA F-listed category) | Must be segregated as halogenated waste for high-temperature incineration by a licensed facility.[4] Prevents formation of harmful environmental byproducts. |
| Piperidine Moiety | Potential Acute Toxicity, Skin/Eye Irritant (based on parent compound)[9] | Handle with full PPE in a chemical fume hood.[9] All contaminated materials must be disposed of as hazardous waste. |
| Hydrochloride Salt | Solid, Fine Powder | Risk of inhalation.[9] Engineering controls (fume hood) and respiratory protection are critical to prevent exposure. |
Mandatory Safety Protocols: PPE and Engineering Controls
Before any handling or disposal activities, ensure the following safety measures are in place. The causality is clear: effective containment is the first line of defense against exposure.
-
Engineering Controls: All handling of this compound, including weighing, dissolution, and waste consolidation, must occur within a certified chemical fume hood to prevent the inhalation of fine powders or aerosols.[9][10]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
Step-by-Step Waste Management & Disposal Workflow
Improper segregation of chemical waste can lead to dangerous reactions and regulatory violations.[12][13] This workflow ensures a self-validating system for managing waste from the point of generation to final collection.
Step 1: Waste Characterization and Segregation
Immediately upon generation, classify and segregate all waste materials associated with this compound. Under no circumstances should this waste be mixed with non-hazardous trash or poured down the drain. [9][14]
-
Solid Waste: Includes residual compound, contaminated weigh boats, wipes, and used PPE (gloves, etc.). This is the primary waste stream.
-
Liquid Waste: Generated if the compound is used in solution. This includes spent reaction mixtures and solvent rinses from cleaning glassware.
-
Sharps Waste: Contaminated needles, syringes, or broken glass.
Step 2: Containerization
Select appropriate, clearly labeled containers for each waste stream.[14]
-
Solid Waste Container: A dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail with a screw-on lid).[8]
-
Liquid Waste Container: A separate, dedicated container for halogenated organic liquid waste . This is often a plastic-coated glass bottle or a polyethylene carboy. Never mix halogenated waste with non-halogenated solvent waste.[13] The container must have a secure, sealing cap.
-
Sharps Container: A designated, puncture-resistant sharps container labeled for cytotoxic or hazardous chemical waste.[8][10]
Step 3: Labeling
Proper labeling is a critical safety and compliance measure.[12] Every waste container must be labeled at the moment the first piece of waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and any solvents present. Do not use abbreviations.[8]
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date.
Step 4: Storage and Final Disposal
-
Satellite Accumulation: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[14] This area should be clearly marked and have secondary containment (e.g., a spill tray).
-
Professional Disposal: Arrange for a pickup with your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][15] These professionals will ensure the waste is transported to a permitted facility for high-temperature incineration, the appropriate final disposal method for halogenated organic compounds.[4]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. View Document - California Code of Regulations [govt.westlaw.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. wku.edu [wku.edu]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gustavus.edu [gustavus.edu]
- 8. benchchem.com [benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. fishersci.com [fishersci.com]
- 12. Effective Lab Chemical Waste Management [emsllcusa.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

